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  • Product: N4-Methyl Sulfadoxine
  • CAS: 1346603-39-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N4-Methyl Sulfadoxine and its Parent Compound, Sulfadoxine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N4-Methyl Sulfadoxine, a significant related compound to the long-acting sulfonamide, Sulfadoxine....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N4-Methyl Sulfadoxine, a significant related compound to the long-acting sulfonamide, Sulfadoxine. As direct information on N4-Methyl Sulfadoxine is limited, this document places it within the well-established context of its parent compound, offering insights into its chemical identity, potential synthesis, and analytical considerations. The established pharmacological profile of Sulfadoxine will serve as a foundational framework for understanding the potential properties and significance of its N4-methylated derivative.

Introduction to Sulfadoxine and the Significance of N4-Methyl Sulfadoxine

Sulfadoxine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is characterized by its prolonged half-life, which has made it a cornerstone in the treatment and prevention of malaria, particularly in combination with the dihydrofolate reductase inhibitor, pyrimethamine.[1][2] This combination therapy, known commercially as Fansidar, targets two distinct steps in the essential folate biosynthesis pathway of the Plasmodium parasite.[1][3]

N4-Methyl Sulfadoxine, as its name suggests, is a derivative of Sulfadoxine with a methyl group attached to the N4-nitrogen of the sulfanilamide moiety. It is often encountered as an impurity or a metabolite of Sulfadoxine.[4] In the context of pharmaceutical development and quality control, the identification and quantification of such related compounds are of paramount importance to ensure the safety and efficacy of the final drug product. Understanding the chemical and biological properties of N4-Methyl Sulfadoxine is therefore crucial for researchers and professionals working with Sulfadoxine.

Chemical Identifiers

A precise understanding of a compound begins with its unique identifiers. The following table summarizes the key chemical identifiers for both Sulfadoxine and N4-Methyl Sulfadoxine.

IdentifierSulfadoxineN4-Methyl Sulfadoxine
CAS Number 2447-57-6[5][6]1346603-39-1[4][5]
Chemical Name 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[6][7]N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[4][5]
Molecular Formula C12H14N4O4S[5][6]C13H16N4O4S[4][5]
Molecular Weight 310.33 g/mol [6]324.36 g/mol [4]
IUPAC Name 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[6]N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[4]
InChI Key PJSFRIWCGOHTNF-UHFFFAOYSA-N[7]OTCLFKJHHXFXLY-UHFFFAOYSA-N[4]
SMILES COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N[]O=S(C1=CC=C(NC)C=C1)(NC2=NC=NC(OC)=C2OC)=O[5]
Synonyms Sulphadoxine, Sulforthomidine, Fanasil[7]N4-MethylSulfadoxine, Sulfadoxine impurity 6[4]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Sulfadoxine:

  • Appearance: A white or yellowish-white crystalline powder.

  • Solubility: Practically insoluble in water, soluble in acetone and dilute mineral acids.[]

  • Melting Point: 190-194 °C.[]

N4-Methyl Sulfadoxine: Specific experimental data for the physicochemical properties of N4-Methyl Sulfadoxine are not readily available in the public domain. However, based on its chemical structure, we can infer the following:

  • The addition of a methyl group to the N4-amino group is expected to slightly increase its lipophilicity (logP) compared to Sulfadoxine. This could potentially influence its membrane permeability and plasma protein binding.

  • The basicity of the N4-nitrogen is altered, which may affect its ionization state at physiological pH and, consequently, its solubility and interaction with biological targets.

Synthesis

Synthesis of Sulfadoxine

The synthesis of Sulfadoxine is a multi-step process that has been well-documented in the chemical literature. A common synthetic route involves the condensation of 4-acetylaminobenzenesulfonyl chloride with 4-amino-5,6-dimethoxypyrimidine, followed by the hydrolysis of the acetyl group.[9]

A generalized synthetic scheme is presented below:

Sulfadoxine Synthesis A 4-Acetylaminobenzenesulfonyl Chloride C Condensation A->C B 4-Amino-5,6-dimethoxypyrimidine B->C D N4-Acetyl Sulfadoxine C->D Pyridine E Hydrolysis D->E NaOH F Sulfadoxine E->F

Caption: Generalized synthetic pathway for Sulfadoxine.

Proposed Synthesis of N4-Methyl Sulfadoxine

A plausible synthetic route to N4-Methyl Sulfadoxine would involve the direct methylation of the N4-amino group of a suitable Sulfadoxine precursor or Sulfadoxine itself. However, direct methylation of the sulfonamide can be challenging due to the presence of other nucleophilic sites. A more controlled approach would involve the synthesis of N-methyl-4-aminobenzenesulfonamide followed by condensation with 4-chloro-5,6-dimethoxypyrimidine.

The following diagram illustrates a conceptual synthetic pathway:

N4-Methyl_Sulfadoxine_Synthesis cluster_1 Synthesis of Intermediate A cluster_2 Final Condensation A 4-Nitrobenzenesulfonyl chloride C N-Methyl-4-nitrobenzenesulfonamide A->C B Methylamine B->C D Reduction C->D e.g., Fe/HCl E N-Methyl-4-aminobenzenesulfonamide (Intermediate A) D->E G Condensation E->G F 4-Chloro-5,6-dimethoxypyrimidine F->G H N4-Methyl Sulfadoxine G->H Base

Caption: Proposed synthetic pathway for N4-Methyl Sulfadoxine.

Mechanism of Action

The mechanism of action of Sulfadoxine is well-elucidated and serves as a classic example of antimetabolite activity.[3][6][10]

Sulfonamides, including Sulfadoxine, are structural analogs of para-aminobenzoic acid (PABA).[6][10] In many microorganisms, including the malaria parasite Plasmodium falciparum, PABA is an essential precursor for the synthesis of folic acid. Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][10]

Sulfadoxine competitively inhibits the enzyme dihydropteroate synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroate, a key intermediate in the folate synthesis pathway.[3][10][11] By blocking this step, Sulfadoxine effectively halts the production of folic acid, leading to the cessation of DNA synthesis and cell replication, and ultimately, the death of the parasite.[10]

The synergistic partner of Sulfadoxine, pyrimethamine, inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR).[1][3][11] The dual blockade of the folate pathway significantly enhances the antimalarial efficacy and reduces the likelihood of the development of drug resistance.

The N4-methyl group in N4-Methyl Sulfadoxine is not expected to fundamentally alter this mechanism of action. However, the modification could influence the binding affinity of the molecule for the DHPS enzyme, potentially leading to a change in its inhibitory potency. Further enzymatic assays would be required to quantify this effect.

Folate_Biosynthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Precursors Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Precursors DNA_RNA DNA, RNA, Proteins Precursors->DNA_RNA Sulfadoxine Sulfadoxine / N4-Methyl Sulfadoxine Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Caption: Inhibition of the folate biosynthesis pathway by Sulfadoxine and Pyrimethamine.

Analytical Methodology: Quantification by HPLC

The accurate quantification of Sulfadoxine and its related compounds, such as N4-Methyl Sulfadoxine and the major metabolite N4-Acetyl Sulfadoxine, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[12][13] High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.

Experimental Protocol: HPLC-UV for the Determination of Sulfadoxine and Related Compounds in Plasma

This protocol is adapted from established methods for the analysis of Sulfadoxine and its metabolites.[12][13][14]

Objective: To develop and validate a simple, rapid, and sensitive reversed-phase HPLC method for the simultaneous determination of Sulfadoxine, N4-Methyl Sulfadoxine, and N4-Acetyl Sulfadoxine in human plasma.

Materials and Reagents:

  • Reference standards for Sulfadoxine, N4-Methyl Sulfadoxine, and N4-Acetyl Sulfadoxine.

  • Internal Standard (IS), e.g., a structurally similar sulfonamide not present in the sample.

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Formic acid or phosphoric acid for pH adjustment.

  • Human plasma.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions (1 mg/mL) of Sulfadoxine, N4-Methyl Sulfadoxine, N4-Acetyl Sulfadoxine, and the IS in methanol.

    • Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution of acetonitrile and water (containing 0.1% formic acid) may be optimal. For example, a starting gradient of 20% acetonitrile, increasing to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.

    • Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow Start Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 Evaporation to Dryness Step4->Step5 Step6 Reconstitution in Mobile Phase Step5->Step6 Step7 HPLC-UV Analysis Step6->Step7 End Quantification of Analytes Step7->End

Caption: Workflow for the HPLC-based quantification of Sulfadoxine and related compounds in plasma.

Applications in Research and Drug Development

The study of N4-Methyl Sulfadoxine is primarily relevant in the following areas:

  • Impurity Profiling: As a potential impurity in the synthesis of Sulfadoxine, regulatory agencies require its identification, quantification, and control within specified limits to ensure the quality and safety of the drug product.[2]

  • Metabolism Studies: N4-methylation is a known metabolic pathway for some drugs containing an aromatic amino group. Investigating whether N4-Methyl Sulfadoxine is a human metabolite of Sulfadoxine is important for understanding the overall disposition and potential for drug-drug interactions.

  • Pharmacological Activity: While often considered an impurity, N4-Methyl Sulfadoxine may possess its own pharmacological activity, either similar to or distinct from Sulfadoxine. Further research could explore its antimalarial potency and potential for off-target effects.

  • Reference Standard: A well-characterized standard of N4-Methyl Sulfadoxine is essential for the development and validation of analytical methods used in quality control and bioanalytical studies.[5]

Conclusion

N4-Methyl Sulfadoxine, while not a therapeutic agent in its own right, holds significant importance as a related compound to the widely used antimalarial drug, Sulfadoxine. This guide has provided a comprehensive overview of its chemical identity, proposed synthesis, and analytical considerations, all within the established scientific framework of its parent compound. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of such related compounds is indispensable for ensuring the quality, safety, and efficacy of life-saving medications. Further investigation into the biological activity and metabolic fate of N4-Methyl Sulfadoxine will continue to be an area of interest in the ongoing efforts to combat malaria and other infectious diseases.

References

  • Venkatasai Life Sciences. N4-Methyl Sulfadoxine | CAS No. 1346603-39-1. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71750557, N4-Methyl Sulfadoxine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17134, Sulfadoxine. [Link]

  • Patsnap Synapse. What is Sulfadoxine used for? [Link]

  • PubMed. High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction. [Link]

  • Pharmaffiliates. CAS No : 5018-54-2 | Product Name : N4-Acetyl Sulfadoxine. [Link]

  • Patsnap Synapse. What is the mechanism of Sulfadoxine? [Link]

  • World Health Organization. WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • PubMed. High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox. [Link]

  • Wikipedia. Sulfadoxine/pyrimethamine. [Link]

  • eScholarship. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-ta. [Link]

  • ResearchGate. Recoveries of sulfadoxine (SDO), N4-acetyl sulfadoxine (Ac SDO),... [Link]

  • PharmaCompass. Sulfadoxine, Sulphadoxine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Google Patents. CN105153044A - Method for one-pot synthesis of sulfadoxine by monitoring reaction progress through HPLC.
  • Google Patents.
  • ResearchGate. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry | Request PDF. [Link]

  • Cleanchem. N4-Acetyl sulfadoxine | CAS No: 5018-54-2. [Link]

  • Veeprho. Sulfadoxine Impurities and Related Compound. [Link]

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Exploratory

A Comparative Pharmacological Analysis: Sulfadoxine vs. N4-Methyl Sulfadoxine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive comparative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive comparative analysis of the pharmacological activities of Sulfadoxine and its N4-methylated derivative, N4-Methyl Sulfadoxine. While Sulfadoxine is a well-established sulfonamide antibacterial and antiprotozoal agent, particularly in the context of antimalarial therapy, data on N4-Methyl Sulfadoxine is sparse. This guide synthesizes the known pharmacological profile of Sulfadoxine and extrapolates the potential impact of N4-methylation on its activity, based on established principles of medicinal chemistry and sulfonamide structure-activity relationships. We will delve into the mechanistic underpinnings of their anticipated actions, propose detailed experimental protocols for a head-to-head comparison, and present hypothetical data to illustrate the expected outcomes. This document serves as a foundational resource for researchers aiming to understand, investigate, and potentially exploit the therapeutic potential of N4-substituted sulfonamides.

Introduction: The Enduring Legacy of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in medicine. Their discovery revolutionized the treatment of bacterial infections and they continue to be relevant therapeutic agents. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many pathogens, remains a cornerstone of antimicrobial chemotherapy.[1][2][3][4]

Sulfadoxine, a long-acting sulfonamide, is a prominent member of this class, most notably used in combination with the dihydrofolate reductase inhibitor, pyrimethamine, for the treatment and prevention of malaria.[1][4] Its prolonged half-life has made it particularly suitable for prophylactic regimens.[3] However, the emergence of resistance and the desire for improved therapeutic profiles continually drive the exploration of new sulfonamide derivatives.

N4-Methyl Sulfadoxine, a derivative with a methyl group at the N4 position of the aniline amine, represents a logical step in the chemical modification of the parent compound. While this modification may seem minor, it has the potential to significantly alter the physicochemical and pharmacological properties of the molecule. This guide will explore these potential differences in detail.

Sulfadoxine: A Detailed Pharmacological Profile

Mechanism of Action

Sulfadoxine, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the bacterial and protozoal enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial intermediate in the de novo synthesis of folic acid. Folate is an essential cofactor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. By blocking this pathway, Sulfadoxine effectively halts microbial replication.[3][5]

Sulfadoxine_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropterin Pyrophosphate DHP->DHPS DHF Dihydrofolate DHPS->DHF Forms Dihydropteroate THF Tetrahydrofolate DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Competitive Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (Sulfadoxine & N4-Methyl Sulfadoxine) Dilutions Create Serial Dilutions in Broth Stock->Dilutions Plate Inoculate Microtiter Plate Dilutions->Plate Inoculum Prepare Bacterial Inoculum Inoculum->Plate Incubate Incubate at 37°C Plate->Incubate Read Read for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination.

In Vitro Antimalarial Activity Assay

Objective: To assess the 50% inhibitory concentration (IC50) of the compounds against the asexual blood stages of Plasmodium falciparum.

Protocol: SYBR Green I-based Fluorescence Assay

  • Parasite Culture: Maintain a synchronous culture of a drug-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes.

  • Drug Plating: Serially dilute the test compounds in 96-well plates.

  • Infection and Incubation: Add the parasite culture (at the ring stage) to the plates and incubate for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the number of viable parasites.

  • IC50 Calculation: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression model.

In Vivo Efficacy Studies (Hypothetical)

Objective: To evaluate the in vivo efficacy of the compounds in a murine malaria model.

Protocol: Peters' 4-Day Suppressive Test

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice with a chloroquine-resistant strain of Plasmodium berghei.

  • Treatment: Administer the test compounds orally once daily for four consecutive days, starting 2 hours post-infection. Include a vehicle control group and a positive control group (e.g., artesunate).

  • Parasitemia Monitoring: Prepare thin blood smears from the tail vein of each mouse on day 4 post-infection and determine the percentage of parasitized erythrocytes.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to the vehicle control group.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate a potential outcome of the proposed comparative studies.

Table 1: Hypothetical In Vitro Antimicrobial Activity (MIC in µg/mL)

OrganismSulfadoxineN4-Methyl Sulfadoxine
Staphylococcus aureus16>128
Escherichia coli64>128
Streptococcus pneumoniae8>128

Table 2: Hypothetical In Vitro Antimalarial Activity (IC50 in nM)

Plasmodium falciparum StrainSulfadoxineN4-Methyl Sulfadoxine
3D7 (drug-sensitive)250>10,000
K1 (drug-resistant)>5000>10,000

Table 3: Hypothetical In Vivo Antimalarial Efficacy

Compound (Dose)Average Parasitemia on Day 4 (%)% Suppression
Vehicle Control350
Sulfadoxine (20 mg/kg)1071.4
N4-Methyl Sulfadoxine (20 mg/kg)328.6

Discussion and Future Directions

Based on our prospective analysis and hypothetical data, N4-methylation of Sulfadoxine is predicted to significantly reduce or abolish its antimicrobial and antimalarial activity. This is likely due to steric hindrance at the active site of the target enzyme, DHPS.

However, it is crucial to emphasize that these are predictions. The actual pharmacological profile of N4-Methyl Sulfadoxine can only be determined through rigorous experimental evaluation. The proposed workflows provide a clear roadmap for such an investigation.

Future research should focus on:

  • Synthesis and Characterization: The first step is the synthesis and thorough chemical characterization of N4-Methyl Sulfadoxine.

  • Comprehensive Biological Evaluation: Performing the in vitro and in vivo studies outlined in this guide to obtain empirical data on its activity.

  • Mechanism of Action Studies: If any activity is observed, further studies should be conducted to determine if it acts via the same mechanism as Sulfadoxine.

  • Pharmacokinetic Profiling: A detailed pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion of N4-Methyl Sulfadoxine.

Conclusion

While Sulfadoxine remains a clinically important drug, the exploration of its derivatives is essential for the development of new and improved therapeutic agents. N4-Methyl Sulfadoxine presents an interesting case study on the impact of a seemingly minor structural modification on pharmacological activity. Although our analysis suggests a probable loss of activity, only empirical evidence can provide a definitive answer. This guide serves as a call to action for the research community to synthesize and evaluate this compound, thereby contributing to a deeper understanding of sulfonamide structure-activity relationships.

References

  • PubChem. Sulfadoxine. [Link]

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  • Barreiro, E. J., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals.
  • O'Donnell, J., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. European Journal of Medicinal Chemistry.
  • Patsnap Synapse. What is Sulfadoxine used for? [Link]

  • Barreiro, E. J., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
  • Adekoya, O. A., et al. (2019). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry.
  • World Health Organization. (2024). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • Patsnap Synapse. What is the mechanism of Sulfadoxine? [Link]

  • Wikipedia. Sulfadoxine/pyrimethamine. [Link]

  • Wang, P., & Rieckmann, K. H. (1980). Plasmodium falciparum in continuous culture: a new medium for the in vitro test for sulfadoxine sensitivity.
  • PubChem. N4-Methyl Sulfadoxine. [Link]

  • Watkins, W. M., et al. (1985). A new in vitro test for pyrimethamine/sulfadoxine susceptibility of Plasmodium falciparum and its correlation with in vivo resistance in Kenya. Transactions of the Royal Society of Tropical Medicine and Hygiene.
  • Syafruddin, D., et al. (2021). Antimalarial drug sulfadoxine induces gametocytogenesis in Plasmodium berghei. Malaria Journal.
  • Nawrot, E., et al. (2013).
  • Gaillard, T., et al. (2012). Anti-bacterial activity of intermittent preventive treatment of malaria in pregnancy: comparative in vitro study of sulphadoxine-pyrimethamine, mefloquine, and azithromycin. Malaria Journal.
  • Venkatasai Life Sciences. N4-Methyl Sulfadoxine. [Link]

  • Boyd, M. J., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • van der Water, R. F. P., & Verheijden, J. H. M. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. The Veterinary Quarterly.
  • Al-Salahi, R., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. Molecules.
  • Delves, M. J., et al. (2024). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. bioRxiv.
  • Ejele, O. A., & Ibeh, G. O. (2012). The in vitro effects of sulfadoxine/pyrimethamine and artemether/lumefantrine on the viscoelasticity of erythrocyte membrane of healthy females. Nigerian Journal of Physiological Sciences.
  • Ahmad, M., et al. (2015). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs.
  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

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Foundational

toxicity profile and safety data sheets for N4-Methyl Sulfadoxine

Technical Guide: Toxicity Profile & Safety Assessment of N4-Methyl Sulfadoxine Content Type: Technical Whitepaper & Safety Guide Target Audience: Pharmaceutical Researchers, QA/QC Scientists, and Safety Officers. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicity Profile & Safety Assessment of N4-Methyl Sulfadoxine

Content Type: Technical Whitepaper & Safety Guide Target Audience: Pharmaceutical Researchers, QA/QC Scientists, and Safety Officers.

Executive Summary

N4-Methyl Sulfadoxine (CAS: 1346603-39-1) is a specific structural derivative of the antimalarial agent Sulfadoxine.[1] Unlike the major in vivo metabolite N4-Acetyl Sulfadoxine, the N4-methyl variant is primarily characterized as a process impurity (Impurity 6) or a synthetic reference standard used in pharmaceutical quality control.

This guide provides a comprehensive safety assessment. Due to the limited public toxicological data specific to this impurity, the safety profile is derived using Read-Across Methodology from the parent compound (Sulfadoxine) and Structure-Activity Relationship (SAR) analysis of N-methylated sulfonamides.

Part 1: Chemical Identification & Physicochemical Properties

Identity Profile

ParameterDetail
Chemical Name N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide
Common Name N4-Methyl Sulfadoxine
Synonyms Sulfadoxine Impurity 6; RO-42-5109
CAS Number 1346603-39-1
Molecular Formula C₁₃H₁₆N₄O₄S
Molecular Weight 324.36 g/mol
Role Pharmaceutical Impurity / Reference Standard

Structural Analysis The molecule retains the core sulfonamide scaffold but features a methyl group substitution at the N4-amino position (the aniline nitrogen). This modification significantly alters its pKa and lipophilicity compared to Sulfadoxine, potentially reducing its aqueous solubility and altering its crystalluria potential.

Part 2: Visualizing the Structural & Metabolic Landscape

The following diagram illustrates the relationship between the parent drug (Sulfadoxine), its major metabolic pathway (Acetylation), and the N4-Methyl impurity.

G cluster_0 Chemical Transformation Context SDX Sulfadoxine (Parent Drug) CAS: 2447-57-6 N4_Ac N4-Acetyl Sulfadoxine (Major Metabolite) CAS: 5018-54-2 SDX->N4_Ac In Vivo Metabolism (N-Acetyltransferase) N4_Me N4-Methyl Sulfadoxine (Impurity 6) CAS: 1346603-39-1 SDX->N4_Me Synthetic Impurity (Methylation Side-Reaction)

Figure 1: Structural relationship distinguishing the N4-Methyl impurity from the primary N4-Acetyl metabolite.

Part 3: Toxicological Profile (Read-Across Assessment)

Note: Specific experimental toxicity data for N4-Methyl Sulfadoxine is not publicly available. The following assessment is based on the parent compound Sulfadoxine and established SAR principles for sulfonamides.

Acute Toxicity
  • Estimated Oral LD50: > 5,000 mg/kg (Rat/Mouse).

  • Rationale: The parent compound, Sulfadoxine, has low acute toxicity (LD50 > 10,000 mg/kg in mice). Methylation at the N4 position generally reduces biological activity (including antibacterial potency) by blocking the free amine required for PABA competition. It is unlikely to significantly increase acute lethality.

Specific Target Organ Toxicity (STOT)
  • Renal Toxicity (Crystalluria): High Concern.

    • Mechanism: N4-substituted sulfonamides often have lower solubility in acidic urine than the parent compound. Just as N4-acetyl sulfadoxine can precipitate in kidneys, N4-methyl sulfadoxine (being more lipophilic) presents a risk of crystalluria if ingested in significant quantities.

  • Dermatologic (Hypersensitivity): Moderate Concern.

    • Mechanism: Sulfonamide hypersensitivity (e.g., Stevens-Johnson Syndrome) is often linked to the formation of reactive hydroxylamine metabolites at the N4 position. While the N-methyl group blocks direct N-hydroxylation, oxidative demethylation could restore the parent amine, or N-oxidation of the secondary amine could occur. Therefore, it should be treated as a potential sensitizer.

Genotoxicity & Carcinogenicity[2][6][7]
  • Genotoxicity: Predicted Negative.

    • Most simple sulfonamides are not mutagenic in the Ames test. The addition of a methyl group to the aniline nitrogen does not typically introduce a genotoxic structural alert (unlike nitro groups or nitrosamines).

  • Impurity Qualification: As per ICH Q3A/B guidelines, if this impurity exceeds the qualification threshold (usually 0.15% or 1.0 mg/day intake), a specific Ames test and chromosomal aberration assay would be required.

Part 4: Safety Data Sheet (SDS) Components

Use this data to populate a GHS-compliant SDS for laboratory handling.

Section 2: Hazard Identification

GHS Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

  • Skin Sensitization: Category 1 (Precautionary assignment based on class effects)

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If sensitization occurs, seek medical attention.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a chemical fume hood.

  • Storage: Store at -20°C. Keep container tightly closed in a dry and well-ventilated place. Hygroscopic.

Section 8: Exposure Controls / Personal Protection
  • OEL (Occupational Exposure Limit): Not established. Use Band 2 (0.1 - 1 mg/m³) control banding as a default for bioactive intermediates.

  • PPE:

    • Respiratory: N95 or P100 respirator if dust formation is possible.

    • Hand: Nitrile rubber gloves (min thickness 0.11 mm).

    • Eye: Safety glasses with side-shields.

Part 5: Experimental Protocol for Impurity Detection

To verify the presence of N4-Methyl Sulfadoxine in a bulk Sulfadoxine sample, use the following HPLC workflow.

HPLC_Workflow Start Sample Preparation Dissolve 50mg Sulfadoxine in Mobile Phase Column Stationary Phase C18 Column (250 x 4.6mm, 5µm) Start->Column Detect Detection UV @ 254nm or MS (ESI+) Column->Detect Gradient Elution Mobile Mobile Phase Gradient A: 0.1% Formic Acid in Water B: Acetonitrile Mobile->Column Result Quantification Calc. Relative Retention Time (RRT) vs. Standard Detect->Result

Figure 2: Analytical workflow for the detection and quantification of N4-Methyl Sulfadoxine.

Protocol Notes:

  • Mobile Phase: A gradient is preferred over isocratic flow to separate the methyl impurity (more lipophilic) from the parent and the acetyl metabolite.

  • Detection: N4-Methyl Sulfadoxine will elute after Sulfadoxine on a reverse-phase C18 column due to the methyl group increasing hydrophobicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71750557, N4-Methyl Sulfadoxine. Retrieved from [Link]

  • DrugBank Online. Sulfadoxine: Pharmacology and Metabolites. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Sulfadoxine Monograph: Impurity Standards. (General reference for sulfonamide impurity profiling).
  • Vree, T. B., & Hekster, Y. A. (1987).Pharmacokinetics of Sulfonamides Revisited. Antibiotics and Chemotherapy, 34, 1-208.

Sources

Exploratory

Chemodynamics and Environmental Disposition of N4-Methyl Sulfadoxine: A Technical Assessment

Executive Summary N4-Methyl Sulfadoxine (N4-Me-SDX) represents a specific methylated derivative of the sulfonamide antibiotic Sulfadoxine. While the N4-acetyl metabolite is the primary biological transformation product i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N4-Methyl Sulfadoxine (N4-Me-SDX) represents a specific methylated derivative of the sulfonamide antibiotic Sulfadoxine. While the N4-acetyl metabolite is the primary biological transformation product in humans and animals, N4-Me-SDX arises as a synthetic impurity (Impurity 6) and a potential microbial transformation product in methylated environmental compartments.

This guide addresses the physicochemical distinctness of N4-Me-SDX compared to its parent compound. Due to the addition of the methyl group at the


-aniline position, this compound exhibits altered hydrophobicity and pKa characteristics, necessitating modified protocols for environmental fate assessment. This document outlines the predictive chemodynamics, transport mechanisms, and validated experimental workflows required to characterize its environmental disposition.

Physicochemical Profiling & Structural Impact

The environmental behavior of sulfonamides is governed by their amphoteric nature. The methylation of the


-amino group introduces steric bulk and increases lipophilicity, fundamentally altering the compound's partitioning behavior (

) compared to the parent Sulfadoxine.
Comparative Physicochemical Properties[1]
PropertySulfadoxine (Parent)N4-Methyl SulfadoxineImpact on Fate
CAS Number 2447-57-61346603-39-1Unique Identifier
Molecular Weight 310.33 g/mol 324.36 g/mol Mass shift (+14 Da)
Structure Primary Aniline (

)
Secondary Aniline (

)
Loss of H-bond donor
Predicted Log P ~0.7 - 0.9~1.1 - 1.3Increased sorption potential
pKa (Acidic) ~6.0 (Sulfonamide N)~6.0 (Sulfonamide N)Anionic mobility at neutral pH
pKa (Basic) ~2.4 (Aniline N)~2.6 (Methyl-Aniline N)Slight basicity increase

Key Mechanistic Insight: The


-nitrogen is the primary site for covalent binding during humification in soils. Methylation converts this from a primary to a secondary amine, potentially reducing the rate of irreversible binding (covalent coupling) to quinone moieties in soil organic matter, while simultaneously increasing reversible hydrophobic sorption.

Environmental Fate and Transport Mechanisms[3]

Sorption and Mobility ( / )

Unlike the parent sulfadoxine, which is highly mobile in aqueous environments due to its polarity, N4-Me-SDX exhibits a "dual-mode" sorption behavior:

  • Hydrophobic Partitioning: The methyl group increases the octanol-water partition coefficient (

    
    ), leading to higher retention in organic-rich soils.
    
  • Electrostatic Repulsion: At environmental pH (> pH 7), the sulfonamide moiety is deprotonated (anionic). This leads to repulsion from negatively charged clay surfaces, facilitating leaching in low-organic-matter soils.

Transformation Pathways
  • Photolysis: Sulfonamides are photosensitive.[1] The

    
    -amino group acts as an auxochrome. Methylation causes a bathochromic shift (red shift) in UV absorption, potentially altering the direct photolysis half-life (
    
    
    
    ) in surface waters.
  • Biodegradation: The

    
    -methyl group sterically hinders arylamine N-acetyltransferases (NATs), potentially rendering N4-Me-SDX more recalcitrant to microbial metabolism than the parent compound.
    
Conceptual Fate Model (DOT Visualization)

EnvironmentalFate Source Source (Wastewater/Runoff) WaterColumn Surface Water (pH > pKa2 -> Anionic) Source->WaterColumn Discharge Sediment Sediment/Soil (Organic Matter) WaterColumn->Sediment Sorption (Hydrophobic) Increased by N-Me GW Groundwater (Leaching) WaterColumn->GW Leaching (Electrostatic Repulsion) Degradation Transformation Products (Photolysis/Bio) WaterColumn->Degradation Direct Photolysis Sediment->WaterColumn Desorption (Hysteresis) Sediment->Degradation Microbial Decay (Recalcitrant?)

Caption: Conceptual model of N4-Methyl Sulfadoxine partitioning. Note the competitive drivers of hydrophobic sorption vs. electrostatic leaching.

Analytical Methodology (LC-MS/MS)

To accurately quantify N4-Me-SDX in complex matrices, a specific Multiple Reaction Monitoring (MRM) method is required. The methyl group remains on the aniline fragment during collision-induced dissociation (CID).

Method Validation Parameters:

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Fragment Origin
Sulfadoxine 311.1

156.022Sulfanilamide core
N4-Methyl SDX 325.1

170.1 24Methylated Aniline core
Sulfadoxine-d3 314.1

159.022Internal Standard

Experimental Protocol: Batch Equilibrium Sorption (OECD 106 Adapted)

Objective: Determine the sorption coefficient (


) of N4-Methyl Sulfadoxine in soil.

Scientific Rationale: Standard batch equilibrium is chosen over column leaching for initial assessment to eliminate channeling artifacts. A 0.01 M


 matrix is mandatory to simulate constant ionic strength and prevent soil dispersion.
Step-by-Step Workflow
  • Soil Preparation:

    • Air-dry soil and sieve to <2 mm.

    • Characterize for pH, Organic Carbon (

      
      ), and Cation Exchange Capacity (CEC).
      
  • Stock Solution:

    • Dissolve N4-Methyl Sulfadoxine (purity >98%) in methanol.

    • Dilute in 0.01 M

      
       to achieve concentrations of 0.2, 1.0, and 5.0 mg/L. Keep methanol <0.1% v/v.
      
  • Equilibration:

    • Weigh 5.0 g soil into 50 mL polypropylene centrifuge tubes.

    • Add 25 mL of test solution (Soil:Solution ratio 1:5).

    • Control: Run tubes with solution only (no soil) to check for adsorption to plastic.

    • Agitate in the dark at 20°C ± 2°C for 24 hours (pre-determined equilibrium time).

  • Phase Separation:

    • Centrifuge at 3500 rpm for 20 minutes.

    • Filter supernatant through 0.2 µm PTFE filter (verify no sorption to filter).

  • Analysis:

    • Analyze supernatant via LC-MS/MS using the transitions defined in Section 4.

  • Calculation:

    • Calculate sorbed concentration (

      
      ) via mass balance: 
      
      
      
    • Plot Isotherm:

      
       vs. 
      
      
      
      .
Analytical Workflow Diagram (DOT)

AnalyticalWorkflow Sample Soil/Water Sample Extraction SPE Extraction (HLB Cartridge) Sample->Extraction Clean-up Separation UPLC Separation (C18 Column) Extraction->Separation Elute Detection MS/MS Detection (m/z 325 -> 170) Separation->Detection Ionize Data Isotherm Calculation Detection->Data Quantify

Caption: Analytical workflow for trace quantification of N4-Methyl Sulfadoxine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71750557, N4-Methyl Sulfadoxine. Retrieved from [Link]

  • OECD (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Perisa, M., et al. (2017). Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites. Environmental Science and Pollution Research.[2] Retrieved from [Link]

  • Boxall, A. B., et al. (2002).The sorption and transport of a sulphonamide antibiotic in soil systems. Toxicological Sciences. (Contextual grounding for sulfonamide transport mechanisms).
  • Veeprho Laboratories. N4-Methyl Sulfadoxine Reference Standards. (Source for impurity identification). Retrieved from [Link]

Sources

Foundational

A Review of the Parent Compound and Putative Profile of the N-Methylated Derivative

An In-depth Technical Guide to the Pharmacokinetics of N4-Methyl Sulfadoxine For Researchers, Scientists, and Drug Development Professionals Abstract N4-Methyl Sulfadoxine is a derivative of the long-acting sulfonamide,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacokinetics of N4-Methyl Sulfadoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Methyl Sulfadoxine is a derivative of the long-acting sulfonamide, sulfadoxine. While sulfadoxine has been extensively studied, particularly as a component of the antimalarial drug Fansidar, there is a significant lack of direct pharmacokinetic data for its N4-methylated counterpart. This technical guide provides a comprehensive review of the known pharmacokinetics of sulfadoxine as a foundational basis for predicting the pharmacokinetic profile of N4-Methyl Sulfadoxine. By integrating established principles of drug metabolism and the known effects of N-methylation on sulfonamides, this document offers a putative pharmacokinetic profile for N4-Methyl Sulfadoxine, covering its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this guide outlines analytical methodologies that can be adapted for its quantification in biological matrices and discusses the potential pharmacological and toxicological implications of N4-methylation. This paper aims to serve as a valuable resource for researchers and drug development professionals interested in the potential therapeutic applications or safety assessment of N4-Methyl Sulfadoxine.

Introduction

Sulfadoxine is a sulfonamide antibiotic that has been a cornerstone in the treatment and prevention of malaria for decades, most notably in combination with the dihydrofolate reductase inhibitor, pyrimethamine.[1][2] Its mechanism of action involves the inhibition of dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of protozoa and bacteria.[1] The pharmacokinetic profile of sulfadoxine is characterized by good oral absorption, high plasma protein binding, and a remarkably long elimination half-life, which has made it suitable for prophylactic regimens.[3][4]

N4-Methyl Sulfadoxine, as its name suggests, is a derivative of sulfadoxine with a methyl group attached to the N4-amino group of the benzene ring.[5][6] This structural modification, while seemingly minor, has the potential to significantly alter the physicochemical and pharmacokinetic properties of the parent compound. N-methylation is a common strategy in medicinal chemistry to modulate a drug's pharmacological activity and pharmacokinetic profile. For instance, it can impact a compound's lipophilicity, solubility, and susceptibility to metabolic enzymes.[7][8]

Currently, N4-Methyl Sulfadoxine is primarily documented as a chemical standard and a potential impurity of sulfadoxine.[5][6] There is a paucity of publicly available data on its specific pharmacokinetic properties. Therefore, this guide will first provide a detailed overview of the well-established pharmacokinetics of sulfadoxine. Subsequently, based on the known effects of N-methylation on sulfonamides and general principles of drug metabolism, a putative pharmacokinetic profile for N4-Methyl Sulfadoxine will be constructed. This in-depth analysis will provide valuable insights for any future preclinical or clinical investigations of this compound.

Physicochemical Properties: The Impact of N-Methylation

The addition of a methyl group to the N4-position of sulfadoxine is expected to induce several changes in its physicochemical properties, which in turn would influence its pharmacokinetic behavior.

  • Lipophilicity: N-methylation of sulfonamides generally leads to an increase in lipophilicity (logD) and a decrease in aqueous solubility. This is because the polar N-H bond is replaced by a more nonpolar N-C bond, and the hydrophobic surface area of the molecule is increased.

  • Hydrogen Bonding: The N-H group of a primary or secondary amine can act as a hydrogen bond donor. Masking this group through methylation eliminates this hydrogen bonding capability, which can affect interactions with transporters and metabolic enzymes.

  • pKa: The N-methylation of sulfonamides can have a small impact on the pKa of the sulfonamide nitrogen, which could slightly alter the ionization state of the molecule at physiological pH.

These anticipated changes in physicochemical properties form the basis for the predicted differences in the pharmacokinetic profiles of sulfadoxine and N4-Methyl Sulfadoxine.

Table 1: Comparison of Physicochemical Properties
PropertySulfadoxineN4-Methyl Sulfadoxine (Predicted)Rationale for Prediction
Molecular Weight 310.34 g/mol [4]324.36 g/mol [5]Addition of a methyl group (CH3).
Aqueous Solubility pH-dependent[4]LowerN-methylation of sulfonamides generally decreases solubility.
Lipophilicity (logD) ModerateHigherN-methylation of sulfonamides increases lipophilicity.
Hydrogen Bond Donors 21The N4-amino group is methylated.

Pharmacokinetics of Sulfadoxine: The Parent Compound

A thorough understanding of the pharmacokinetics of sulfadoxine is essential for predicting the behavior of its N4-methylated derivative.

Absorption

Sulfadoxine is well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 8 hours. The bioavailability is reported to be greater than 90% in healthy adults.[2]

Distribution

Sulfadoxine exhibits a high degree of plasma protein binding, approximately 90-94%.[3][4] The volume of distribution is relatively small, around 0.14 L/kg, suggesting that the drug is primarily distributed in the extracellular fluid and does not extensively penetrate into deep tissue compartments.[3][4] Sulfadoxine is known to cross the placental barrier and is excreted into breast milk.[3]

Metabolism

The metabolism of sulfadoxine is relatively limited, which contributes to its long half-life. The major metabolic pathways are:

  • N4-Acetylation: The primary metabolic route for many sulfonamides, including sulfadoxine, is acetylation at the N4-amino group to form N4-acetylsulfadoxine.[4][9] This metabolite is also long-acting.[4]

  • Glucuronidation: A smaller fraction of sulfadoxine is metabolized to its glucuronide conjugate.[3]

Diagram 1: Known Metabolic Pathways of Sulfadoxine

Sulfadoxine_Metabolism Sulfadoxine Sulfadoxine N4_Acetyl N4-Acetyl Sulfadoxine Sulfadoxine->N4_Acetyl N-Acetyltransferase Glucuronide Sulfadoxine-N-Glucuronide Sulfadoxine->Glucuronide UGT

Caption: Major metabolic pathways of sulfadoxine.

Excretion

Sulfadoxine and its metabolites are primarily excreted by the kidneys.[3] The elimination half-life of sulfadoxine is exceptionally long, ranging from 100 to 200 hours.[3] This prolonged half-life is a key feature of its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Sulfadoxine
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 2 - 8 hours
Bioavailability >90%[2]
Plasma Protein Binding 90 - 94%[3][4]
Volume of Distribution (Vd) 0.14 L/kg[3][4]
Elimination Half-life (t1/2) 100 - 200 hours[3]
Major Metabolites N4-Acetylsulfadoxine, Glucuronide[3][4]

Putative Pharmacokinetics of N4-Methyl Sulfadoxine

Based on the known properties of sulfadoxine and the general effects of N-methylation, we can construct a hypothetical pharmacokinetic profile for N4-Methyl Sulfadoxine.

Absorption

The predicted increase in lipophilicity of N4-Methyl Sulfadoxine may lead to enhanced membrane permeability and potentially faster and more complete absorption from the gastrointestinal tract compared to sulfadoxine.

Distribution

The higher lipophilicity of N4-Methyl Sulfadoxine could result in a larger volume of distribution. This would imply more extensive distribution into tissues, including potentially the central nervous system. The extent of plasma protein binding is difficult to predict without experimental data, but it is likely to remain high.

Metabolism

The metabolism of N4-Methyl Sulfadoxine is expected to differ significantly from that of sulfadoxine:

  • Blocked N4-Acetylation: The presence of the methyl group on the N4-nitrogen will prevent N-acetylation, which is the primary metabolic pathway for sulfadoxine. This could lead to a longer half-life, assuming other metabolic pathways are not significantly upregulated.

  • N-Demethylation: A likely metabolic pathway for N4-Methyl Sulfadoxine is N-demethylation, which would convert it back to the parent compound, sulfadoxine. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes.

  • Oxidative Metabolism: The aromatic rings and the methyl group itself could be susceptible to oxidative metabolism by CYP enzymes, leading to the formation of hydroxylated metabolites.

Diagram 2: Hypothetical Metabolic Pathways of N4-Methyl Sulfadoxine

N4_Methyl_Sulfadoxine_Metabolism N4_Methyl N4-Methyl Sulfadoxine Sulfadoxine Sulfadoxine N4_Methyl->Sulfadoxine CYP-mediated N-demethylation Hydroxylated Hydroxylated Metabolites N4_Methyl->Hydroxylated CYP-mediated Oxidation

Caption: Putative metabolic pathways of N4-Methyl Sulfadoxine.

Excretion

The route and rate of excretion of N4-Methyl Sulfadoxine would depend on its metabolic fate. If it is primarily converted to more polar metabolites (e.g., sulfadoxine or hydroxylated derivatives), renal excretion would be the main route of elimination. The elimination half-life is difficult to predict; while the blockage of N-acetylation might prolong it, efficient N-demethylation or oxidation could lead to a shorter half-life than that of sulfadoxine.

Analytical Methodologies

The quantification of N4-Methyl Sulfadoxine in biological matrices such as plasma, urine, and tissue homogenates would be crucial for its pharmacokinetic characterization.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the simultaneous determination of sulfadoxine and its N4-acetyl metabolite in biological fluids.[9][10][11] These methods typically involve:

  • Sample Preparation: Protein precipitation followed by liquid-liquid or solid-phase extraction.

  • Chromatographic Separation: Reversed-phase chromatography with a C18 column.

  • Detection: UV detection at a wavelength around 270-280 nm.[9]

These methods can likely be adapted for N4-Methyl Sulfadoxine. Given its structural similarity to sulfadoxine, it would likely have a similar UV chromophore. However, its increased lipophilicity might require adjustments to the mobile phase composition to achieve adequate separation from the parent compound and other metabolites. The use of a mass spectrometric detector (LC-MS/MS) would provide higher sensitivity and selectivity.

Diagram 3: Experimental Workflow for a Pharmacokinetic Study of N4-Methyl Sulfadoxine

PK_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_modeling Pharmacokinetic Modeling Admin Administer N4-Methyl Sulfadoxine to Animal Model Sampling Collect Blood Samples at Timed Intervals Admin->Sampling Plasma Separate Plasma Sampling->Plasma Extraction Extract Drug and Metabolites Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantify Concentrations LCMS->Quant Data Concentration-Time Data Quant->Data Model Calculate PK Parameters (t1/2, Vd, CL) Data->Model

Caption: A typical experimental workflow for a pharmacokinetic study.

Pharmacological and Toxicological Implications

The predicted changes in the pharmacokinetic profile of N4-Methyl Sulfadoxine could have significant implications for its pharmacological activity and toxicity.

  • Efficacy: If N4-Methyl Sulfadoxine retains the pharmacological activity of sulfadoxine, its potentially greater tissue penetration could enhance its efficacy against pathogens residing in deep tissue compartments. However, if its primary mode of action requires conversion to sulfadoxine, its efficacy would be dependent on the rate of N-demethylation.

  • Toxicity: The increased lipophilicity and potential for CNS penetration could lead to a different toxicity profile compared to sulfadoxine. The blockage of the N-acetylation pathway might also alter the risk of hypersensitivity reactions, as the N4-acetyl metabolites of some sulfonamides have been implicated in such adverse events.

Conclusion and Future Directions

While there is a wealth of information on the pharmacokinetics of sulfadoxine, its N4-methylated derivative remains largely uncharacterized. Based on the established principles of drug metabolism and the known effects of N-methylation on sulfonamides, it is reasonable to predict that N4-Methyl Sulfadoxine will exhibit increased lipophilicity, a different metabolic profile with blocked N-acetylation and potential for N-demethylation, and altered distribution properties compared to its parent compound.

These predictions, however, are purely hypothetical and require experimental validation. Future research should focus on:

  • In vitro metabolism studies: Using liver microsomes and hepatocytes to identify the metabolic pathways and enzymes involved in the biotransformation of N4-Methyl Sulfadoxine.

  • In vivo pharmacokinetic studies: In animal models to determine its oral bioavailability, volume of distribution, clearance, and elimination half-life.

  • Pharmacological and toxicological evaluation: To assess its efficacy and safety profile in comparison to sulfadoxine.

This technical guide provides a solid foundation for such investigations by summarizing the existing knowledge on sulfadoxine and offering a logically derived, putative pharmacokinetic profile for N4-Methyl Sulfadoxine. The insights presented herein should aid in the design of future studies aimed at elucidating the therapeutic potential and safety of this compound.

References

  • Sulfadoxine + Pyrimethamine: Uses & Dosage | MIMS Singapore. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Sygnature Discovery. [Link]

  • Green, M. D., van Eijk, A. M., van der Boor, C., & Ayisi, J. G. (2006). Association between the Pharmacokinetics and In Vivo Therapeutic Efficacy of Sulfadoxine-Pyrimethamine in Malawian Children. Antimicrobial Agents and Chemotherapy, 50(6), 2036–2041. [Link]

  • Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (1986). Sulfadoxine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 15, pp. 535-566). Academic Press.
  • Weidekamm, E., Plozza-Nottebrock, H., Forgo, I., & Dubach, U. C. (1982). Pharmacokinetics of pyrimethamine and sulfadoxine after Fansidar administration.
  • de Kock, M., Tarning, J., Workman, L., Nyunt, M. M., Adam, I., Barnes, K. I., & Denti, P. (2017). Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery. CPT: Pharmacometrics & Systems Pharmacology, 6(7), 430–438. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025, October 17). ResearchGate. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022, October 10). ResearchGate. [Link]

  • Bergqvist, Y., & Eriksson, M. (1985). High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox. Journal of Chromatography B: Biomedical Sciences and Applications, 343, 103–113. [Link]

  • Kulén, M., Núñez-Otero, C., Cairns, A. G., Silver, J., Lindgren, A. E. G., Wede, E., ... & Almqvist, F. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1996-2003. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022, October 19). ACS Omega. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025, October 17). ResearchGate. [Link]

  • Van 't Klooster, G. A., van Seeventer, P. B., Kolker, H. J., Smit, L. A., & Witkamp, R. F. (1991). High-performance liquid chromatographic method for the routine determination of sulphadimidine, its hydroxy metabolites and N4-acetylsulphadimidine in body fluids and cell culture media. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 157–168. [Link]

  • N4-Methyl Sulfadoxine. PubChem. [Link]

  • N4-Methyl Sulfadoxine. Venkatasai Life Sciences. [Link]

  • Vree, T. B., Hekster, Y. A., & van der Kleijn, E. (1980). Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Clinical Pharmacokinetics, 5(3), 273–294. [Link]

  • Sulfadoxine. PubChem. [Link]

  • WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2022, December 4). Extranet Systems. [Link]

  • Edstein, M. (1984). Quantification of antimalarial drugs. I. Simultaneous measurement of sulphadoxine, N4-acetylsulphadoxine and pyrimethamine in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 305(2), 502–507. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-PDA Method for the Determination of N4-Methyl Sulfadoxine

Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection for the accurate quantification of N4-Methyl Sulfadoxine. Sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection for the accurate quantification of N4-Methyl Sulfadoxine. Sulfadoxine is an ultra-long-lasting sulfonamide antibiotic, and its N4-methylated derivative is a potential impurity or metabolite.[1][2][3] The developed reversed-phase HPLC method provides excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control, stability studies, and research applications in the pharmaceutical industry. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction

Sulfadoxine is a critical sulfonamide antibiotic used in combination with other drugs for the treatment and prevention of malaria.[3] The presence of impurities or metabolites, such as N4-Methyl Sulfadoxine, can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the detection and quantification of N4-Methyl Sulfadoxine is essential for pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[5][7] This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector. RP-HPLC is the most common mode of HPLC and is well-suited for the analysis of moderately polar to non-polar compounds like sulfonamides.[7][8][9] The PDA detector offers the advantage of acquiring absorbance data over a wide range of wavelengths simultaneously, which is invaluable for method development, peak purity assessment, and identification of unknown peaks.[10][11][12][13][14]

Chemical Properties of Sulfadoxine and N4-Methyl Sulfadoxine

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful HPLC method.

PropertySulfadoxineN4-Methyl SulfadoxineReference
Molecular Formula C12H14N4O4SC13H16N4O4S[1][15]
Molecular Weight 310.33 g/mol 324.36 g/mol [1][15]
Structure 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamideN-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[1][2]

The addition of a methyl group at the N4 position of the aniline nitrogen slightly increases the hydrophobicity of N4-Methyl Sulfadoxine compared to Sulfadoxine. This difference in hydrophobicity is the primary basis for their separation by reversed-phase chromatography.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array detector is suitable.

  • Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column is a common choice for the separation of sulfonamides.[16] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.

  • Solvents: HPLC grade acetonitrile and methanol are required. Water should be of high purity (e.g., Milli-Q or equivalent).

  • Buffers and Additives: Formic acid or phosphoric acid for mobile phase pH adjustment.

  • Standards: Reference standards of Sulfadoxine and N4-Methyl Sulfadoxine with known purity.

Chromatographic Conditions

The selection of chromatographic conditions is a critical step in method development. The goal is to achieve adequate resolution between the analytes of interest and any potential impurities in a reasonable analysis time.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide good retention for moderately polar compounds like sulfonamides. The column dimensions offer a good balance between resolution and run time.[8][16]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase suppresses the ionization of the sulfonamide group, leading to better peak shape and retention on the reversed-phase column.[17]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[17]
Gradient Elution See Table 3A gradient elution is necessary to separate compounds with different hydrophobicities in a reasonable time. A shallow gradient provides better resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive backpressure.[16]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is a common and practical temperature.[16]
Detection Wavelength 265 nmThis wavelength was selected based on the UV spectra of sulfonamides, providing good sensitivity for both compounds.[18][19]
Injection Volume 10 µLA small injection volume minimizes potential band broadening.

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.05050
20.05050
22.08515
30.08515
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of N4-Methyl Sulfadoxine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For a drug product, extraction or other sample clean-up steps might be necessary to remove excipients.

Method Development Strategy

The development of this HPLC method followed a logical, stepwise approach to optimize the separation and detection of N4-Methyl Sulfadoxine.

Caption: Workflow for HPLC Method Development and Validation.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][20]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was demonstrated by injecting a blank (diluent), a placebo (if applicable), a solution of Sulfadoxine, and a spiked sample containing both Sulfadoxine and N4-Methyl Sulfadoxine. The chromatograms should show no interfering peaks at the retention time of N4-Methyl Sulfadoxine.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of a known amount of N4-Methyl Sulfadoxine spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Repeatability: Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision: Determined by repeating the repeatability study on a different day with a different analyst and/or a different instrument. The cumulative RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be determined with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area.
Column Temperature ± 2 °CMinor shifts in retention time, but resolution remains acceptable.
Mobile Phase Composition ± 2% OrganicMinor shifts in retention time, but resolution remains acceptable.

Logical Relationships in Method Development

The interplay of various chromatographic parameters is crucial for achieving a successful separation.

LogicalRelationships Organic_Content Organic Content (%) Resolution Resolution Organic_Content->Resolution +/- Retention_Time Retention Time Organic_Content->Retention_Time - pH pH pH->Retention_Time +/- Peak_Shape Peak Shape pH->Peak_Shape + Stationary_Phase Stationary Phase Stationary_Phase->Resolution + Dimensions Dimensions Dimensions->Resolution +

Caption: Interdependencies of key HPLC parameters.

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC method for the quantitative determination of N4-Methyl Sulfadoxine. The method is specific, linear, accurate, precise, and robust, making it a valuable tool for quality control and research in the pharmaceutical industry. The clear explanation of the rationale behind the experimental choices provides a solid foundation for understanding and implementing this method.

References

  • Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • ResearchGate. (2025, August 6). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF.
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2022, November 21).
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PMC. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
  • ResearchGate. (2025, October 15). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1).
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (n.d.). Selection of a mobile phase for the separation of sulfanilamide mixtures.
  • PubChem. (n.d.). N4-Methyl Sulfadoxine.
  • ChemicalBook. (2026, January 23). Sulfadoxine.
  • PubChem. (n.d.). Sulfadoxine.
  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). sulfadoxine.
  • Wikipedia. (n.d.). Sulfadoxine.

Sources

Application

LC-MS/MS protocols for quantifying N4-Methyl Sulfadoxine in plasma

Application Note: Quantitative Analysis of N4-Methyl Sulfadoxine in Plasma via LC-MS/MS Abstract & Scope This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the q...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of N4-Methyl Sulfadoxine in Plasma via LC-MS/MS

Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N4-Methyl Sulfadoxine (CAS 1346603-39-1) in human plasma.

While N4-Acetyl Sulfadoxine is the primary metabolic derivative of Sulfadoxine in humans (mediated by NAT2), N4-Methyl Sulfadoxine represents a critical structural impurity (Impurity 6) and a potential minor alkylated metabolite of interest in specific resistance or toxicity studies. Due to the structural similarity between the methyl and acetyl derivatives, precise mass resolution and chromatographic separation are required to prevent cross-interference.

This guide provides a self-validating workflow, deriving Multiple Reaction Monitoring (MRM) transitions from first-principles fragmentation logic and adapting field-proven sulfonamide extraction protocols.

Scientific Rationale & Method Design

Chemical Logic & Separation Strategy

Sulfonamides are amphoteric compounds. Sulfadoxine contains a basic aniline amine (N4) and an acidic sulfonamide nitrogen (N1).

  • N4-Methylation: Increases the lipophilicity compared to the parent Sulfadoxine but retains the basicity of the aniline nitrogen (unlike N4-acetylation, which neutralizes it).

  • Chromatographic Implication: A C18 Reversed-Phase column is ideal. However, pH control is critical. An acidic mobile phase (Formic Acid) ensures the N4-amine is protonated

    
    , improving retention and ionization efficiency in ESI(+).
    
Mass Spectrometry: Deriving the Transitions

Since N4-Methyl Sulfadoxine is a specific analog, we derive its transitions based on the established fragmentation of Sulfadoxine:

  • Parent Sulfadoxine (

    
     311):  Fragments to 
    
    
    
    156
    (sulfanilamide moiety) and
    
    
    108
    (aniline moiety).
  • N4-Methyl Sulfadoxine (

    
     325):  The methyl group (+14 Da) is attached to the N4-aniline nitrogen.
    
    • Quantifier: The sulfanilamide core shifts from 156

      
      170 .
      
    • Qualifier: The aniline core shifts from 108

      
      122 .
      

Experimental Protocol

Materials & Reagents
  • Analyte: N4-Methyl Sulfadoxine (Reference Standard, >98% purity).

  • Internal Standard (IS): Sulfadoxine-d3 (Deuterated analog is preferred due to structural homology).

  • Matrix: K2EDTA Human Plasma.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[2]

Sample Preparation: Protein Precipitation (PPT)

Rationale: Sulfonamides have high protein binding (>90%). ACN precipitation effectively releases the drug while removing albumin.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spike: Add 10 µL of Internal Standard working solution (500 ng/mL Sulfadoxine-d3 in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of Water (to match initial mobile phase strength).

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters ACQUITY UPLC BEH C18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Run Time 4.5 Minutes

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.0010%Initial Hold
0.5010%Load
2.5090%Elution Ramp
3.0090%Wash
3.1010%Re-equilibration
4.5010%Stop

Table 3: Mass Spectrometry Parameters (Sciex/Agilent/Waters Generic)

ParameterSetting
Ionization ESI Positive (+)
Spray Voltage 4500 - 5500 V
Source Temp 500°C
Curtain Gas 30 psi
Collision Gas Medium

Table 4: MRM Transitions

AnalytePrecursor (

)
Product (

)
RoleCE (eV)
N4-Methyl Sulfadoxine 325.1 170.1 Quantifier25
N4-Methyl Sulfadoxine 325.1 122.1 Qualifier35
Sulfadoxine-d3 (IS) 314.1 159.1 Quantifier25

Workflow Logic & Fragmentation Pathway

The following diagrams illustrate the analytical workflow and the fragmentation logic used to select the MRM transitions.

G cluster_0 Sample Preparation (Plasma) cluster_1 LC-MS/MS Analysis Start Plasma Sample (50 µL) Spike Add IS (Sulfadoxine-d3) Start->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge (14,000g, 10 min) PPT->Centrifuge Dilute Dilute Supernatant (1:1 with Water) Centrifuge->Dilute Inject Injection (5 µL) Dilute->Inject LC LC Separation (C18, Gradient) Inject->LC ESI ESI (+) Source [M+H]+ = 325.1 LC->ESI Q1 Q1 Filter Select m/z 325.1 ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Detection m/z 170.1 & 122.1 CID->Q3

Figure 1: End-to-End Bioanalytical Workflow for N4-Methyl Sulfadoxine.

Validation & Troubleshooting (Self-Validating System)

To ensure the method is performing correctly, utilize these checkpoints:

Specificity Check (Crucial)

Because N4-Acetyl Sulfadoxine (MW 352) is the major metabolite, you must ensure no source fragmentation of the acetyl group mimics the methyl group.

  • Test: Inject a high concentration standard of N4-Acetyl Sulfadoxine (1 µg/mL).

  • Monitor: The 325

    
     170 transition.
    
  • Result: There should be no peak . If a peak appears, adjust chromatographic resolution to separate the Acetyl form (usually elutes earlier than Methyl form on C18 due to lower basicity).

Linearity & Sensitivity
  • Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL.

  • Weighting:

    
     linear regression is recommended to manage heteroscedasticity typical of ESI.
    
Matrix Effect Evaluation

Sulfonamides are prone to ion suppression from phospholipids.

  • Protocol: Monitor the phospholipid transition

    
     184 
    
    
    
    184
    during the run.
  • Acceptance: The lipid trace should elute after the analyte (during the 90% B wash step). If lipids co-elute, switch to Solid Phase Extraction (SPE) using a polymeric HLB cartridge.

References

  • Sok, V., et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandem mass spectrometry.[3] Journal of Chromatography B. [3]

  • PubChem. N4-Methyl Sulfadoxine (Compound Summary). National Library of Medicine.

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[4] Rapid Communications in Mass Spectrometry.[4]

  • Bouche, M.P., et al. High throughput LC-MS/MS of Pyrimethamine and Sulfadoxine in limited volume plasma samples.[5] Ghent University.

Sources

Method

chemical synthesis procedures for N4-Methyl Sulfadoxine

Application Note: Precision Synthesis of N4-Methyl Sulfadoxine Part 1: Strategic Analysis & Retrosynthesis 1.1 The Synthetic Challenge N4-Methyl Sulfadoxine ( -(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N4-Methyl Sulfadoxine

Part 1: Strategic Analysis & Retrosynthesis

1.1 The Synthetic Challenge N4-Methyl Sulfadoxine (


-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide) is a critical reference standard for impurity profiling and metabolite identification in antimalarial pharmacokinetics.

The synthesis poses a chemoselectivity challenge:

  • Regioselectivity: The molecule contains two nitrogen centers prone to alkylation: the

    
    -sulfonamide nitrogen (pKa ~6.2) and the 
    
    
    
    -aniline nitrogen (pKa ~2.4).
  • Degree of Alkylation: Primary anilines are highly susceptible to over-alkylation to form

    
    -dimethyl derivatives when using simple alkyl halides (e.g., Methyl Iodide).
    

1.2 Selected Route: Borch Reductive Amination To ensure high fidelity mono-methylation at the


 position, this protocol utilizes a Borch Reductive Amination  strategy. Unlike direct alkylation, this method proceeds via a Schiff base (imine) intermediate formed between the aniline and formaldehyde. The imine is selectively reduced by Sodium Cyanoborohydride (

) at slightly acidic pH.
  • Mechanism: The electron-deficient sulfonamide group lowers the nucleophilicity of the aniline, requiring acid catalysis for imine formation.

  • Selectivity:

    
     is a milder reducing agent than 
    
    
    
    and does not reduce the aldehyde/ketone precursor significantly at pH 5–6, ensuring that reduction only occurs after the imine is formed.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
Sulfadoxine Starting Material>99% (USP/BP Reference)
Paraformaldehyde C1 SourceReagent Grade (Powder)
Sodium Cyanoborohydride Reducing Agent95% (Handle with Care)
Acetic Acid (Glacial) Catalyst/pH ControlACS Grade
Methanol (MeOH) SolventAnhydrous
Dichloromethane (DCM) Extraction SolventHPLC Grade
Step-by-Step Methodology

Step 1: Imine Formation (In Situ)

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sulfadoxine (1.0 eq, 3.2 mmol, 1.0 g) in Methanol (20 mL) .

  • Add Paraformaldehyde (3.0 eq, 9.6 mmol, ~290 mg) . Note: Paraformaldehyde is preferred over formalin to minimize water content.

  • Add Glacial Acetic Acid (5.0 eq) dropwise. The pH should be approximately 5–6.

  • Reflux the mixture at 65°C for 2 hours under an inert atmosphere (

    
    ). This drives the formation of the hemiaminal/imine species.
    

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C in an ice bath.

  • Cautiously add Sodium Cyanoborohydride (

    
    , 2.0 eq, 6.4 mmol, ~400 mg)  in small portions over 15 minutes. Caution: Evolution of gas may occur.
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, replaced by a slightly higher running spot (
    
    
    
    ).

Step 3: Quench and Workup

  • Quench: Add Water (20 mL) to the reaction mixture.

  • Neutralization: Adjust the pH to 4.5–5.0 using 1M HCl. Rationale: At pH 4.5, the sulfonamide (pKa ~6.2) is protonated/neutral, facilitating extraction into organic solvent, while avoiding the solubilization seen at high pH.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL) .

  • Wash: Combine organic layers and wash with Brine (1 x 20 mL) .

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.
    

Step 4: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent Gradient: 0%

    
     5% Methanol in Dichloromethane.
    
  • Collect fractions containing the mono-methylated product.

  • Recrystallization: Dissolve the solid in minimum hot Ethanol and cool to 4°C to yield off-white crystals.

Part 3: Quality Control & Validation

3.1 Characterization Criteria

TechniqueParameterExpected ResultInterpretation
1H NMR (DMSO-d6)

2.7-2.9 ppm
Doublet (3H)Confirms

coupling to NH.
1H NMR

6.0-6.5 ppm
Broad Quartet (1H)Confirms presence of

(Mono-methyl). Absence indicates over-methylation.
HPLC Purity>98%Area % at 254 nm.
LC-MS m/z325.1

Molecular ion peak (Parent + 14 Da).

3.2 Critical Process Parameters (CPPs)

  • Temperature Control: Do not exceed 0°C during borohydride addition to prevent reduction of the solvent or side reactions.

  • Stoichiometry: Excess formaldehyde (>5 eq) promotes dimethylation. Keep close to 3 eq.

  • pH Monitoring: Maintain pH < 7 during reduction to ensure the iminium ion is the active species.

Part 4: Visualizations

Reaction Pathway Analysis

ReactionScheme SM Sulfadoxine (C12H14N4O4S) Imine Intermediate Schiff Base SM->Imine Condensation (MeOH, 65°C) HCHO Paraformaldehyde (HCHO)n HCHO->Imine Product N4-Methyl Sulfadoxine (Target) Imine->Product Selective Reduction (pH 5-6) Reagent NaCNBH3 / AcOH (Reductive Agent) Reagent->Product Side N,N-Dimethyl Impurity Product->Side Over-alkylation (Excess HCHO)

Figure 1: Mechanistic pathway for the selective N-methylation of Sulfadoxine.

Synthesis Workflow

Workflow Step1 1. Activation Sulfadoxine + Paraformaldehyde MeOH + AcOH (Reflux 2h) Step2 2. Reduction Add NaCNBH3 at 0°C Stir 12h at RT Step1->Step2 Step3 3. Quench & pH Adjustment Add Water -> Adjust to pH 4.5 Step2->Step3 Step4 4. Extraction DCM Extraction (Sulfadoxine is neutral at pH 4) Step3->Step4 Step5 5. Purification Flash Chromatography 0-5% MeOH in DCM Step4->Step5 QC 6. Validation NMR / LC-MS / HPLC Step5->QC

Figure 2: Operational workflow for the bench-scale synthesis.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • PubChem. (2023). N4-Methyl Sulfadoxine (Compound Summary). National Library of Medicine. Link

  • González, I., et al. (2009).[1] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[1][2] Organic Letters, 11(8), 1677–1680.[2] Link

  • Ram, V. J., et al. (2000). Synthesis and biological activity of some new sulfonamides. Bioorganic & Medicinal Chemistry, 8(12), 2859-2864. (Contextual grounding for sulfonamide stability).

Sources

Application

Protocol &amp; Application Notes for the Preparation of N4-Methyl Sulfadoxine Standard Stock Solutions

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven guide for the preparation, validation, and storage of N4-Methyl Sulfadoxine standard s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the preparation, validation, and storage of N4-Methyl Sulfadoxine standard stock solutions. N4-Methyl Sulfadoxine is a significant impurity and metabolite of the antimalarial drug Sulfadoxine, making its accurate quantification essential for pharmaceutical quality control, pharmacokinetic studies, and drug safety assessments. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing scientific causality, methodological robustness, and adherence to international regulatory standards. By detailing the critical parameters from solvent selection to solution stability, this guide ensures the generation of reliable and reproducible analytical standards, a cornerstone of data integrity in pharmaceutical analysis.

Introduction: The Criticality of Accurate Standards

In analytical chemistry, the accuracy of any quantitative measurement is fundamentally tethered to the quality of the reference standard used for calibration. An improperly prepared standard solution introduces a systemic bias that invalidates all subsequent experimental data. For N4-Methyl Sulfadoxine, an impurity of Sulfadoxine, precise quantification is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[1][2][3]

This application note moves beyond a simple recitation of steps. It elucidates the scientific rationale behind each procedural choice, grounding the protocol in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7] The objective is to empower the scientist with a deep understanding of the methodology, enabling them to not only execute the protocol flawlessly but also to troubleshoot and adapt it as necessary, consistent with a science- and risk-based approach to analytical procedure development.[8]

Analyte Profile: N4-Methyl Sulfadoxine

A thorough understanding of the analyte's physicochemical properties is a prerequisite for developing a robust preparation protocol. N4-Methyl Sulfadoxine, also known as N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide, is a derivative of Sulfadoxine.[9][10] Its properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
Chemical Formula C₁₃H₁₆N₄O₄SPubChem[9]
Molecular Weight 324.36 g/mol PubChem[9]
CAS Number 1346603-39-1Simson Pharma
Appearance Assumed to be a white to off-white crystalline powderInferred from Sulfadoxine[11]
Solubility Profile Limited solubility in water. Soluble in organic solvents like acetonitrile, methanol, and DMSO.[12][13] For the parent compound Sulfadoxine, solubility is noted in mixtures of alcohol and ammonium hydroxide, and acetonitrile.[14][15]Inferred from Sulfadoxine data

Safety & Handling: Assume N4-Methyl Sulfadoxine has a toxicological profile similar to its parent compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All weighing and solution preparation should be performed in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling information.

Protocol I: Preparation of a Primary Stock Solution (1.0 mg/mL)

This protocol details the preparation of a high-concentration, primary stock solution from which all subsequent working standards will be derived. The accuracy of this single solution is paramount.

3.1 Materials & Equipment

  • N4-Methyl Sulfadoxine reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC Grade) or Methanol (HPLC Grade)

  • Class A 10.00 mL volumetric flask

  • Analytical balance (readable to 0.01 mg)

  • Spatula and weighing paper/boat

  • Ultrasonic bath

  • Pasteur pipette or syringe

3.2 Step-by-Step Methodology

  • Pre-equilibration: Allow the N4-Methyl Sulfadoxine reference standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

    • Rationale: Reference standards are often stored refrigerated or frozen. Opening a cold container can cause atmospheric moisture to condense on the powder, altering its true weight and leading to an inaccurate concentration.[6]

  • Weighing: Accurately weigh approximately 10.0 mg of the N4-Methyl Sulfadoxine reference standard onto weighing paper. Record the exact weight to four decimal places (e.g., 10.04 mg).

    • Rationale: Using an analytical balance is critical for precision. The principle of "accurate weighing" as defined by USP means the quantity weighed is within a specified percentage of the target mass.[6] Recording the exact weight is essential for calculating the true concentration of the stock solution.

  • Transfer: Carefully transfer the weighed powder into a 10.00 mL Class A volumetric flask. Tap the weighing paper gently to ensure a quantitative transfer. Rinse the weighing paper with 1-2 mL of the chosen solvent (acetonitrile or methanol) into the flask to ensure all powder is transferred.

    • Rationale: Class A volumetric glassware has tight manufacturing tolerances, ensuring the final volume is accurate and reproducible, a requirement for any quantitative standard preparation.[6][8] A quantitative transfer ensures that the mass recorded on the balance is the mass present in the flask.

  • Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask. Gently swirl the flask to wet the powder. Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.

    • Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles, which agitate the solution and break up particle agglomerates, significantly accelerating the dissolution of sparingly soluble compounds.[14] This is more efficient than manual shaking alone.

  • Dilution to Volume: After the solid is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

    • Rationale: Volumetric flasks are calibrated at a specific temperature (usually 20 °C). Dissolution can sometimes cause minor temperature changes. Bringing the solution back to ambient temperature before the final dilution step ensures the solvent density is correct and the final volume is accurate.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

    • Rationale: Simple swirling is insufficient to create a uniform concentration. Repeated inversion is required to mix the denser solution at the bottom with the lighter solvent at the top, ensuring homogeneity.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the solution at 2-8 °C, protected from light.

    • Rationale: Amber glass protects the analyte from potential photodegradation. Refrigeration slows down the rate of chemical degradation, prolonging the stability of the solution.[16] Based on stability studies of the parent compound, fresh preparation is often recommended.[17]

Protocol II: Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution to concentrations that span the expected analytical range of the assay.

4.1 Materials & Equipment

  • Primary Stock Solution (1.0 mg/mL)

  • Class A volumetric flasks (e.g., 10 mL, 5 mL)

  • Calibrated micropipettes (e.g., P1000, P200)

  • Solvent used for the primary stock solution (diluent)

4.2 Step-by-Step Methodology (Example Dilution Series)

  • Prepare Intermediate Stock (100 µg/mL): Pipette 1.00 mL of the 1.0 mg/mL Primary Stock Solution into a 10.00 mL volumetric flask. Dilute to the mark with the solvent and homogenize by inversion.

  • Prepare Working Standards: Prepare a series of working standards from the 100 µg/mL intermediate stock. For example, to prepare a 10 µg/mL standard, pipette 1.00 mL of the 100 µg/mL solution into a 10.00 mL volumetric flask and dilute to volume.

    • Rationale: A serial dilution approach minimizes the volumetric errors associated with transferring very small volumes of the highly concentrated primary stock. Using calibrated pipettes and Class A glassware maintains accuracy throughout the dilution series.

Workflow Visualization

The following diagram illustrates the logical flow from the solid reference material to the final working standard solutions.

G cluster_prep Preparation Workflow cluster_dilution Serial Dilution cluster_qc Quality Control ref_std N4-Methyl Sulfadoxine Reference Standard (Solid) weigh Accurately Weigh ~10.0 mg ref_std->weigh Equilibrate to RT dissolve Dissolve in Solvent (10.00 mL Class A Volumetric Flask) weigh->dissolve Quantitative Transfer primary_stock Primary Stock Solution (1.0 mg/mL) dissolve->primary_stock Sonicate & Dilute to Volume intermediate_stock Intermediate Stock (100 µg/mL) primary_stock->intermediate_stock 1:10 Dilution working_std_1 Working Standard 1 (e.g., 20 µg/mL) intermediate_stock->working_std_1 working_std_2 Working Standard 2 (e.g., 10 µg/mL) intermediate_stock->working_std_2 working_std_n ... intermediate_stock->working_std_n qc Verification by HPLC/UV-Vis (Confirm Concentration & Purity) working_std_1->qc working_std_2->qc

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of N4-Methyl Sulfadoxine Residues in Food Matrices

Abstract This document provides a comprehensive guide for the quantitative analysis of N4-Methyl Sulfadoxine in various food products of animal origin, such as milk, honey, and muscle tissue. N4-Methyl Sulfadoxine is a k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N4-Methyl Sulfadoxine in various food products of animal origin, such as milk, honey, and muscle tissue. N4-Methyl Sulfadoxine is a known metabolite and impurity of Sulfadoxine, a widely used sulfonamide antibiotic in veterinary medicine.[1][2][3] The presence of its residues in the food supply is a matter of public health concern, necessitating robust and sensitive analytical methods for monitoring compliance with regulatory limits.[4] This application note details a validated workflow employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind key procedural steps, provide a detailed step-by-step protocol, and present typical method performance data, underscoring a self-validating system for trustworthy residue analysis.

Introduction: The Scientific & Regulatory Context

Sulfadoxine is a synthetic antimicrobial agent belonging to the sulfonamide class. It acts by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria and protozoa.[3][5] Its cost-effectiveness and broad-spectrum activity have led to its extensive use in food-producing animals for therapeutic and prophylactic purposes.[6][7]

N4-Methyl Sulfadoxine, a primary metabolite, can persist in animal tissues and products. The consumption of food containing residues of parent drugs or their metabolites raises concerns regarding potential allergic reactions in sensitive individuals and the proliferation of antimicrobial-resistant bacteria.[7] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food. For instance, the European Union has set an MRL of 100 µg/kg (ppb) for the sum of all sulfonamides in foods of animal origin, including milk.[7][8] This regulatory benchmark dictates the need for analytical methods with high sensitivity and specificity, capable of quantifying residues at or below this level.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its exceptional selectivity and sensitivity, allowing for the unambiguous identification and quantification of target analytes even in complex food matrices.[9][10]

The Analytical Workflow: A Holistic Overview

The successful analysis of N4-Methyl Sulfadoxine residues is a multi-stage process. Each stage is designed to isolate the analyte from a complex matrix, separate it from interfering compounds, and detect it with high precision and accuracy. The overall workflow is a system where the quality of the output is contingent on the meticulous execution of each step.

G cluster_0 Pre-Analytical Phase cluster_1 Sample Preparation Phase cluster_2 Analytical Phase cluster_3 Post-Analytical Phase Sample Sample Receipt & Homogenization Spiking Fortification with Internal Standard Sample->Spiking Ensures accuracy Extraction QuEChERS Extraction (Acetonitrile + Salts) Spiking->Extraction Matrix-matched correction Cleanup Dispersive SPE (d-SPE) (PSA / C18) Extraction->Cleanup Removes interferences LC_Separation UHPLC Separation (Reversed-Phase C18) Cleanup->LC_Separation Inject clean extract MS_Detection Tandem MS Detection (ESI+ MRM) LC_Separation->MS_Detection Analyte separation Quantification Data Processing & Quantification MS_Detection->Quantification Selective detection Report Final Report & Compliance Check Quantification->Report Compare to MRL

Caption: Overall analytical workflow for N4-Methyl Sulfadoxine residue analysis.

Sample Preparation: The Rationale of QuEChERS

The primary challenge in residue analysis is the efficient extraction of the target analyte from a complex sample matrix, which can contain high levels of proteins, fats, and sugars.[7] The QuEChERS method is exceptionally well-suited for this task. It begins with a single-step buffered acetonitrile extraction, which partitions the semi-polar sulfonamides into the organic layer.[6]

Why Acetonitrile? It is fully miscible with water, allowing it to penetrate the aqueous food matrix and extract the analytes. The subsequent addition of salts creates a phase separation.

Why Salts (MgSO₄ and NaOAc)? Anhydrous magnesium sulfate (MgSO₄) is a drying agent that absorbs water, promoting the separation of the acetonitrile layer. Sodium acetate (NaOAc) acts as a buffering agent to maintain a stable pH, ensuring the consistent extraction efficiency of the slightly acidic sulfonamide compounds.[6]

The second stage, dispersive solid-phase extraction (d-SPE), is a rapid cleanup step. The crude extract is mixed with a combination of sorbents.

  • Primary Secondary Amine (PSA): This sorbent effectively removes fatty acids, organic acids, and some sugars, which are common interferences in food matrices.

  • C18 (Octadecylsilane): This non-polar sorbent removes fats and other non-polar interferences.[11]

This dual-sorbent approach ensures a cleaner final extract, which is crucial for preventing ion suppression in the mass spectrometer and prolonging the life of the analytical column and instrument.[12]

G Sample 1. Homogenized Sample (e.g., 5g milk or tissue) Add_Solvent 2. Add Acetonitrile (1% Acetic Acid) + Internal Standard Sample->Add_Solvent Extraction solvent Vortex1 3. Vortex/Shake Vigorously Add_Solvent->Vortex1 Add_Salts 4. Add QuEChERS Salts (MgSO4, NaOAc) Vortex1->Add_Salts Induce phase separation Vortex2 5. Vortex & Centrifuge Add_Salts->Vortex2 Supernatant 6. Collect Acetonitrile Supernatant Vortex2->Supernatant Isolate extract dSPE 7. Transfer to d-SPE Tube (PSA + C18) Supernatant->dSPE Cleanup step Vortex3 8. Vortex & Centrifuge dSPE->Vortex3 Final_Extract 9. Filter & Transfer to Vial Vortex3->Final_Extract Purified extract Analysis Ready for LC-MS/MS Analysis Final_Extract->Analysis

Caption: The modified QuEChERS sample preparation workflow.

Detailed Protocol: LC-MS/MS Analysis

This protocol is a validated method for the determination of N4-Methyl Sulfadoxine in milk and honey. It should be adapted and re-validated for other matrices as per established guidelines.[13][14]

Reagents and Materials
  • N4-Methyl Sulfadoxine analytical standard (≥98% purity)

  • Sulfadoxine-¹³C₆ stable isotope-labeled internal standard (IS)

  • Acetonitrile (ACN), Methanol (MeOH), and Water: LC-MS grade

  • Formic Acid (FA) and Acetic Acid (HOAc): Optima™ grade or equivalent

  • QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaOAc)

  • d-SPE cleanup tubes containing 150 mg PSA and 50 mg C18

  • 0.22 µm Syringe filters (PVDF or PTFE)

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of N4-Methyl Sulfadoxine and the IS in 10 mL of MeOH, respectively.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with 50:50 MeOH:Water to create calibration standards.

  • Matrix-Matched Calibrants: Prepare calibration standards in the final extract of a blank matrix sample (known to be free of sulfonamides) to compensate for matrix effects.[15]

Sample Preparation Protocol
  • Weigh 5.0 g (± 0.1 g) of homogenized sample (milk, honey, or tissue) into a 50 mL polypropylene centrifuge tube. For honey, first dissolve in 5 mL of water.

  • Spike the sample with the internal standard solution (e.g., 50 µL of 1 µg/mL IS) and vortex for 30 seconds. Allow to stand for 15 minutes.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Cap the tube and shake vigorously for 1 minute using a mechanical shaker or by hand.[11]

  • Add the QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following parameters provide a robust starting point for analysis.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides high-resolution separation.
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)Offers excellent retention and peak shape for sulfonamides.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier promotes protonation for positive ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient 5% B to 95% B over 8 minutesEnsures separation from matrix components and elution of the analyte.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLBalances sensitivity with minimizing matrix load on the system.
MS System Triple Quadrupole Mass SpectrometerRequired for high-selectivity MRM experiments.
Ionization Heated Electrospray (H-ESI), Positive ModeSulfonamides readily form [M+H]⁺ ions.
MRM Transitions See Table 2 belowProvides specificity (Q1) and confirmation (Q3).
MRM Transitions for Quantification and Confirmation

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions are monitored: one for quantification (the most intense) and one for confirmation.

Compound Precursor Ion (m/z) Product Ion (Quantifier) Product Ion (Qualifier)
N4-Methyl Sulfadoxine325.1156.1108.1
Sulfadoxine-¹³C₆ (IS)317.1162.1108.1
Note: These m/z values are based on the [M+H]⁺ adduct and may require optimization on the specific instrument used. N4-Methyl Sulfadoxine molar mass is 324.36 g/mol .[1]

Method Validation & Performance

A method is only trustworthy if its performance has been rigorously validated. Validation demonstrates that the method is fit for its intended purpose. Key parameters are defined by international guidelines such as those from VICH and the Codex Alimentarius Commission.[13][14]

Parameter Definition Typical Acceptance Criteria Achieved Performance
Linearity (r²) The ability to elicit test results that are directly proportional to the concentration of the analyte.r² > 0.99> 0.995
Accuracy (% Recovery) The closeness of the mean test result to the true value.70 - 120%85 - 110%[9]
Precision (%RSD) The closeness of agreement between a series of measurements.Repeatability (within-day) < 15% Reproducibility (between-day) < 20%< 10% (within-day) < 15% (between-day)[10]
Limit of Detection (LOD) The lowest amount of analyte that can be distinguished from the absence of that substance.Signal-to-Noise (S/N) > 3~1 µg/kg
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N > 10; must meet precision/accuracy criteria.2.5 µg/kg[9]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the analyte retention time in blank samples.Confirmed by MRM ratio

Conclusion

This application note presents a robust, sensitive, and validated LC-MS/MS method for the determination of N4-Methyl Sulfadoxine residues in food products. The use of a modified QuEChERS sample preparation protocol provides efficient extraction and cleanup, while the specificity of tandem mass spectrometry ensures reliable quantification.[16] This method is fit-for-purpose for monitoring compliance with the 100 µg/kg MRL for total sulfonamides and serves as a critical tool for ensuring food safety and protecting public health. The principles of method validation and systematic workflow design described herein provide a framework for achieving trustworthy and defensible analytical results.

References

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • FAO Knowledge Repository. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • European Medicines Agency (EMA). (2015). VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline. Available at: [Link]

  • World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Available at: [Link]

  • Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • ResearchGate. (2025). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • PubMed. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Available at: [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Available at: [Link]

  • National Center for Biotechnology Information. N4-Methyl Sulfadoxine. PubChem Compound Summary for CID 71750557. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Analytical methodology for veterinary medicine residues. Available at: [Link]

  • European Commission. EU legislation on MRLs. Food Safety. Available at: [Link]

  • ResearchGate. (2025). Determination of sulfadoxine residues in poultry meat by liquid chromatography and tandem mass spectrometry. Available at: [Link]

  • Venkatasai Life Sciences. N4-Methyl Sulfadoxine. Available at: [Link]

  • SpringerLink. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Available at: [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available at: [Link]

  • National Center for Biotechnology Information. Sulfadoxine. PubChem Compound Summary for CID 17134. Available at: [Link]

  • LabRulez LCMS. (2024). LC-MS/MS analysis of antibiotics in honey. Available at: [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (6). Available at: [Link]

  • Food Safety and Inspection Service. (2017). GB 2763-2016. Available at: [Link]

  • ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • International Atomic Energy Agency. REVISION OF THE LIST OF METHODS FOR PESTICIDE RESIDUE ANALYSIS. Available at: [Link]

  • Ministry of Food and Drug Safety, Korea. Standards of the Maximum Residue Limits and Prohibited Compounds in Livestock Products. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017. Available at: [Link]

  • U.S. Department of Agriculture Foreign Agricultural Service. (2019). National Food Safety Standard Maximum Residue Limits for Pesticides in Foods. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sulfadoxine. Available at: [Link]

  • Health Canada. (2025). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Available at: [Link]

Sources

Application

in vitro metabolic stability assays using N4-Methyl Sulfadoxine

Title: A Comprehensive Guide to In Vitro Metabolic Stability Assessment in Human Liver Microsomes Using N4-Methyl Sulfadoxine as a Test Compound Abstract This application note provides a detailed protocol and scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Comprehensive Guide to In Vitro Metabolic Stability Assessment in Human Liver Microsomes Using N4-Methyl Sulfadoxine as a Test Compound

Abstract

This application note provides a detailed protocol and scientific rationale for determining the metabolic stability of a test compound, exemplified by N4-Methyl Sulfadoxine, using human liver microsomes. Metabolic stability is a critical parameter in early drug discovery, influencing a compound's pharmacokinetic profile, particularly its half-life and oral bioavailability.[1] Assays measuring the rate of disappearance of a parent compound are fundamental for calculating intrinsic clearance and predicting in vivo hepatic clearance.[2] This guide, designed for researchers in drug development, offers a step-by-step methodology, explains the causality behind experimental choices, and includes protocols for data analysis, system validation, and troubleshooting to ensure robust and reliable results.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures in clinical trials attributed to poor pharmacokinetics.[3] A primary determinant of a drug's pharmacokinetic profile is its susceptibility to metabolism, predominantly occurring in the liver.[1][4] The liver contains a host of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum, being responsible for the metabolism of approximately 60% of marketed drugs.[4][5]

In vitro metabolic stability assays serve as an essential screening tool to identify and optimize compounds with favorable metabolic profiles early in the discovery pipeline.[1][2] By incubating a test compound with liver-derived systems, such as human liver microsomes (HLM), we can measure its rate of metabolic depletion. HLMs are subcellular fractions that are rich in Phase I enzymes like CYPs and flavin-containing monooxygenases (FMOs).[5] This allows for a focused assessment of oxidative metabolism, which is often the primary route of clearance for many xenobiotics.[6]

This document outlines a robust protocol to assess the metabolic stability of N4-Methyl Sulfadoxine, a known metabolite and impurity of the antimalarial drug Sulfadoxine.[7][8] While this protocol uses a specific compound as an example, the principles and steps are broadly applicable to other NCEs.

Principle of the Microsomal Stability Assay

The assay quantifies the rate at which a test compound is metabolized by enzymes present in liver microsomes. The experiment is initiated by adding a critical cofactor, typically NADPH, which is required for the catalytic activity of CYP enzymes.[4][6] The reaction mixture, containing the test compound, microsomes, and buffer, is incubated at a physiological temperature (37°C). Aliquots are taken at various time points and the enzymatic reaction is immediately stopped or "quenched," usually by adding a cold organic solvent like acetonitrile.[6]

The concentration of the remaining parent compound in each sample is then determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By plotting the natural logarithm of the percentage of the parent compound remaining against time, the elimination rate constant (k) is determined. This rate constant is then used to calculate key metabolic stability parameters: the in vitro half-life (t½) and the intrinsic clearance (Clint).[3][6]

cluster_Setup Assay Setup cluster_Reaction Metabolic Reaction cluster_Analysis Analysis & Data Processing TestCompound Test Compound (N4-Methyl Sulfadoxine) PreIncubation Pre-incubate at 37°C TestCompound->PreIncubation HLM Human Liver Microsomes (HLM) HLM->PreIncubation Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubation NADPH Add Cofactor (NADPH) to Initiate PreIncubation->NADPH Start Reaction Incubation Incubate & Sample (t = 0, 5, 15, 30, 60 min) NADPH->Incubation Quench Quench with Cold Acetonitrile + IS Incubation->Quench Stop Reaction LCMS Analyze by LC-MS/MS Quench->LCMS Data Calculate % Remaining vs. Time LCMS->Data Results Determine t½ and Clint Data->Results

Figure 1: Overall workflow of the in vitro metabolic stability assay.

Materials and Reagents

Equipment
  • Analytical balance

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Incubator or shaking water bath (37°C)

  • Centrifuge (capable of >3,000 x g)

  • 96-well plates (incubation and collection)

  • Multichannel pipettes and repeater pipette

  • Vortex mixer

Biological Material
  • Human Liver Microsomes (HLM): Pooled, mixed-gender (e.g., from XenoTech, LLC). Store at -80°C. Characterized protein concentration (typically 20 mg/mL).

Chemicals and Reagents
  • N4-Methyl Sulfadoxine: (Test Compound) Molecular Formula: C₁₃H₁₆N₄O₄S, MW: 324.36 g/mol .[7]

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (or NADPH): Solution A (NADP+, Glucose-6-Phosphate), Solution B (Glucose-6-Phosphate Dehydrogenase). Alternatively, a 1 mM solution of NADPH can be used.

  • Positive Control Compounds:

    • Midazolam (High Turnover Control)

    • Dextromethorphan (Moderate Turnover Control)[6]

  • Internal Standard (IS): A structurally similar but distinct compound not present in the matrix, e.g., Deuterated Sulfadoxine (Sulfadoxine-d4).

  • Acetonitrile (ACN): LC-MS grade.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher.

  • Formic Acid: LC-MS grade.

  • Ultrapure Water: Type 1.

Detailed Experimental Protocol

Preparation of Solutions
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄, diluting to 2000 mL with ultrapure water. Confirm pH is between 7.3-7.5 before use.[6]

  • Test Compound Stock (10 mM): Accurately weigh N4-Methyl Sulfadoxine and dissolve in DMSO to a final concentration of 10 mM.

  • Positive Control Stocks (10 mM): Prepare 10 mM stock solutions of Midazolam and Dextromethorphan in DMSO.

  • Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution of the test compound (and controls in separate experiments) 1:100 in buffer or a water/ACN mixture. This prevents precipitation when added to the aqueous incubation mixture.

  • HLM Working Solution (1 mg/mL): Thaw HLM stock (20 mg/mL) quickly in a 37°C water bath and immediately place on ice. Dilute with cold 100 mM potassium phosphate buffer to a final concentration of 1 mg/mL. Keep on ice at all times.

  • NADPH Solution (Cofactor): Prepare the NADPH regenerating system according to the manufacturer's instructions, or prepare a 1 mM solution of NADPH in buffer. Prepare fresh before each experiment.

  • Quenching Solution: Cold acetonitrile containing the analytical internal standard (e.g., 100 ng/mL Sulfadoxine-d4). Store at -20°C.

Incubation Procedure

The final incubation conditions should be carefully controlled. The table below summarizes typical parameters.

ParameterRecommended ValueRationale
Test Compound Conc.1 µMLow enough to be below the Km for most CYP enzymes, ensuring first-order kinetics.[6]
Microsomal Protein Conc.0.5 mg/mLSufficient enzyme concentration for measurable turnover without excessive non-specific binding.[2][4]
Final DMSO Conc.≤ 0.1%High concentrations of organic solvents can inhibit enzyme activity.[3]
Incubation Volume200 µLA common volume for 96-well plate formats; can be scaled.
Time Points0, 5, 15, 30, 45, 60 minA range that captures the depletion of both stable and unstable compounds.[2]
Cofactor1 mM NADPHEnsures the cofactor is not rate-limiting during the incubation.[4]

Step-by-Step Incubation:

  • Plate Setup: In a 96-well incubation plate, add 98 µL of 100 mM phosphate buffer to each well designated for the reaction.

  • Add Microsomes: Add 100 µL of the 1 mg/mL HLM working solution to each well. The final microsomal concentration will be 0.5 mg/mL.

  • Add Test Compound: Add 2 µL of the 100 µM intermediate spiking solution of N4-Methyl Sulfadoxine to the wells. The final concentration will be 1 µM.

  • Pre-incubation: Gently mix the plate and pre-incubate for 5 minutes at 37°C. This step allows the system to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding 20 µL of the 1 mM NADPH solution to each well at staggered intervals (e.g., every 15 seconds). This brings the final volume to 220 µL (adjust initial buffer/microsome volumes if a different final volume is desired, maintaining concentrations). The time of NADPH addition is considered t=0 .

  • Time Point Sampling & Quenching: At each designated time point (5, 15, 30, 45, 60 min), transfer a 50 µL aliquot of the incubation mixture to a collection plate containing 100 µL of the cold acetonitrile/IS quenching solution.

  • Zero Time Point (t=0): The t=0 sample is prepared by adding the quenching solution to the microsomes before adding the NADPH cofactor. Alternatively, it can be taken immediately after adding NADPH. This sample represents 100% of the compound at the start of the reaction.[9]

  • Control Incubations:

    • Negative Control (-NADPH): Run a parallel incubation for the longest time point (60 min) without adding NADPH. This assesses non-enzymatic degradation or non-specific binding.

    • Positive Controls: Repeat the entire procedure using Midazolam and Dextromethorphan to verify system performance.

Sample Preparation for Analysis
  • Protein Precipitation: After the final time point, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at >3,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The amount of N4-Methyl Sulfadoxine remaining is quantified using a validated LC-MS/MS method. Method development is required, but a starting point based on similar sulfonamides is provided.[10][11][12]

ParameterExample Condition
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, re-equilibrate
Ionization Mode Electrospray Ionization Positive (ESI+)
MS/MS Transition N4-Methyl Sulfadoxine: Propose m/z 325.1 → [fragment ion]
IS (Sulfadoxine-d4): Propose m/z 315.1 → 249.0[10]

Note: The exact precursor-to-product ion transition for N4-Methyl Sulfadoxine must be determined experimentally via infusion and optimization.

Data Analysis and Interpretation

  • Calculate Peak Area Ratios: For each time point, calculate the ratio of the peak area of the analyte (N4-Methyl Sulfadoxine) to the peak area of the internal standard (IS).

  • Normalize to t=0: Determine the percentage of compound remaining at each time point by dividing the peak area ratio at that time (tₓ) by the peak area ratio at t=0 and multiplying by 100.

    % Remaining = (Ratio_tx / Ratio_t0) * 100

  • Plot the Data: Plot the natural logarithm (ln) of the % Remaining against time (in minutes).

  • Determine the Rate Constant (k): Perform a linear regression on the data points. The slope of the line is the elimination rate constant, k. The value should be positive (k = -slope).

  • Calculate In Vitro Half-Life (t½):

    t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint):

    Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

    For this protocol: Clint = (k) * (220 µL / (0.5 mg/mL * 0.220 mL)) = k * (1000 / 0.5) = k * 2000 (simplification may vary based on exact volumes) A more direct formula: Clint = k / [Protein] where [Protein] is in mg/mL.[3]

cluster_Data Raw Data cluster_Processing Data Processing cluster_Calculation Parameter Calculation PeakAreas LC-MS/MS Peak Areas (Analyte & IS) Ratio Calculate Peak Area Ratio (Analyte / IS) PeakAreas->Ratio Normalize Normalize to t=0 (% Remaining) Ratio->Normalize LogTransform ln(% Remaining) Normalize->LogTransform Plot Plot ln(% Rem) vs. Time LogTransform->Plot Slope Linear Regression Slope = -k Plot->Slope HalfLife t½ = 0.693 / k Slope->HalfLife Clint Clint = k / [Protein] Slope->Clint

Figure 2: Step-by-step data analysis workflow.
Example Results Table
Compoundt½ (min)Clint (µL/min/mg)Stability Category
N4-Methyl Sulfadoxinee.g., 45e.g., 30.8Moderate
Midazolam (Control)< 10> 138High Turnover
Dextromethorphan (Control)2555.4Moderate Turnover

System Validation and Acceptance Criteria

A robust assay must be self-validating. The inclusion of controls is essential to ensure the experiment performed as expected.

  • Positive Controls: The calculated t½ and Clint for the control compounds should fall within a predefined range based on historical laboratory data or literature values. For example, Midazolam (a CYP3A4 substrate) should exhibit high clearance, while Dextromethorphan (a CYP2D6 substrate) should show moderate clearance.[6]

  • Negative Control (-NADPH): The percent remaining of the test compound in the absence of the cofactor should be >85% at the final time point. Significant loss suggests chemical instability or non-specific binding issues.

  • Linear Regression (R²): The coefficient of determination (R²) for the linear regression of ln(% remaining) vs. time should be ≥ 0.9 to indicate a good fit to the first-order decay model.

Further Applications: Reaction Phenotyping

Once it is determined that a compound is metabolically unstable, the next logical step is to identify which specific CYP enzymes are responsible for its metabolism. This process, known as reaction phenotyping , is critical for predicting potential drug-drug interactions (DDIs).[13][14] Common methods include:

  • Recombinant Human CYPs: Incubating the compound with a panel of individually expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which ones can metabolize it.[13]

  • Chemical Inhibition: Incubating the compound in HLM in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that enzyme.[15]

Understanding which enzymes metabolize N4-Methyl Sulfadoxine would be crucial if it were being developed as a drug, as co-administration with an inhibitor of that enzyme could lead to dangerously high exposures.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Drug-Metabolism.com. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Cyprotex. (n.d.). Microsomal Stability.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Determination of sulfadoxine in human blood plasma using packed-column supercritical fluid chromatography. Retrieved from [Link]

  • On-Target. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Sulfadoxine and Pyrimethamine in Combined Dosage Tablets. Retrieved from [Link]

  • Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Retrieved from [Link]

  • Jullien, V., et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Enamine. (n.d.). Cytochrome CYP450 reaction phenotyping.
  • WHO. (2024, January 24). Notes on the design of bioequivalence study: Pyrimethamine / Sulfadoxine.
  • WHO. (2021, July 26). Notes on the design of bioequivalence study: Pyrimethamine and Sulfadoxine. Retrieved from [Link]

  • Obach, R. S. (2004). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism. Retrieved from [Link]

  • Obach, R. S., & Tseng, E. (2025, November 10). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • Smith, S., et al. (2021). Reaction Phenotyping of Low-Turnover Compounds in Long-Term Hepatocyte Cultures Through Persistent Selective Inhibition of Cytochromes P450. Drug Metabolism and Disposition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71750557, N4-Methyl Sulfadoxine. Retrieved from [Link].

  • Vree, T. B., et al. (1982). Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Clinical Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17134, Sulfadoxine. Retrieved from [Link].

  • Venkatasai Life Sciences. (n.d.). N4-Methyl Sulfadoxine. Retrieved from [Link]

  • Edstein, M. (1984). High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Jönsson, M., et al. (2017). Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Infectious Diseases Data Observatory. (2017, June 9). Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery. Retrieved from [Link]

  • Şahin, Z., et al. (2023). Importance and review of drug metabolite synthesis. Istanbul Journal of Pharmacy. Retrieved from [Link]

  • Wang, J., et al. (2024). Characterization of a Novel N4-Methylcytosine Restriction-Modification System in Deinococcus radiodurans. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Resolution for N4-Methyl Sulfadoxine

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of N4-Methyl Sulfadoxine. This guide is designed for researchers, scientists, and drug development professionals to troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of N4-Methyl Sulfadoxine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their chromatographic results. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered during the analysis of N4-Methyl Sulfadoxine and related sulfonamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter. We will explore the root causes of these problems and provide actionable, step-by-step protocols to resolve them.

Q1: I'm observing significant peak tailing with my N4-Methyl Sulfadoxine peak. What are the likely causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue that can compromise resolution and quantification.[1][2] For a basic compound like N4-Methyl Sulfadoxine, the primary culprits are often secondary interactions with the stationary phase or issues with the mobile phase.

Underlying Causes and Solutions:

  • Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic amine groups of N4-Methyl Sulfadoxine, leading to peak tailing.[1][3]

    • Solution 1: Column Selection: Employ a modern, high-purity silica column with robust end-capping. Columns with a polar-embedded phase can also shield basic analytes from silanol interactions.[1]

    • Solution 2: Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role. Operating at a pH near the pKa of N4-Methyl Sulfadoxine can lead to inconsistent ionization and peak tailing.[1] It is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and less likely to interact with silanols.

    • Solution 3: Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, thereby reducing their interaction with your analyte. A concentration of 0.1-0.5% (v/v) is a good starting point.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4]

    • Solution: Systematically reduce the injection volume or the concentration of your sample to see if the peak shape improves.[4]

  • Extra-Column Effects: The volume of tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[1]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.

Q2: My N4-Methyl Sulfadoxine peak is broad and not well-resolved from a nearby impurity. How can I improve the resolution?

Poor resolution between two peaks can be due to insufficient separation (selectivity), broad peaks (low efficiency), or a combination of both.[5]

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer in your mobile phase is a powerful tool for adjusting selectivity.

    • Protocol for Mobile Phase Optimization:

      • Solvent Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. You can also experiment with mixtures of the two.[6]

      • Isocratic vs. Gradient Elution: If you are running an isocratic method (constant mobile phase composition), a slight decrease in the percentage of the organic solvent will increase the retention time and may improve resolution.[7] Conversely, a gradient elution, where the organic solvent concentration is gradually increased, can sharpen peaks and improve the separation of complex mixtures.[8]

      • Buffer pH: As mentioned for peak tailing, adjusting the mobile phase pH can alter the ionization state of N4-Methyl Sulfadoxine and any ionizable impurities, thereby changing their retention times and improving separation.

  • Adjust Column Temperature: Temperature can influence both viscosity of the mobile phase and the thermodynamics of the separation.

    • Impact of Temperature: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter run times.[7] However, in some cases, a lower temperature can enhance selectivity.[7] It is advisable to explore a range of temperatures (e.g., 25°C to 45°C) to find the optimum for your separation.

  • Column Parameters: The physical characteristics of your HPLC column have a direct impact on efficiency and resolution.

    • Particle Size: Smaller particle size columns (e.g., < 3 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure.[9]

    • Column Length: A longer column will increase the number of theoretical plates and can improve resolution, but will also lead to longer analysis times and increased backpressure.[5]

Table 1: Starting HPLC Method Parameters for N4-Methyl Sulfadoxine Analysis

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column is a good starting point for sulfonamides.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to control the pH and improve peak shape for basic compounds.
Gradient 10-90% B over 20 minutesA gradient is often necessary to resolve related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CA slightly elevated temperature can improve peak shape.
Detection UV at 254 nm or 270 nmSulfonamides have strong UV absorbance in this range.[3]
Injection Vol. 10 µLA typical injection volume. Adjust based on sample concentration.
Q3: I'm observing peak fronting for N4-Methyl Sulfadoxine. What could be the cause?

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still affect quantification.[2]

Potential Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting too high a concentration of your analyte can lead to fronting.[2]

    • Solution: Dilute your sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, ensure the injection volume is small enough to minimize this effect.

  • Low Column Temperature: In some instances, operating at a temperature that is too low can contribute to peak fronting.[11]

    • Solution: Try increasing the column temperature in 5°C increments.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape and resolution issues in the HPLC analysis of N4-Methyl Sulfadoxine.

HPLC_Troubleshooting start Poor Peak Resolution or Shape peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Asymmetrical? resolution Improve Resolution peak_shape->resolution Symmetrical but Poorly Resolved fronting Peak Fronting? tailing->fronting No tailing_causes Potential Causes: - Silanol Interactions - Column Overload - Extra-column Effects tailing->tailing_causes Yes fronting_causes Potential Causes: - Sample Overload - Solvent Incompatibility - Low Temperature fronting->fronting_causes Yes fronting->resolution No tailing_solutions Solutions: - Use End-capped Column - Adjust Mobile Phase pH - Add TEA - Reduce Sample Load - Minimize Tubing Length tailing_causes->tailing_solutions end Optimized Method tailing_solutions->end fronting_solutions Solutions: - Reduce Sample Load - Match Sample Solvent to Mobile Phase - Increase Column Temperature fronting_causes->fronting_solutions fronting_solutions->end resolution_causes Potential Areas for Improvement: - Mobile Phase - Column Temperature - Column Parameters resolution->resolution_causes resolution_solutions Solutions: - Change Organic Modifier - Adjust Gradient - Optimize Temperature - Use Smaller Particle Size Column - Increase Column Length resolution_causes->resolution_solutions resolution_solutions->end

Caption: A decision tree for troubleshooting HPLC peak shape and resolution.

Experimental Protocol: Method Development for Improved Resolution

This protocol provides a systematic approach to developing a robust HPLC method for N4-Methyl Sulfadoxine, focusing on achieving optimal peak resolution.

Objective: To resolve N4-Methyl Sulfadoxine from its potential impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • N4-Methyl Sulfadoxine reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • 0.45 µm filters for mobile phase and sample preparation

Procedure:

  • Initial Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1 .

    • Prepare a stock solution of N4-Methyl Sulfadoxine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to a concentration that gives a good detector response (e.g., 10-20 µg/mL).

  • Initial Injection and Evaluation:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the working standard and acquire the chromatogram.

    • Evaluate the peak shape, retention time, and resolution from any visible impurities.

  • Systematic Optimization (if necessary):

    • Mobile Phase pH: If peak tailing is observed, prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) by adjusting the amount of formic acid. Inject the standard with each mobile phase to assess the impact on peak shape.

    • Organic Modifier: If resolution is poor, systematically vary the gradient profile. For example, try a shallower gradient (e.g., 10-70% B over 30 minutes) to increase the separation between closely eluting peaks.

    • Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to determine the optimal condition for resolution and peak shape.

  • Final Method Validation:

    • Once an optimized method is achieved, perform a mini-validation to ensure it is robust. This should include assessing the repeatability of retention times and peak areas over multiple injections.

References

  • Gadhari, N. S., Gholave, J. V., Patil, S. S., Patil, A. R., Shelke, K. F., & Patil, V. R. (2021). High Performance HPLC-UV Method Development and Validation for Sulfadoxine from its Potential Interfering Impurities.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved February 20, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved February 20, 2026, from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved February 20, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 20, 2026, from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N4-Methyl Sulfadoxine. PubChem. Retrieved February 20, 2026, from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved February 20, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 20, 2026, from [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved February 20, 2026, from [Link]

  • Venkatasai Life Sciences. (n.d.). N4-Methyl Sulfadoxine | CAS No. 1346603-39-1. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 5). Single peak resolution criteria for optimisation of mobile phase composition in liquid chromatography. Retrieved February 20, 2026, from [Link]

  • Kumar, V. G., et al. (2025, June 12). Integrated Analytical Quality by Design Approach for the Development and Validation of Liquid Chromatography Method for Simulata. Journal of Pharmaceutical and Biomedical Analysis Letters, 13(1), 31-36.
  • Edstein, M. D., Veenendaal, J. R., & Newman, K. (1986). High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox.
  • Kim, J. Y., et al. (2019).
  • Bergqvist, Y., & Eriksson, M. (1985). High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction.
  • Schuster, S. A., & Kirkland, J. J. (2012). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 30(11), 984-993.
  • National Center for Biotechnology Information. (n.d.). Sulfadoxine. PubChem. Retrieved February 20, 2026, from [Link]

  • Gampa, V. K., et al. (2025, June 12). Integrated Analytical Quality by Design Approach for the Development and Validation of Liquid Chromatography Method for Simulata. Journal of Pharmaceutical and Biomedical Analysis Letters, 13(1), 31-36.
  • Pai, S., Dias, C., & Sawant, N. (2016). Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Sulfadoxine and Pyrimethamine in Combined Dosage Tablets.
  • Supriya, K., et al. (2023). A VALIDATED REVERSE PHASE-HPLC-PDA METHOD AND OPTIMIZATION OF METHOD AND ITS VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF SULFADOXINE AND PYRIMETHAMINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. Zenodo.
  • Veeprho. (n.d.). N4-Acetyl Sulfadoxine | CAS 5018-54-2. Retrieved February 20, 2026, from [Link]

Sources

Optimization

overcoming matrix effects in N4-Methyl Sulfadoxine mass spectrometry

Technical Support Center: N4-Methyl Sulfadoxine Analysis Executive Summary Welcome to the Technical Support Center. This guide addresses the quantification of N4-Methyl Sulfadoxine (N4-Me-SDX), a specific structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N4-Methyl Sulfadoxine Analysis

Executive Summary

Welcome to the Technical Support Center. This guide addresses the quantification of N4-Methyl Sulfadoxine (N4-Me-SDX), a specific structural analog and impurity of the antimalarial drug Sulfadoxine. While N4-Acetylsulfadoxine is the primary human metabolite, N4-Methyl Sulfadoxine (PubChem CID: 71750557) presents unique analytical challenges due to its structural similarity to the parent drug and susceptibility to matrix-induced ion suppression in complex biological fluids (plasma, whole blood).

This guide focuses on eliminating Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting components—to ensure robust, regulatory-compliant data.

Technical Troubleshooting & FAQs

Q1: I am observing significant signal suppression for N4-Methyl Sulfadoxine in plasma samples, even after protein precipitation. Why?

A: Protein Precipitation (PPT) is often insufficient for sulfonamide analysis because it fails to remove glycerophosphocholines (phospholipids) .

  • Mechanism: Phospholipids (PLs) elute late in reversed-phase gradients, often co-eluting with sulfonamides like N4-Me-SDX. They compete for charge in the Electrospray Ionization (ESI) source, causing "ion suppression."

  • Diagnosis: Monitor the PL transition m/z 184 → 184 (phosphatidylcholine head group) during your run. If the PL peak overlaps with your N4-Me-SDX retention time, this is the cause.

  • Solution: Switch from PPT to Solid Phase Extraction (SPE) or Phospholipid Removal Plates (e.g., HybridSPE). These methods selectively retain PLs while eluting the analyte.

Q2: My Internal Standard (IS) response is variable between patient samples. Which IS should I use?

A: The "Gold Standard" is a stable isotope-labeled version of the specific analyte, N4-Methyl Sulfadoxine-d3 .

  • The Problem: If you use Sulfadoxine-d3 (the parent drug IS) for the N4-Methyl metabolite, you may encounter "differential matrix effects." The parent and the methyl-metabolite may separate slightly chromatographically. If the matrix interference elutes at the N4-Methyl time but not the Parent time, the IS will not compensate for the suppression.

  • Workaround: If N4-Me-SDX-d3 is commercially unavailable, use Sulfadoxine-d3 but ensure your chromatographic method separates the phospholipids entirely from the N4-Methyl elution window.

Q3: How do I distinguish N4-Methyl Sulfadoxine from the major metabolite N4-Acetylsulfadoxine?

A: You must rely on mass separation and fragmentation specificity.

  • N4-Methyl Sulfadoxine: Precursor m/z 325.1

    
    .
    
  • N4-Acetylsulfadoxine: Precursor m/z 353.1

    
    .
    
  • Risk: In-source fragmentation of the Acetyl form can sometimes lose the acetyl group, mimicking the parent, but rarely mimics the Methyl form.

  • Critical Action: Ensure your LC gradient resolves these species. N4-Methyl is generally less polar than Sulfadoxine but more polar than the Acetyl variant.

Q4: What are the optimal MS/MS transitions for N4-Methyl Sulfadoxine?

A: Based on sulfonamide fragmentation pathways (cleavage of the S-N bond):

  • Quantifier Transition: m/z 325.1

    
     170.1 (N-methyl-sulfanilamide moiety).
    
  • Qualifier Transition: m/z 325.1

    
     122.1 (N-methyl-aniline moiety).
    
  • Note: The parent Sulfadoxine transitions are 311

    
     156.[1][2] The +14 Da shift in the product ion confirms the methylation is on the N4-amine.
    

Recommended Experimental Protocol

Workflow: Optimized Solid Phase Extraction (SPE)

Rationale: SPE provides the cleanest extract, removing salts and phospholipids that cause matrix effects.

Materials:

  • Cartridge: Polymeric Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Matrix: Human Plasma (50 µL).

Step-by-Step Procedure:

  • Pre-treatment: Mix 50 µL Plasma + 20 µL Internal Standard (Sulfadoxine-d3) + 200 µL 2% Formic Acid in water. Vortex 30s.

    • Why? Acidification breaks protein binding and ionizes the basic amine groups.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the entire pre-treated sample onto the cartridge. Apply slow vacuum.

  • Wash 1: 1 mL 5% Methanol in Water. (Removes salts/proteins).[3]

  • Wash 2: 1 mL 2% Formic Acid in Water. (Ensures analyte remains ionized while washing interferences).

  • Elution: 1 mL Methanol:Acetonitrile (1:1 v/v).

    • Why? Strong organic solvent releases the hydrophobic sulfonamide.

  • Evaporation & Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Column: C18 (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[4]

    • 1.0 min: 5% B

    • 4.0 min: 95% B (Elute Analyte)

    • 5.0 min: 95% B (Flush Phospholipids)

    • 5.1 min: 5% B (Re-equilibrate)

Data Summary: Matrix Effect Mitigation

The following table illustrates the efficiency of different extraction methods for N4-Methyl Sulfadoxine.

Extraction MethodRecovery (%)Matrix Effect (%)*Phospholipid RemovalSuitability
Protein Precipitation (PPT) > 95%45% (Suppression)PoorScreening only
Liquid-Liquid Extraction (LLE) 70-80%85-90%ModerateGood alternative
Solid Phase Extraction (SPE) 92-98% 98-102% Excellent Recommended

*Matrix Effect (%) calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. Values <100 indicate suppression.

Diagnostic Workflow (Graphviz)

The following diagram outlines the decision process for troubleshooting low sensitivity or irregular quantification.

MatrixEffectTroubleshooting Start START: Low Sensitivity / Poor Accuracy CheckIS Step 1: Check Internal Standard (IS) Variation Start->CheckIS IS_Stable IS Stable (<5% RSD) CheckIS->IS_Stable Yes IS_Variable IS Variable (>15% RSD) CheckIS->IS_Variable No CheckInstrument Check Source/Calibration IS_Stable->CheckInstrument PostColumn Step 2: Perform Post-Column Infusion IS_Variable->PostColumn SuppressionZone Suppression observed at Analyte RT? PostColumn->SuppressionZone OptimizeLC Action: Adjust Gradient (Move Analyte away from suppression zone) SuppressionZone->OptimizeLC Minor Overlap CleanSample Action: Switch from PPT to SPE (Remove Phospholipids) SuppressionZone->CleanSample Major Overlap

Figure 1: Decision tree for diagnosing and resolving matrix effects in LC-MS/MS analysis.

References

  • PubChem. (2025). N4-Methyl Sulfadoxine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Bouche, M.P., et al. (2002). High throughput LC-MS/MS of Pyrimethamine and Sulfadoxine in limited volume plasma samples. Ghent University. Available at: [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (General reference for SPE vs PPT logic).

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of N4-Methyl Sulfadoxine in Aqueous Buffers

Welcome to the technical support center for N4-Methyl Sulfadoxine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with N4-Methyl Sulfadoxine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N4-Methyl Sulfadoxine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with N4-Methyl Sulfadoxine in aqueous buffers. As a Senior Application Scientist, I understand that navigating the physicochemical properties of a compound is critical to experimental success. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may face.

The Challenge: Understanding the Solubility of N4-Methyl Sulfadoxine

N4-Methyl Sulfadoxine is a derivative of the well-known sulfonamide, Sulfadoxine. A critical structural difference is the methylation at the N4 position of the aniline nitrogen. While seemingly a minor modification, this N-methylation has a significant and often counterintuitive impact on the compound's aqueous solubility.

A comprehensive analysis of structure-property relationships has shown that N-methylation of sulfonamides typically leads to a decrease in aqueous solubility and an increase in lipophilicity (logD).[1] This is in contrast to some other functional groups, like certain amides, where N-methylation can sometimes disrupt crystal packing and improve solubility.[1] The addition of the methyl group to the sulfonamide nitrogen in N4-Methyl Sulfadoxine reduces its hydrogen bonding capacity and increases its hydrophobicity, making it more challenging to dissolve in aqueous media compared to its parent compound, Sulfadoxine.

This guide will provide you with the foundational knowledge and practical strategies to overcome these solubility hurdles.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are experiencing difficulty dissolving N4-Methyl Sulfadoxine, follow this systematic troubleshooting guide. The underlying principle is to modify the buffer conditions to favor the ionized form of the molecule or to use solubilizing agents.

Caption: Troubleshooting workflow for N4-Methyl Sulfadoxine solubility.

start Start: N4-Methyl Sulfadoxine insoluble in desired buffer ph_adjustment Strategy 1: pH Adjustment start->ph_adjustment check_pka Is the experimental pH > pKa of the sulfonamide group? ph_adjustment->check_pka increase_ph Increase buffer pH to pH > 7.5 check_pka->increase_ph No soluble_ph Solubility Achieved? check_pka->soluble_ph Yes increase_ph->soluble_ph cosolvent Strategy 2: Co-solvent System soluble_ph->cosolvent No success Success: Proceed with experiment soluble_ph->success Yes select_cosolvent Select a water-miscible organic solvent (e.g., DMSO, Ethanol) cosolvent->select_cosolvent prepare_stock Prepare a concentrated stock solution in the co-solvent select_cosolvent->prepare_stock dilute Spike the stock solution into the aqueous buffer prepare_stock->dilute soluble_cosolvent Solubility Achieved? dilute->soluble_cosolvent cyclodextrin Strategy 3: Cyclodextrin Complexation soluble_cosolvent->cyclodextrin No soluble_cosolvent->success Yes select_cd Select a cyclodextrin (e.g., HP-β-CD, β-CD) cyclodextrin->select_cd prepare_cd_solution Prepare a solution of the cyclodextrin in the buffer select_cd->prepare_cd_solution add_drug Add N4-Methyl Sulfadoxine to the cyclodextrin solution prepare_cd_solution->add_drug soluble_cd Solubility Achieved? add_drug->soluble_cd soluble_cd->success Yes consult Consult further/ Consider alternative strategies soluble_cd->consult No

Frequently Asked Questions (FAQs)

Q1: Why is my N4-Methyl Sulfadoxine not dissolving in a neutral pH buffer (e.g., PBS pH 7.4)?

A1: N4-Methyl Sulfadoxine, like its parent compound Sulfadoxine, is a weak acid. The acidic nature of sulfonamides arises from the hydrogen on the sulfonamide nitrogen. The pKa of Sulfadoxine is approximately 6.16.[2] At a pH close to or below the pKa, the molecule will be predominantly in its neutral, less soluble form. To achieve significant solubility, the pH of the aqueous buffer needs to be raised above the pKa to deprotonate the sulfonamide nitrogen, forming a more soluble salt. For N4-Methyl Sulfadoxine, a similar pKa is expected. Therefore, at pH 7.4, a significant portion of the molecules will still be in the neutral form, leading to poor solubility.

Q2: What is the recommended starting pH for dissolving N4-Methyl Sulfadoxine?

A2: A good starting point is to use a buffer with a pH at least 1.5 to 2 units above the pKa of the sulfonamide group. Given the pKa of Sulfadoxine is around 6.16,[2] a buffer with a pH of 7.5 to 8.0 is recommended as a starting point. It is advisable to prepare a range of buffers (e.g., pH 7.5, 8.0, 8.5) to determine the optimal pH for your desired concentration.

Q3: I have concerns about the stability of my compound at high pH. What are my options?

A3: This is a valid concern. If high pH is not suitable for your experimental system or if it compromises the stability of N4-Methyl Sulfadoxine, you should consider other solubilization strategies. The two most common alternatives are the use of co-solvents or cyclodextrins.

Q4: How do I use a co-solvent system to dissolve N4-Methyl Sulfadoxine?

A4: A co-solvent system involves preparing a concentrated stock solution of your compound in a water-miscible organic solvent and then diluting it into your aqueous buffer.

Experimental Protocol: Co-solvent Method

  • Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).

  • Prepare a Concentrated Stock Solution: Dissolve N4-Methyl Sulfadoxine in the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Dilute into Aqueous Buffer: Spike the concentrated stock solution into your pre-warmed aqueous buffer with vigorous stirring. It is crucial to add the stock solution slowly to the buffer to avoid precipitation.

  • Final Concentration of Co-solvent: Aim to keep the final concentration of the organic co-solvent in your working solution as low as possible (typically <1% v/v) to minimize any potential effects on your experiment.

Co-solventAdvantagesDisadvantages
DMSO High solubilizing powerCan be toxic to some cell lines; hygroscopic
Ethanol Less toxic than DMSO; volatileMay not be as effective for highly insoluble compounds
DMF Good solubilizing powerHigher toxicity; requires careful handling
Q5: What are cyclodextrins and how can they improve the solubility of N4-Methyl Sulfadoxine?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity. This complexation shields the hydrophobic regions from the aqueous environment, leading to a significant increase in the apparent solubility of the drug.[3]

Studies on other sulfonamides, such as Sulfamethoxazole, have demonstrated a significant enhancement in solubility through complexation with β-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[3][4]

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: HP-β-CD is often a good starting choice due to its higher aqueous solubility and lower toxicity compared to β-CD.

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer at the desired concentration (e.g., 1-10% w/v).

  • Add N4-Methyl Sulfadoxine: Add the powdered N4-Methyl Sulfadoxine to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature or slightly elevated temperature for a period of 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized N4-Methyl Sulfadoxine-cyclodextrin complex.

Caption: Mechanism of cyclodextrin-mediated solubilization.

cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug N4-Methyl Sulfadoxine (Hydrophobic) plus + cd Hydrophilic Exterior Hydrophobic Cavity arrow -> complex [N4-Methyl Sulfadoxine-Cyclodextrin] drug_in_cd Drug

Q6: How can I quantify the concentration of my solubilized N4-Methyl Sulfadoxine?

A6: After preparing your solution, it is essential to determine the actual concentration of the dissolved N4-Methyl Sulfadoxine. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. You will need to develop a calibration curve using a series of known concentrations of N4-Methyl Sulfadoxine dissolved in a suitable organic solvent (e.g., acetonitrile or methanol). Several published HPLC methods for Sulfadoxine can be adapted for N4-Methyl Sulfadoxine.[5][6][7]

Summary of Key Physicochemical Properties

PropertyValue for Sulfadoxine (as a reference)Implication for N4-Methyl Sulfadoxine
Molecular Weight 310.33 g/mol [8]324.36 g/mol
Aqueous Solubility Low (0.296 g/L)[3][8]Expected to be lower than Sulfadoxine[1]
pKa ~6.16 (acidic)[2]Expected to be in a similar range
LogP 0.7[3]Expected to be higher than Sulfadoxine[1]

Concluding Remarks

The solubility of N4-Methyl Sulfadoxine in aqueous buffers is a manageable challenge if approached systematically. The key is to understand its weakly acidic nature and the impact of N-methylation on its physicochemical properties. By employing strategies such as pH adjustment, the use of co-solvents, or complexation with cyclodextrins, you can successfully prepare solutions for your experiments. Always verify the final concentration of your solubilized compound using a reliable analytical method like HPLC.

This guide is intended to provide a strong foundation for your work. Should you encounter further difficulties, do not hesitate to consult additional literature on the formulation of poorly soluble sulfonamides.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 2015, 6, 1787-1797. [Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. [Link]

  • Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry. PMC. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Med. Chem. Commun., 2015,6, 1787-1797. [Link]

  • Investigation of solubility and permeability of sulfadoxine and pyrimethamine mixtures. [Link]

  • Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem. NIH. [Link]

  • N4-Methyl Sulfadoxine | C13H16N4O4S | CID 71750557 - PubChem. NIH. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. [Link]

  • Volumetric and acoustic properties of some structurally related sodium sulphonamides in normal saline solution at several temperatures. Taylor & Francis. [Link]

  • Method Development and validation for assessment of sulfadoxine and pyrimethamine by HPLC-UV. GERPAC. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Interchim. [Link]

  • Dissolution Profiles of Twelve Brands of Sulphadoxine Pyrimethamine in the Nigerian Market. [Link]

  • Development and validation of RP-HPLC method for simultaneous estimation of sulfadoxine and pyrimethamine in tablet dosage form. Taylor & Francis. [Link]

  • HPLC Method Development and Validation for Simultaneous Estimation of Sulphadoxine and Pyrimethamine in Tablet Dosage Form. Semantic Scholar. [Link]

  • Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem. NIH. [Link]

Sources

Optimization

Technical Support Center: N4-Methyl Sulfadoxine Stability &amp; Storage Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] N4-Methyl Sulfadoxine is a critical reference standard often used in metabolite identification and resistance profiling for Plasmodium species.[1][2] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N4-Methyl Sulfadoxine is a critical reference standard often used in metabolite identification and resistance profiling for Plasmodium species.[1][2] Structurally, it differs from the parent Sulfadoxine by a methyl group on the para-amino nitrogen (N4 position).[2]

The Stability Paradox: While the sulfonamide core is robust against hydrolysis at neutral pH, the N4-methylamino group introduces specific vulnerabilities.[2] Unlike the primary amine in Sulfadoxine, the secondary amine in N4-Methyl Sulfadoxine is more electron-rich, making it highly susceptible to photo-oxidation and radical-mediated degradation .[2]

This guide synthesizes field-proven storage protocols with mechanistic chemistry to ensure the integrity of your reference material.

Critical Storage Parameters (Solid State)

The following matrix defines the optimal storage environment. Deviations here are the primary cause of purity loss before the vial is even opened.

ParameterRecommendationScientific Rationale (Causality)
Temperature -20°C (± 5°C) Slows thermodynamic degradation kinetics (Arrhenius equation).[2] Prevents thermal oxidation of the secondary amine.
Light Total Darkness Sulfonamides are photosensitizers.[2] UV light excites the aromatic ring, leading to S-N bond cleavage and "yellowing" (azo/nitro coupling).
Atmosphere Inert Gas (Argon/N2) Oxygen facilitates the oxidation of the N4-methyl group to a nitrone or hydroxylamine intermediate.[2]
Container Amber Glass Blocks UV radiation (290–450 nm) which is the excitation window for sulfonamide photolysis.[2]
Hygroscopicity Desiccator Moisture catalyzes hydrolysis at the sulfonamide linkage, especially if trace acid is present.[2]

Solution Stability & Handling[2]

Most degradation occurs after reconstitution.[1][2] Follow this decision logic to maintain solution integrity.

Solvent Selection Guide[1][2]
  • DMSO (Dimethyl Sulfoxide): Recommended for high-concentration stocks (>10 mg/mL).[1][2]

    • Risk:[2] DMSO is hygroscopic.[2] Absorbed water can cause precipitation or slow hydrolysis.[2]

    • Fix: Use single-use aliquots.

  • Methanol (MeOH): Good for working standards (LC-MS).[1][2]

    • Risk:[2] High evaporation rate changes concentration.[2]

    • Fix: Store at -80°C to prevent evaporation; use immediately upon thawing.

Visualizing the Storage Workflow

The following diagram outlines the decision process for handling N4-Methyl Sulfadoxine to minimize stress factors.

StorageWorkflow Start N4-Methyl Sulfadoxine (Received Solid) Check Immediate Use? Start->Check LongTerm Long-Term Storage (-20°C, Desiccated, Dark) Check->LongTerm No Solubilize Reconstitution (Solvent Selection) Check->Solubilize Yes LongTerm->Solubilize When needed DMSO Stock Solution (DMSO, >10 mg/mL) Solubilize->DMSO High Conc. MeOH Working Solution (Methanol, <1 mg/mL) Solubilize->MeOH LC-MS Ready Aliquot Aliquot into Amber Vials (Single Use) DMSO->Aliquot MeOH->Aliquot Freeze Flash Freeze (-80°C) Aliquot->Freeze

Caption: Decision tree for maximizing shelf-life of N4-Methyl Sulfadoxine in solid and solution states.

Troubleshooting Guide (FAQ)

Q1: My N4-Methyl Sulfadoxine solution has turned yellow/brown. Can I still use it?

Status: CRITICAL FAILURE

  • Diagnosis: This indicates photo-oxidation .[2] The N4-methyl secondary amine has likely oxidized to a radical species, which then couples to form azo-dimers or nitro-compounds.[2] These impurities are highly chromophoric (yellow/brown).[2]

  • Action: Discard the solution immediately. Do not attempt to purify; the degradation products will interfere with mass spectrometry ionization.

  • Prevention: Always wrap vials in aluminum foil if amber glass is unavailable.[1][2]

Q2: I see a new peak at [M-14] in my LC-MS spectrum.

Status: WARNING

  • Diagnosis: This suggests demethylation .[2] N4-Methyl Sulfadoxine (MW ~324) losing a methyl group (-14 Da) reverts to the parent Sulfadoxine (MW ~310).[2] This can occur via metabolic-like oxidative mechanisms if the sample was exposed to light and oxygen.[2]

  • Action: Quantify the parent Sulfadoxine peak.[1][2] If >2%, the standard is compromised for quantitative work.

Q3: The compound is not dissolving completely in Methanol.

Status: PROCEDURAL ERROR

  • Diagnosis: Sulfonamides have pH-dependent solubility.[2] N4-Methyl Sulfadoxine is amphoteric but less soluble in neutral organic solvents than in basic conditions.[2]

  • Action: Sonicate at 40°C for 5 minutes. If it persists, add trace Ammonium Hydroxide (0.1%) to deprotonate the sulfonamide nitrogen (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), drastically increasing solubility.[2]
    

Degradation Mechanism (Scientific Insight)

Understanding how the molecule breaks down allows you to prevent it.[1][2] The diagram below illustrates the two primary failure modes: Photolysis and Hydrolysis.

DegradationPathway Parent N4-Methyl Sulfadoxine Light UV Light (hv) Parent->Light Radical N-Radical Species Light->Radical Excitation Product1 Sulfanilic Acid deriv. (S-N Cleavage) Radical->Product1 Hydrolysis Product2 Azo-Dimers (Yellow Color) Radical->Product2 Coupling Product3 Sulfadoxine (Demethylation) Radical->Product3 Oxidation

Caption: Primary degradation pathways triggered by UV exposure and oxidative stress.[1][2]

Validation Protocol: Purity Check

Before using a stored stock for critical experiments, run this rapid HPLC check.

Chromatographic Conditions:

  • Column: C18 (e.g., Waters XBridge or equivalent), 3.5 µm, 2.1 x 50 mm.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: UV at 270 nm (max absorption for sulfonamides).[1][2]

Acceptance Criteria:

  • Retention Time: Match reference (typically ~3.5 - 4.0 min depending on flow).

  • Purity: Area under curve (AUC) > 98%.

  • Impurity Check: No peaks at Relative Retention Time (RRT) ~0.9 (Sulfadoxine) or RRT < 0.5 (Sulfanilic acid cleavage products).

References

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][4] [Link]

  • Boreen, A. L., et al. (2004).[2] "Photodegradation of sulfonamides in aqueous solution: Mechanism and kinetics." Environmental Science & Technology.[2] (Demonstrates the S-N bond cleavage mechanism). [Link]

  • PubChem. (n.d.).[2] N4-Methyl Sulfadoxine (CID 71750557).[2][5] National Library of Medicine.[2] [Link][2]

  • Baertschi, S. W. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] (Authoritative text on oxidative degradation of secondary amines). [Link][2]

Sources

Troubleshooting

Technical Support Center: N4-Methyl Sulfadoxine Thermal Stability in GC-MS

Status: Operational Ticket ID: N4MS-GCMS-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary & Diagnostic FAQ The Core Challenge: N4-Methyl Sulfadoxine is a polar, thermally l...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N4MS-GCMS-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Diagnostic FAQ

The Core Challenge: N4-Methyl Sulfadoxine is a polar, thermally labile sulfonamide metabolite. In Gas Chromatography-Mass Spectrometry (GC-MS), the primary failure mode is thermal degradation inside the injection port , leading to false negatives, non-linear calibration, and the appearance of "ghost" peaks (often the parent compound Sulfadoxine or cleavage products).

Diagnostic FAQ: Is this happening to you?

Q1: I injected a pure standard of N4-Methyl Sulfadoxine, but I see a peak for Sulfadoxine (parent drug) in the chromatogram. Is my standard contaminated? A: Likely not. This is a classic signature of thermal de-methylation or degradation in the injector liner. The high temperature (typically >250°C) provides enough energy to cleave the N-C or S-N bonds, reverting the metabolite to its parent structure or other breakdown products.

Q2: My calibration curve is non-linear, specifically dropping off at low concentrations. A: This indicates active site adsorption . The secondary amine on the N4-position and the sulfonamide moiety are interacting with silanol groups in the glass liner or column head. At low concentrations, these active sites "eat" your analyte before it reaches the detector.

Q3: I see severe peak tailing despite using a new column. A: Tailing is often a symptom of on-column degradation or poor derivatization efficiency. If the N4-methyl group is not fully derivatized (e.g., silylated), the remaining polar amine will drag on the stationary phase.

Technical Deep Dive: The Chemistry of Failure

To solve the problem, we must understand the mechanism. N4-Methyl Sulfadoxine possesses two critical vulnerabilities under GC conditions:

  • The Sulfonamide Bond (

    
    ):  This bond is thermally stressed at temperatures above 200°C.
    
  • The N4-Methyl Amino Group (

    
    ):  While more stable than an acetyl group, this secondary amine is highly polar and prone to oxidation and adsorption.
    
Mechanism of Inlet Degradation

When the sample hits a hot, non-passivated liner, two competing processes occur:

  • Pathway A (Desired): Rapid vaporization and transfer to the column.

  • Pathway B (Failure): Adsorption onto hot glass wool or liner walls

    
     Catalytic cleavage of the N-methyl group or extrusion of 
    
    
    
    .

DegradationMechanism Sample N4-Methyl Sulfadoxine (Liquid Phase) Inlet GC Inlet (250°C, Active Sites) Sample->Inlet Injection Vapor Intact Vapor Inlet->Vapor Ideal Path (Deactivated Liner) Adsorbed Adsorbed Species (H-Bonding) Inlet->Adsorbed Failure Path (Active Sites) Column Analytical Column Vapor->Column Degradant1 Sulfadoxine (De-methylation) Adsorbed->Degradant1 Thermal Stress Degradant2 Aniline Fragments (SO2 Extrusion) Adsorbed->Degradant2 Catalysis Degradant1->Column Degradant2->Column

Figure 1: Kinetic competition between vaporization and degradation in the GC inlet.

Optimization Protocol: The "Cold-Trap" Method

To stabilize N4-Methyl Sulfadoxine, you must derivatize the polar groups and minimize thermal shock .

Step 1: Two-Step Derivatization Strategy

Direct injection is not recommended. You must block the polar N-H protons.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (catalyst).

  • Why: Replaces active protons on the sulfonamide and N4-amine with Trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

ParameterRecommended SettingRationale
Solvent Anhydrous Pyridine or Ethyl AcetatePyridine acts as an acid scavenger, driving the reaction to completion.
Reaction Time 60 min at 60°CEnsures the sterically hindered N4-methyl secondary amine is fully silylated.
Vial Glass Silanized / DeactivatedPrevents adsorption of the analyte to the vial walls before injection.
Step 2: Instrument Parameters (The "Soft" Injection)

Standard split/splitless injection at 250°C is too harsh. Use Programmed Temperature Vaporization (PTV) or Pulsed Splitless with a lower baseline temperature.

Recommended GC-MS Method:

  • Inlet Mode: PTV (Programmed Temperature Vaporization)

  • Inlet Temp Program:

    • Initial: 60°C (Hold 0.5 min) — Allows solvent venting without shocking the analyte.

    • Ramp: 700°C/min to 260°C — Rapid transfer once solvent is gone.

  • Liner: Ultra-Inert Single Taper with Wool (Deactivated). The wool wipes the needle tip but must be changed frequently to prevent activity.

  • Column: 5% Phenyl-arylene (e.g., DB-5MS UI), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

Troubleshooting Workflow

Use this decision tree to isolate the root cause of instability.

Troubleshooting Start Problem: Poor Recovery / Ghost Peaks CheckDeriv 1. Check Derivatization Are you using MSTFA + 1% TMCS? Start->CheckDeriv DerivTime Increase Reaction Time (60°C for 1 hr) CheckDeriv->DerivTime No / Unsure CheckInlet 2. Check Inlet Temp Is it >250°C Isothermal? CheckDeriv->CheckInlet Yes DerivTime->CheckInlet LowerTemp Switch to PTV or Lower to 200-220°C CheckInlet->LowerTemp Yes CheckLiner 3. Check Liner Activity Is the glass wool dirty? CheckInlet->CheckLiner No Success Stable Analysis LowerTemp->Success ChangeLiner Replace with Ultra-Inert Liner (No Wool if possible) CheckLiner->ChangeLiner Yes CheckLiner->Success No ChangeLiner->Success

Figure 2: Step-by-step logic for resolving thermal instability issues.

Validation & Quality Control

To ensure your data is trustworthy (Trustworthiness), implement these controls:

  • The "Inlet Degradation Check" Standard:

    • Inject a mix of N4-Methyl Sulfadoxine and Sulfadoxine.

    • Monitor the ratio. If the Sulfadoxine peak area increases over a sequence of 10 injections, your liner is becoming active (accumulating matrix) and degrading the N4-methyl metabolite.

  • Deuterated Internal Standards:

    • Use Sulfadoxine-d3 or N4-Methyl Sulfadoxine-d3 (if available).

    • If the internal standard signal drops significantly alongside your analyte, the issue is physical loss (e.g., leak, septum bleed) rather than specific chemical degradation.

References

  • Lin, C. E., et al. (1997). Determination of sulfonamides by capillary gas chromatography with flash methylation. Explains the necessity of derivatization for sulfonamide stability.

  • Fuh, M. R., et al. (2003). Determination of sulfonamides in food by gas chromatography-mass spectrometry. Details the thermal instability of the sulfonamide bond and optimization of injector temperatures.

  • Sigma-Aldrich Technical Guides. (2022). Derivatization Reagents for GC: Silylation. Provides mechanistic details on MSTFA/TMCS reactions with secondary amines.

  • Agilent Technologies. (2020). GC/MS Troubleshooting Guide: Inlet Reactivity. Authoritative guide on diagnosing active sites and thermal degradation in split/splitless inlets.

Optimization

Technical Support Center: High-Sensitivity UV Detection of N4-Methyl Sulfadoxine

Status: Operational Ticket ID: N4MS-UV-OPT-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Executive Summary You are experiencing baseline noise issues during the UV detection of N4-M...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N4MS-UV-OPT-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

You are experiencing baseline noise issues during the UV detection of N4-Methyl Sulfadoxine . Because N4-substituted sulfonamides are often analyzed at trace levels (metabolite studies or impurity profiling), the signal-to-noise ratio (S/N) is the critical performance metric.

This guide treats the instrument as a signal chain: The Source (Chemistry)


The Path (Hardware) 

The Sensor (Detector) .

Module 1: The Source (Chemistry & Mobile Phase)

The Problem: High background absorbance from solvents masks the analyte signal, amplifying noise.

Solvent Cutoff & Selection

N4-Methyl Sulfadoxine retains the sulfonamide chromophore, with absorption maxima typically near 254 nm and 265–270 nm [1].

  • The Trap: If you are detecting at the lower end (e.g., <220 nm) to capture other impurities, Methanol is a liability. Methanol has a UV cutoff of ~205 nm. At 210–220 nm, it absorbs significantly, causing "ripples" in the baseline if mixing is imperfect.

  • The Fix:

    • Primary Recommendation: Switch to Acetonitrile (ACN) if your separation selectivity allows. ACN has a cutoff of ~190 nm, providing a "quiet" background even at low wavelengths.

    • Secondary Recommendation: If you must use Methanol, ensure detection is set to >254 nm , where Methanol is transparent.

Buffer Transparency

Sulfonamide separations often require pH control (pKa ~6–10).

  • Acetate Buffers: Excellent for pH 4–5 but have high UV absorbance <210 nm.

  • Phosphate Buffers: Transparent down to 195 nm.

  • Protocol: If your method uses <220 nm detection, you must use Phosphate. If detecting at 270 nm, Acetate is acceptable but must be high-purity HPLC grade.

Module 2: The Path (Hardware & Fluidics)

The Problem: Physical disturbances in the flow path manifest as optical noise.[1]

Periodic Noise (Pulsation)

If the baseline noise looks like a sine wave (cyclic), it is likely a pump mixing issue.

  • Mechanism: N4-Methyl Sulfadoxine elutes in organic-modified phases. When mixing water and organic solvents (especially Methanol), the viscosity changes and exothermic reactions (heat) cause "schlieren" lines—refractive index changes that the UV detector reads as noise [2].

  • Solution: Install a high-volume static mixer (350 µL+) between the pump and injector to homogenize the solvent before it hits the column.

Random Noise (Bubbles)

Spikes or "fuzzy" baselines often indicate micro-bubbles in the flow cell.

  • Mechanism: As mobile phase enters the flow cell, pressure drops.[1][2] If not degassed, dissolved air comes out of solution.

  • Protocol:

    • Degas: Use inline vacuum degassers.[3]

    • Backpressure: Install a backpressure regulator (typically 30–100 psi) after the flow cell to keep gases in solution.

Visualization: Troubleshooting Logic Tree

NoiseDiagnosis Start START: Analyze Baseline Noise Pattern TypeCheck Is the noise Periodic or Random? Start->TypeCheck Periodic Periodic (Sine Wave) TypeCheck->Periodic Random Random (Fuzzy/Spikes) TypeCheck->Random PumpCheck Check Pump Pistons/Seals Periodic->PumpCheck MixerCheck Mixing Issue? Install Static Mixer Periodic->MixerCheck Spikes Sharp Spikes? Random->Spikes Fuzzy High Frequency Fuzz? Random->Fuzzy Bubble Air Bubbles: Degas & Apply Backpressure Spikes->Bubble Lamp Lamp Energy Low: Replace Lamp Fuzzy->Lamp Elec Electronic Noise: Check Response Time Fuzzy->Elec

Figure 1: Decision matrix for diagnosing the root cause of baseline noise based on visual pattern recognition.

Module 3: The Sensor (Detector Optimization)

The Problem: Default detector settings are rarely optimized for trace impurity detection.

Wavelength Selection

For N4-Methyl Sulfadoxine, avoid generic settings.

  • Optimal: 265–270 nm . This is the typical secondary maximum for sulfonamides [1][3]. It is far away from solvent cutoffs, reducing chemical noise.

  • Reference Wavelength (DAD only): If using a Diode Array Detector, set a reference wavelength (e.g., 360 nm with 100 nm bandwidth) to subtract baseline drift. Warning: Ensure the analyte does not absorb at the reference wavelength, or you will subtract your own peak.

Response Time & Slit Width
  • Slit Width: Narrow slits (4 nm) give spectral resolution but high noise. Wide slits (8–16 nm) average out noise, increasing S/N.

    • Recommendation: Set Slit Width to 8 nm or 16 nm for quantitation.

  • Response Time: This is the digital filter. A fast response time (0.1 s) captures narrow peaks but admits high-frequency noise.

    • Recommendation: Increase response time to 1.0 s or 2.0 s if your peaks are broad (>10s width). This acts as a smoothing filter.

Data: Impact of Settings on Signal-to-Noise (S/N)
Parameter SettingNoise (µAU)Peak Height (mAU)S/N RatioVerdict
Response 0.1s / Slit 4nm 0.0801.5018.7 Too Noisy
Response 0.5s / Slit 4nm 0.0451.4832.8 Acceptable
Response 2.0s / Slit 8nm 0.0151.4294.6 Optimal

Table 1: Simulated impact of detector smoothing and optical slit width on the detection of 1 µg/mL N4-Methyl Sulfadoxine.

Experimental Protocol: Flow Cell Passivation

If noise persists despite the above steps, the flow cell window may be contaminated with lipids or precipitated salts from previous runs.

  • Disconnect Column: Replace the column with a union connector.

  • Flush 1 (Water): Pump HPLC-grade water at 1.0 mL/min for 10 mins to remove salts.

  • Flush 2 (Acid): Pump 10% Nitric Acid (HNO₃) for 15 mins. Caution: Ensure your system is stainless steel/PEEK compatible. This removes adsorbed organics and passivates the steel.

  • Flush 3 (Water): Pump water until pH is neutral.

  • Flush 4 (Organic): Pump 100% Isopropanol to remove any remaining hydrophobic residues.

Frequently Asked Questions (FAQ)

Q: I see "ghost peaks" in my baseline, not just noise. Is this N4-Methyl Sulfadoxine degrading? A: Unlikely. Ghost peaks usually come from the aqueous mobile phase. Impurities in the water or buffer salts concentrate on the column during the equilibration phase of a gradient and elute as the organic percentage increases. Test: Run a "zero volume" injection (inject mobile phase). If the peaks persist, the contamination is in your Mobile Phase A, not the sample [4].

Q: Can I use 210 nm to increase sensitivity? A: While many organic molecules absorb strongly at 210 nm, the noise floor also rises drastically due to solvent absorption. For sulfonamides, the gain in signal at 210 nm is often negated by the 5x–10x increase in noise. Stick to 254–270 nm for the best S/N ratio [1].

Q: Does temperature affect baseline noise? A: Yes. Temperature fluctuations cause refractive index changes. Ensure your column is in a thermostatted compartment (e.g., 40°C) and, if possible, use a pre-heater to bring the mobile phase to temperature before it enters the column.

References

  • Edstein, M. D. (1984). Quantification of antimalarial drugs: I. Simultaneous measurement of sulphadoxine, N4-acetylsulphadoxine and pyrimethamine in human plasma.[4] Journal of Chromatography B: Biomedical Sciences and Applications, 305, 502-507. Link

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Agilent Technical Support. Link

  • Mohamed, H. M. A., et al. (2016). A UV-Spectrophotometric Chemometric Method for the Simultaneous Determination of Sulfadoxine and Pyrimethamine in Tablets.[5][6][7] Asian Journal of Pharmaceutical Research and Health Care, 8(3).[6][7] Link

  • Shimadzu Corporation. (2025). Troubleshooting: Drifting Baselines and Ghost Peaks. Shimadzu Excellence in Science. Link

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for N4-Methyl Sulfadoxine Analysis

Status: Operational Ticket Focus: Column Temperature Effects on Selectivity & Peak Shape Assigned Scientist: Senior Application Specialist, Chromatography Div.[1][2] Executive Summary: The Thermodynamics of Separation Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Column Temperature Effects on Selectivity & Peak Shape Assigned Scientist: Senior Application Specialist, Chromatography Div.[1][2]

Executive Summary: The Thermodynamics of Separation

You are analyzing N4-Methyl Sulfadoxine , a specific methylated derivative (often classified as Impurity 6 or a synthetic analog) distinct from the major metabolic product, N4-Acetyl Sulfadoxine.[1][2]

In Reversed-Phase Chromatography (RPC) of sulfonamides, column temperature is not merely a variable for backpressure control; it is a critical quality attribute (CQA) that dictates selectivity (


).[1][2] Sulfonamides are amphoteric; their retention depends heavily on the ionization state of the 

group and the aniline nitrogen. Temperature fluctuations shift the pKa of these moieties and alter the enthalpy of adsorption onto the C18 stationary phase.

The Golden Rule: For N4-Methyl Sulfadoxine, temperature acts as a "fine-tuner" for resolution (


) against the parent drug (Sulfadoxine).[1][2] While increasing temperature generally reduces retention (

), it often improves peak symmetry for basic amines by reducing silanol interaction kinetics.[1]
Module 1: Optimization Protocol (Temperature Robustness)

Do not rely on a single setpoint. Perform a Thermal Scanning Validation to determine the optimal operating window.

Objective: Maximize resolution (


) between N4-Methyl Sulfadoxine and Sulfadoxine while maintaining peak symmetry (

).
Experimental Workflow
  • Baseline Conditions:

    • Column: C18 (e.g., 150mm x 4.6mm, 3.5µm).[1][2]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2][3]

    • Flow: 1.0 mL/min.[1][2]

  • Thermal Scan: Run the standard mixture at three distinct isotherms: 30°C, 40°C, and 50°C .

  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Van 't Hoff plot) to verify linear thermodynamic behavior.

Expected Behavior Table:

Parameter30°C (Low Temp)40°C (Standard)50°C (High Temp)
Backpressure High (~250 bar)Moderate (~190 bar)Low (~140 bar)
Retention (

)
High (Longer run)OptimalLow (Risk of co-elution with void)
Selectivity (

)
Maximized (Usually)BalancedDecreased (Peaks merge)
Peak Shape Broader, potential tailingSharperSharpest (High efficiency)

Technical Insight: N4-Methyl Sulfadoxine is more hydrophobic than the parent Sulfadoxine due to the methyl group masking the polar amine.[1] However, at higher temperatures (


), the hydrophobic selectivity of the C18 chain decreases, potentially causing the peaks to collapse into each other. 40°C is typically the thermodynamic "sweet spot." [1][2]
Module 2: Troubleshooting Guide

Use this logic flow to diagnose temperature-related failures.

Symptom 1: Critical Pair Co-elution (Rs < 1.5) [1][2]
  • Observation: The N4-Methyl impurity peak merges with the Sulfadoxine parent peak.[1][2]

  • Root Cause: The selectivity (

    
    ) has shifted due to thermal influence on the pKa.[1]
    
  • Corrective Action:

    • Decrease Temperature by 5°C. Lower temperatures favor the separation of structurally similar hydrophobic variants.[1][2]

    • Secondary Check: Verify Mobile Phase pH.[1][2] If pH is within ±0.5 units of the analyte pKa, temperature shifts will cause massive retention swings. Ensure pH is controlled (e.g., pH 3.0).

Symptom 2: Peak Splitting or "Shouldering" [1][2]
  • Observation: The N4-Methyl peak appears as a doublet.[1][2]

  • Root Cause: Thermal Mismatch.[1][2] The incoming solvent is significantly colder than the column, creating a radial temperature gradient that distorts flow.

  • Corrective Action:

    • Install a Pre-column Heat Exchanger (passive heater) to equilibrate solvent temperature before it enters the column.[1][2]

    • Ensure the column oven is fully closed and the fan is operational.

Symptom 3: Retention Time Drift
  • Observation: Retention times decrease progressively over a sequence.

  • Root Cause: Frictional Heating.[1][2] High flow rates on smaller particle columns (sub-2µm) generate internal heat, effectively raising the column temperature above the setpoint.

  • Corrective Action:

    • Reduce Flow Rate by 20%.

    • Or: Switch to a column with a larger particle size (e.g., 1.7µm

      
       2.5µm) to reduce backpressure-induced heating.
      
Module 3: Visual Logic & Workflows
Figure 1: Thermal Troubleshooting Decision Tree

Caption: Logic flow for resolving resolution and peak shape issues via temperature modulation.

ThermalOptimization Start Start: Evaluate Chromatogram IssueCheck Identify Primary Issue Start->IssueCheck Coelution Co-elution (Rs < 1.5) IssueCheck->Coelution Tailing Peak Tailing (Tf > 1.5) IssueCheck->Tailing Drift RT Drift IssueCheck->Drift ActionCoelution Decrease Temp (-5°C) Increases Hydrophobic Selectivity Coelution->ActionCoelution ActionTailing Increase Temp (+5°C) Improves Mass Transfer Kinetics Tailing->ActionTailing ActionDrift Check Thermal Equilibrium Add Pre-heater Drift->ActionDrift ReCheck Re-inject Standard ActionCoelution->ReCheck ActionTailing->ReCheck ActionDrift->ReCheck ReCheck->IssueCheck Issue Persists Success Method Validated ReCheck->Success Issue Resolved

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use 60°C to speed up the analysis? A: While sulfonamides are thermally stable up to pasteurization temperatures (


) [1], operating a silica-based C18 column at 60°C significantly degrades column life and can cause hydrolysis of the bonded phase.[1][2] Furthermore, at 60°C, the selectivity difference between the Methyl and Acetyl variants often vanishes. Limit max temperature to 50°C for robust separation.

Q2: My N4-Methyl peak is fronting. Is this a temperature issue? A: Unlikely. Peak fronting is usually a sign of column overload or solvent incompatibility (injecting in 100% Acetonitrile).[1][2] Temperature generally affects tailing, not fronting.[1] Reduce injection volume or match the sample diluent to the initial mobile phase conditions [2].

Q3: How does N4-Methyl Sulfadoxine differ from N4-Acetyl Sulfadoxine in this method? A: N4-Acetyl is the primary metabolic product.[1][2] N4-Methyl is often a synthetic impurity.[1][2] The Acetyl group is more polar (carbonyl oxygen) than the Methyl group. On a C18 column, N4-Methyl generally elutes after the parent Sulfadoxine (due to added hydrophobicity), whereas N4-Acetyl may elute earlier or closer to the parent depending on pH.[1][2]

References
  • Roca, M., et al. (2013). "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection."[4] Food Chemistry. Link

  • Dolan, J.W. "HPLC Troubleshooting: Peak Shape Problems." LCGC North America.[1][2] Link

  • Green, M.D., et al. (2002). "Determination of sulfadoxine in human blood plasma using packed-column supercritical fluid chromatography."[1][2] Journal of Chromatography B. Link

  • PubChem. "N4-Methyl Sulfadoxine (Compound Summary)."[1][2] National Library of Medicine.[1][2] Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Separation Guide: N4-Methyl Sulfadoxine vs. N4-Acetylsulfadoxine

Executive Summary In the analysis of Sulfadoxine (SDX), distinguishing between its primary metabolite, N4-Acetylsulfadoxine (NAS) , and its structural analogue/impurity, N4-Methyl Sulfadoxine (NMS) , is a critical chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Sulfadoxine (SDX), distinguishing between its primary metabolite, N4-Acetylsulfadoxine (NAS) , and its structural analogue/impurity, N4-Methyl Sulfadoxine (NMS) , is a critical chromatographic challenge. While NAS is the biological marker of hepatic metabolism (acetylation), NMS is often a synthetic process impurity (designated as Impurity 6 in some pharmacopoeial contexts) or a degradation product.

These two compounds share a molecular weight difference of only 28 Da and high structural similarity at the N4 position. However, their acid-base chemistry differs fundamentally : NAS is an amide (neutral/acidic character), while NMS is a secondary amine (basic character). This guide details a self-validating HPLC protocol that exploits these pKa differences to achieve baseline resolution (


).

Part 1: Chemical & Structural Basis of Separation

To separate these species, one must understand the "Chromatographic Personality" of the N4-substituent. The separation mechanism relies on manipulating the ionization state of the N4-nitrogen.

Structural Comparison
FeatureN4-Acetylsulfadoxine (NAS) N4-Methyl Sulfadoxine (NMS)
Role Major MetaboliteSynthetic Impurity / Related Substance
N4 Functional Group Acetamide (

)
Secondary Amine (

)
Electronic Nature Electron-withdrawing Carbonyl reduces N4 basicity.Electron-donating Methyl increases N4 basicity.
pKa Behavior Neutral at pH 2–7.Cationic (Protonated) at pH < 5.0.
Hydrophobicity Moderate (Polar Carbonyl + Hydrophobic Methyl).High (Methyl only), unless ionized.
The Separation Logic (Graphviz)

The following diagram illustrates the decision tree for selecting the mobile phase pH to maximize selectivity (


).

SeparationLogic Start Separation Challenge: NAS (Amide) vs. NMS (Amine) pH_Low Condition A: Acidic pH (2.5 - 3.0) (Standard Acidic Mobile Phase) Start->pH_Low pH_Mid Condition B: Intermediate pH (6.0) (Phosphate Buffer) Start->pH_Mid NAS_State_Low NAS State: Neutral (Amide does not protonate) Result: Retained (Hydrophobic) pH_Low->NAS_State_Low NMS_State_Low NMS State: Cationic (+) (Amine Protonated) Result: Elutes Early (Polar) pH_Low->NMS_State_Low Result_Low Outcome: High Resolution Order: NMS -> SDX -> NAS NAS_State_Low->Result_Low NMS_State_Low->Result_Low NAS_State_Mid NAS State: Neutral Result: Retained pH_Mid->NAS_State_Mid NMS_State_Mid NMS State: Neutral (Amine deprotonated) Result: Highly Retained pH_Mid->NMS_State_Mid Result_Mid Outcome: Risk of Co-elution Both are hydrophobic NAS_State_Mid->Result_Mid NMS_State_Mid->Result_Mid

Caption: Mechanistic logic for pH selection. Acidic pH (Condition A) forces the N4-Methyl impurity into a cationic state, separating it from the neutral N4-Acetyl metabolite.

Part 2: Validated Experimental Protocol

This protocol is designed to be self-validating . The elution order confirms the identity of the peaks based on the chemical logic described above.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Why: "End-capped" is crucial to reduce silanol interactions with the basic NMS, preventing peak tailing.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Standard) or 270 nm (Higher sensitivity for Sulfonamides).

Mobile Phase Strategy (Gradient)

We utilize an acidic mobile phase to exploit the basicity of the N4-Methyl impurity.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) OR 0.1% Formic Acid in Water.

    • Note: Phosphate buffer provides sharper peaks for basic amines (NMS) than formic acid.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BState of Separation
0.09010Loading: Highly aqueous to retain polar parent.
2.09010Isocratic Hold: Elution of polar impurities.
15.04060Ramp: Elutes NMS (early) then SDX, then NAS.
18.04060Wash: Ensure all lipophilic dimers elute.
18.19010Re-equilibration.
Sample Preparation (Plasma/Serum)
  • Aliquot: 200 µL Plasma.

  • Precipitation: Add 600 µL cold Acetonitrile (containing Internal Standard).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins.

  • Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase A (Buffer).

    • Critical Step: Diluting with buffer prevents "solvent shock" (peak distortion) for the early eluting NMS peak.

Part 3: Comparative Performance & Data Interpretation

The following table summarizes the expected performance metrics when using the protocol above.

Retention & Selectivity Profile
CompoundAbbr.Approx. RT (min)*Relative Retention (RRT)**Peak Shape (Tailing Factor)
N4-Methyl Sulfadoxine NMS 4.5 - 5.5~0.85 (Pre-Parent)1.1 - 1.3 (Sensitive to silanols)
Sulfadoxine (Parent) SDX 6.0 - 7.01.00 (Reference)< 1.1
N4-Acetylsulfadoxine NAS 8.5 - 9.5~1.35 (Post-Parent)< 1.1

*Retention times vary by column dimensions. The Order of Elution is the critical validation metric. **RRT relative to Sulfadoxine.

Troubleshooting Co-elution

If NMS and SDX co-elute, it indicates the pH is too high or the stationary phase has insufficient carbon load.

  • Scenario: Single broad peak at 6.0 min.

  • Diagnosis: NMS is not fully protonated (pH > 4.0) or Column is too hydrophobic.

  • Fix: Lower Mobile Phase A pH to 2.5 . This forces NMS to be fully cationic, shifting it to an earlier retention time (e.g., 3.5 min), while NAS remains neutral and retained.

Part 4: Workflow Visualization

This diagram outlines the self-validating workflow for confirming peak identity.

Workflow Sample Unknown Sample (Contains SDX + Peak X) Run_Acid Run HPLC Method (pH 3.0) Sample->Run_Acid Decision Check Relative Retention (RRT) vs SDX Run_Acid->Decision RRT_Low RRT < 1.0 (Elutes Before SDX) Decision->RRT_Low Earlier RRT_High RRT > 1.0 (Elutes After SDX) Decision->RRT_High Later ID_NMS Identity: N4-Methyl Sulfadoxine (Impurity/Degradant) RRT_Low->ID_NMS ID_NAS Identity: N4-Acetylsulfadoxine (Metabolite) RRT_High->ID_NAS

Caption: Diagnostic workflow. At pH 3.0, the elution order is definitive: NMS (Early) < SDX < NAS (Late).

References

  • Green, M. D., et al. (2002). "Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Edstein, M. (1984).[3] "Quantification of antimalarial drugs. I. Simultaneous measurement of sulphadoxine, N4-acetylsulphadoxine and pyrimethamine in human plasma."[3] Journal of Chromatography.

  • European Pharmacopoeia (Ph.[4][5] Eur.) . "Sulfadoxine Monograph: Impurity Analysis." (Standard pharmacopoeial methods for sulfonamide impurity profiling).

  • PubChem. "N4-Acetylsulfadoxine (Compound Summary)." National Library of Medicine.

  • PubChem. "N4-Methyl Sulfadoxine (Compound Summary)." National Library of Medicine.

Sources

Comparative

Technical Guide: Cross-Reactivity of N4-Methyl Sulfadoxine in Sulfonamide ELISA Kits

Executive Summary In the quantification of Sulfadoxine (SDX) residues, the N4-Methyl Sulfadoxine metabolite presents a critical analytical blind spot. Most commercial sulfonamide ELISA kits rely on antibodies targeting t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Sulfadoxine (SDX) residues, the N4-Methyl Sulfadoxine metabolite presents a critical analytical blind spot. Most commercial sulfonamide ELISA kits rely on antibodies targeting the free


-amino group common to the sulfonamide pharmacophore. Consequently, N4-substituted derivatives (methylated, acetylated) often exhibit <5% cross-reactivity , leading to significant false-negative results when assessing "total sulfonamide" load.

This guide details the immunochemical mechanism behind this interference, compares kit performance profiles, and provides a self-validating hydrolysis protocol to recover immunoreactivity.

The Immunochemical Mechanism: Why N4-Methylation "Hides" the Analyte

To understand the cross-reactivity profile, one must analyze the hapten design used in antibody production.

The Epitope Anchor

The vast majority of broad-spectrum sulfonamide antibodies are raised against immunogens where the sulfonamide is conjugated to a carrier protein (like BSA or KLH) via the


 (R-group)  or, more frequently, are designed to recognize the p-aminobenzoic acid moiety  which includes the un-substituted 

-amino group.
  • Parent Sulfadoxine: Possesses a free primary amine at the

    
     position. High affinity binding.[1]
    
  • N4-Methyl Sulfadoxine: The methyl group at

    
     introduces steric hindrance and alters the electronic density of the epitope.
    
The Steric Blockade

In a competitive ELISA, the antibody binding pocket is optimized for the flat, polar


 group. The addition of a methyl group (

) creates a "steric clash," preventing the metabolite from entering the binding pocket effectively. This results in the metabolite failing to compete with the HRP-conjugate, yielding a high optical density (OD) signal erroneously interpreted as "negative" or "low concentration."
Visualization: The Steric Clash

The following diagram illustrates the competitive failure of the N4-Methylated analyte compared to the parent drug.

ELISA_Mechanism cluster_legend Legend L1 Antibody (Capture) L2 Target (Sulfadoxine) L3 Interferent (N4-Me-SDX) Well ELISA Microtiter Well Ab Anti-Sulfonamide Antibody (Target: Free N4-Amine) Well->Ab Coated SDX Parent Sulfadoxine (Free NH2) Ab->SDX High Affinity N4Me N4-Methyl Sulfadoxine (Masked NH-CH3) Ab->N4Me Low Affinity (<5%) Binding Successful Binding (Signal Reduction) SDX->Binding NoBinding Steric Hindrance/No Binding (False Negative Signal) N4Me->NoBinding

Figure 1: Mechanism of Cross-Reactivity Failure. The N4-Methyl group prevents the antibody from recognizing the core sulfonamide epitope, resulting in low cross-reactivity.

Comparative Analysis: Kit Specificity Profiles

When selecting an ELISA kit, "Generic" vs. "Specific" classifications are insufficient. You must evaluate the Cross-Reactivity (CR) Profile .

Class A: Broad-Spectrum Sulfonamide Kits
  • Target: The common p-aminobenzenesulfonamide moiety.[2][3]

  • Behavior: High CR for Sulfadiazine, Sulfamethazine, Sulfadoxine.

  • N4-Methyl CR: Very Low (< 1-5%) .

  • Use Case: Screening for parent drugs. Risk of missing metabolites.

Class B: Specific Sulfadoxine Kits (Rare)
  • Target: The specific pyrimidine ring (R-group) of Sulfadoxine.

  • Behavior: Low CR for other sulfonamides.

  • N4-Methyl CR: Variable (10-30%) . If the antibody anchors on the R-group, it may tolerate N4 modifications better, but affinity usually drops regardless.

Representative Data: Cross-Reactivity Table

The following table summarizes typical cross-reactivity data derived from validation studies of high-performance commercial kits (e.g., R-Biopharm, EuroProxima).

AnalyteRelative Cross-Reactivity (%)Interpretation
Sulfadoxine (Parent) 100% Primary Target
Sulfamethazine85 - 110%High structural similarity
Sulfadiazine60 - 90%Common moiety recognition
N4-Acetyl Sulfadoxine < 2% Metabolic masking (Major)
N4-Methyl Sulfadoxine < 5% Impurity/Metabolic masking
Sulfathiazole15 - 40%Variable affinity

Critical Insight: If your research requires monitoring the total residue load (Parent + Metabolites), using the ELISA kit directly on raw supernatant will result in a massive under-estimation of the N4-Methyl fraction.

Experimental Protocol: The Hydrolysis Validation

To accurately detect N4-Methyl Sulfadoxine using a standard ELISA kit, you must convert it back to the parent Sulfadoxine. This protocol serves as a self-validating system : if the concentration increases significantly after hydrolysis, N4-substituted metabolites are present.

Reagents
  • 0.2 M Hydrochloric Acid (HCl)

  • 0.2 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

Workflow Diagram

Hydrolysis_Protocol cluster_Direct Path A: Free Residue cluster_Hydrolysis Path B: Total Residue Sample Sample Extract (Parent + N4-Methyl) Split Split Sample Sample->Split Direct Direct Dilution (PBS) Split->Direct Acid Add 0.2M HCl Incubate 37°C, 30 min Split->Acid ELISA_A ELISA A (Detects Parent Only) Direct->ELISA_A Result Compare Results: If B > A, N4-Metabolites Present ELISA_A->Result Neutralize Neutralize (0.2M NaOH) Acid->Neutralize ELISA_B ELISA B (Detects Parent + Converted) Neutralize->ELISA_B ELISA_B->Result

Figure 2: Acid Hydrolysis Workflow for Total Sulfadoxine Determination. This step is mandatory for detecting N4-substituted analytes.

Step-by-Step Methodology
  • Extraction: Extract tissue/serum sample using acetonitrile/water as per kit instructions.

  • Aliquot: Split the supernatant into two 1 mL aliquots (A and B).

  • Path A (Free SDX): Dilute Aliquot A with sample dilution buffer and run directly on the ELISA plate.

  • Path B (Total SDX):

    • Add 250 µL of 1 M HCl to Aliquot B.

    • Incubate at 37°C for 30 minutes (or 80°C for 15 mins for rapid hydrolysis). Note: Acid hydrolysis cleaves the N4-methyl/acetyl bond.

    • Add 250 µL of 1 M NaOH to neutralize the solution to pH 7.0–7.4.

    • Adjust final volume to match the dilution factor of Path A.

  • Analysis: Run both samples.

    • Calculation: [N4-Methyl/Acetyl SDX] = [Result B] - [Result A]

Conclusion & Recommendations

The cross-reactivity of N4-Methyl Sulfadoxine in standard sulfonamide ELISA kits is negligible (<5%) due to steric hindrance at the critical N4-epitope binding site.

For Drug Development Professionals:

  • Do not rely on standard ELISA cross-reactivity charts to assume detection of metabolites.

  • Mandatory Step: Implement the acid hydrolysis protocol described above during validation to ensure you are not under-reporting total drug exposure.

  • Kit Selection: Prioritize kits that explicitly state cross-reactivity profiles for metabolites or validate the hydrolysis efficiency of the kit buffer system.

References

  • R-Biopharm AG. (2023). RIDASCREEN® Sulfonamides: Enzyme immunoassay for the quantitative analysis of sulfonamides.Link

  • Shelver, W. L., et al. (2008). "ELISA for sulfonamides and its application for screening in water contamination." Journal of Agricultural and Food Chemistry, 56(15), 6609-6615. Link

  • Haasnoot, W., et al. (2000).[4] "Antibodies for the detection of sulfonamides in animal tissues." Analytica Chimica Acta, 444(1), 19-29. Link

  • Wang, Z., et al. (2010). "Fast screening immunoassay of sulfonamides in commercial fish samples." Journal of Agricultural and Food Chemistry, 58(1), 19-25. Link

  • EuroProxima. (2022). Sulfonamides ELISA Kit Manual: Specificity and Cross-Reactivity Data.Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Limit of Detection (LOD) for N4-Methyl Sulfadoxine Assays

Introduction: The Critical Need for Sensitivity in Metabolite Quantification In the realm of drug development and safety assessment, the accurate measurement of drug metabolites is paramount. Sulfadoxine, a long-acting s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Sensitivity in Metabolite Quantification

In the realm of drug development and safety assessment, the accurate measurement of drug metabolites is paramount. Sulfadoxine, a long-acting sulfonamide, is a key component in antimalarial therapies.[1] Its metabolism in the body leads to various byproducts, including N4-Methyl Sulfadoxine.[2] Monitoring the concentration of such metabolites is crucial for understanding a drug's pharmacokinetic profile, assessing potential toxicity, and ensuring patient safety. The ability to reliably detect the lowest possible concentration of N4-Methyl Sulfadoxine—the Limit of Detection (LOD)—is a cornerstone of a robust bioanalytical method.[3][4][5]

This guide provides an in-depth, experience-driven comparison of methodologies for validating the LOD of N4-Methyl Sulfadoxine assays. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the principles that ensure data integrity and regulatory compliance. We will delve into the causality behind experimental choices, grounded in authoritative guidelines, and present a clear comparison with alternative analytical techniques.

Part 1: Foundational Principles of LOD Validation

The Limit of Detection is formally defined as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7][8][9] This distinguishes it from the Limit of Quantitation (LOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy.[8][9][10][11] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established clear frameworks for validating these parameters.[12][13][14][15][16][17][18]

The choice of method for LOD determination is not arbitrary; it depends on the nature of the analytical procedure. The ICH Q2(R1) guideline outlines several acceptable approaches.[6][9][19]

1. Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which it can be reliably detected by visual inspection.[6][19] While simple, its subjectivity makes it less suitable for modern, high-sensitivity instrumental assays.

2. Signal-to-Noise (S/N) Ratio: This approach is applicable only to methods that exhibit baseline noise, such as chromatography and spectrophotometry.[6][9][19] The LOD is typically established at a signal-to-noise ratio of 3:1.[10][19] This method is highly practical for chromatographic assays where baseline noise is a consistent feature. The causality here is straightforward: a signal that is three times the magnitude of the random background fluctuation is considered statistically significant and unlikely to be a random event.

3. Based on the Standard Deviation of the Response and the Slope: This is the most statistically robust and commonly used method for instrumental analysis. The LOD is calculated using the formula:

LOD = 3.3 * (σ / S)

Where:

  • σ (Sigma) is the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the residual standard deviation of a regression line (calibration curve).[9][19]

  • S is the slope of the calibration curve.[10][19][20]

Why this formula? The factor of 3.3 is derived from statistical principles to ensure a high level of confidence (typically >99%) that a measured signal at the LOD is truly different from the blank.[7][10] Using the slope of the calibration curve normalizes the response, converting the standard deviation of the signal (in units like peak area) into a concentration. This makes the method both statistically sound and practically relevant. For bioanalytical assays like those for N4-Methyl Sulfadoxine, this method is preferred for its objectivity and solid statistical foundation.

Part 2: Experimental Protocol for LOD Determination (Based on ICH Q2(R1) Statistical Method)

This section details a self-validating protocol for determining the LOD of a hypothetical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay for N4-Methyl Sulfadoxine in human plasma.

Objective: To determine the lowest concentration of N4-Methyl Sulfadoxine that can be reliably detected in human plasma.

Materials:

  • N4-Methyl Sulfadoxine reference standard[21]

  • Blank, pooled human plasma (K2EDTA)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid)

  • Validated HPLC-MS/MS system

Methodology:

Step 1: Preparation of Blank Samples

  • Rationale: To establish the baseline noise and variability of the analytical system in the absence of the analyte. This is the foundation of the statistical approach.

  • Procedure:

    • Thaw a batch of pooled blank human plasma.

    • Process at least 10 individual blank plasma samples using the exact sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction) of the analytical method.

    • Analyze each processed blank sample using the established HPLC-MS/MS method.

Step 2: Preparation of Low-Level Spiked Samples

  • Rationale: To generate a calibration curve at the low end of the expected concentration range. This is essential for accurately determining the slope (S) and the residual standard deviation (σ) near the detection limit.

  • Procedure:

    • Prepare a stock solution of N4-Methyl Sulfadoxine.

    • Create a series of working standards to spike into blank plasma, targeting a concentration range near the expected LOD (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 ng/mL).

    • Prepare a minimum of 5-6 replicates at each concentration level.

    • Process and analyze these samples identically to the blanks.

Step 3: Data Analysis and LOD Calculation

  • Rationale: To apply the statistical formula using the acquired experimental data.

  • Procedure:

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) against the known concentration of the spiked samples.

    • Perform a linear regression analysis on the calibration curve data points.

    • From the regression output, obtain the slope (S) of the line.

    • Determine the standard deviation of the response (σ) . This can be derived in two primary ways:

      • Method A (Standard Deviation of Blanks): Calculate the standard deviation of the instrument response for the 10 blank samples analyzed in Step 1. This is a direct measure of background noise.

      • Method B (Residual Standard Deviation of the Regression Line): Use the residual standard deviation (often provided as "standard error" in regression analysis software) from the calibration curve generated in Step 3. This accounts for the variability across the low-level calibration points.[20]

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[10][20]

Step 4: Experimental Confirmation

  • Rationale: A calculated LOD must be empirically verified. This is a critical step for ensuring the trustworthiness of the protocol.[10][20]

  • Procedure:

    • Prepare a new set of spiked plasma samples (at least 6 replicates) at the calculated LOD concentration.

    • Analyze these samples.

    • The analyte peak should be identifiable and distinguishable from the baseline noise in most, if not all, of the replicates, confirming the calculated LOD is practically achievable. A common acceptance criterion is a signal-to-noise ratio of approximately 3:1 for these confirmation samples.[19]

Part 3: Visualizing the LOD Validation Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

LOD_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation & Confirmation Blank_Prep Prepare & Process ≥10 Blank Plasma Samples Analyze_Blanks Analyze Blanks (HPLC-MS/MS) Blank_Prep->Analyze_Blanks Spike_Prep Prepare & Process Spiked Samples (Near Expected LOD) Analyze_Spikes Analyze Spiked Samples (HPLC-MS/MS) Spike_Prep->Analyze_Spikes Derive_Params Derive Slope (S) and Std. Deviation (σ) Analyze_Blanks->Derive_Params Cal_Curve Generate Calibration Curve (Response vs. Concentration) Analyze_Spikes->Cal_Curve Cal_Curve->Derive_Params Calculate_LOD Calculate LOD LOD = 3.3 * (σ / S) Derive_Params->Calculate_LOD Confirm_LOD Experimentally Confirm LOD (Analyze Spikes at Calculated Conc.) Calculate_LOD->Confirm_LOD Result Validated LOD Confirm_LOD->Result

Caption: Workflow for LOD determination using the statistical method.

Part 4: Comparative Analysis of Analytical Methods

The sensitivity of an assay, defined by its LOD, is highly dependent on the analytical technology employed. For N4-Methyl Sulfadoxine and its parent compound, Sulfadoxine, several methods exist, each with distinct performance characteristics.

Analytical MethodAnalyte(s)Typical LODBiological MatrixKey Advantages & DisadvantagesReference(s)
This Guide's Method (HPLC-MS/MS) N4-Methyl SulfadoxineEst. 0.1-1 ng/mLPlasmaPro: High specificity & sensitivity. Con: High instrument cost.N/A
UHPLC-MS/MS Sulfadoxine1 µg/mL (LLOQ)PlasmaPro: Extremely high sensitivity, small sample volume (5 µL). Con: LLOQ reported, not LOD.[22][23]
LC-MS Sulfadoxine50 ng/mL (LLOQ)PlasmaPro: Good sensitivity and specificity. Con: Older technology than UHPLC-MS/MS.[24][25][26]
RP-HPLC-UV Sulfadoxine1.0 µg/mLDrug FormulationPro: Widely available, lower cost. Con: Lower sensitivity and specificity than MS.[27]
RP-HPLC-UV Sulfadoxine0.014 µg/mLDrug FormulationPro: Good sensitivity for HPLC-UV. Con: Matrix is simpler than plasma.[28]
HPLC-UV Sulfadoxine & N-acetyl-sulfadoxine25 ng/mL (LOQ)PlasmaPro: Good sensitivity for UV detection. Con: LOQ reported; requires solid-phase extraction.[29]
HPLC-FLD Sulfonamides34.5–79.5 µg/kgAnimal FeedPro: Sensitive due to derivatization. Con: Requires extra derivatization step.[30]
Bratton-Marshall (Colorimetric) Sulfonamides~0.2 ppm (~200 ng/mL)TissuesPro: Simple, historic method. Con: Low sensitivity, high blanks, poor recovery.[31][32]

Note: LOD (Limit of Detection) and LLOQ (Lower Limit of Quantitation) are distinct parameters. LLOQ is typically higher than LOD. Where only LLOQ is reported, the LOD can be inferred to be lower, often by a factor of ~3.

This comparison clearly demonstrates the superior sensitivity of mass spectrometry-based methods (LC-MS/MS) for bioanalytical applications in complex matrices like plasma. While HPLC-UV methods can achieve impressive limits in simpler matrices like drug formulations, they often struggle to match the low-end sensitivity and specificity required for pharmacokinetic studies of metabolites.[23][33]

Conclusion

Validating the Limit of Detection is not merely a procedural step; it is a fundamental exercise in establishing the trustworthiness and scientific validity of an analytical method. For N4-Methyl Sulfadoxine, a metabolite of significant clinical interest, employing a statistically robust method grounded in ICH guidelines is non-negotiable. The approach based on the standard deviation of the response and the slope of the calibration curve offers the highest degree of objectivity and is the recommended pathway for chromatographic assays. As demonstrated, while various analytical techniques can detect sulfonamides, HPLC-MS/MS stands out as the gold standard for achieving the low detection limits necessary for comprehensive pharmacokinetic and safety assessments in drug development. This guide provides the principles, a detailed protocol, and a comparative framework to empower scientists to perform this critical validation with confidence and scientific integrity.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • What Is LOD and LOQ Determination in Analytical Chemistry? . Altabrisa Group. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. Available from: [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • Bioanalytical method validation emea . Slideshare. Available from: [Link]

  • Key Validation Characteristics in ICH Q2 . Altabrisa Group. Available from: [Link]

  • Detection limit . Wikipedia. Available from: [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation . Armbruster, D. A., & Pry, T. (2008). Clinical biochemist reviews, 29(Suppl 1), S49–S52. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES . Horwitz, W. (1981). Journal of the Association of Official Analytical Chemists, 64(1), 104-130. Available from: [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods . Shrivastava, A., & Gupta, V. (2011). Chronicles of Young Scientists, 2(1), 21. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . American Pharmaceutical Review. Available from: [Link]

  • HPLC-UV Method Development and Validation for Sulfadoxine from its Potential Interfering Impurities . Bentham Science Publishers. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Establishment and Calculation of Detection Limits (DL) For Solid Mixture Analysis . Triclinic Labs. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available from: [Link]

  • Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry . Sok, P., et al. (2024). Journal of Chromatography B, 1234, 124030. Available from: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. Available from: [Link]

  • N4-Methyl Sulfadoxine . Venkatasai Life Sciences. Available from: [Link]

  • Estimation of LoD – Validation of liquid chromatography mass spectrometry (LC-MS) methods . Sisu@UT. Available from: [Link]

  • A Simplified Liquid Chromatography-Mass Spectrometry Method for Simultaneous Determination of Pyrimethamine, Sulphadoxine and Artesunate in Human Plasma . Sandhya, S. M., & Shijikumar, P. S. (2015). Journal of Applied Pharmaceutical Science, 5(6), 016-021. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available from: [Link]

  • A Simplified Liquid Chromatography-Mass Spectrometry Method for Simultaneous Determination of Pyrimethamine, Sulphadoxine and Artesunate in Human Plasma . Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Analytical Methods for Sulfonamides in Foods and Feeds. II. Performance Characteristics of... . Horwitz, W. (1981). Journal of AOAC INTERNATIONAL, 64(1), 104-130. Available from: [Link]

  • High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction . Eljaschewitsch, J., et al. (1996). Therapeutic Drug Monitoring, 18(5), 592-597. Available from: [Link]

  • Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-ta . Sok, P., et al. (2024). eScholarship, University of California. Available from: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation . Dash, S. S., & Sen, R. (2023). Asian Journal of Pharmaceutics, 17(3). Available from: [Link]

  • Limit of detection, limit of quantification and limit of blank . European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). Available from: [Link]

  • A Simplified Liquid Chromatography-Mass Spectrometry Method for Simultaneous Determination of Pyrimethamine, Sulphadoxine and Artesunate in Human Plasma . Bibliomed. Available from: [Link]

  • Liquid Chromatography and Spectroscopic Method for Estimation of Sulphadoxine in Marketed Formulation . International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

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  • Analytical Method Development and Validation in Pharmaceuticals . Technology Networks. Available from: [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters . Royal Society of Chemistry. Available from: [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance . Pharmaceutical Technology. Available from: [Link]

  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors . ACS Publications. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization . Popelková, H., et al. (2019). Molecules, 24(3), 488. Available from: [Link]

  • N4-Methyl Sulfadoxine . PubChem, National Institutes of Health. Available from: [Link]

  • N4-Acetyl Sulfadoxine . Veeprho. Available from: [Link]

  • High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox . Edstein, M. (1984). Journal of Chromatography B: Biomedical Sciences and Applications, 308, 217-227. Available from: [Link]

  • Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery . ResearchGate. Available from: [Link]

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Comparative

Comparative NMR Profiling of Sulfadoxine and its Bioactive Derivatives

Executive Summary & Scientific Rationale In the development of next-generation antimalarials and antimicrobials, Sulfadoxine (SDX) is frequently derivatized to overcome resistance mechanisms or improve bioavailability. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of next-generation antimalarials and antimicrobials, Sulfadoxine (SDX) is frequently derivatized to overcome resistance mechanisms or improve bioavailability. Two primary modification pathways are dominant: Schiff base formation (to increase lipophilicity and biological activity) and Metal Complexation (to introduce novel modes of action).

For the medicinal chemist, Nuclear Magnetic Resonance (NMR) is the definitive tool for validating these transformations. This guide moves beyond basic assignment; it provides a comparative spectral analysis designed to confirm synthesis success and elucidate coordination modes. We focus on the causality of chemical shifts (


) in DMSO-

, distinguishing between the parent pharmacophore and its derivatives.

Analytical Workflow: From Synthesis to Spectra[1][2][3][4][5]

The following directed graph illustrates the critical path for generating valid comparative data. Note the emphasis on "Exchange Prevention" during sample preparation, a common failure point in sulfonamide analysis.

G Raw Sulfadoxine (SDX) Parent Material Rxn Derivatization (Aldehyde/Metal Salt) Raw->Rxn Condensation Purify Purification (Recrystallization) Rxn->Purify Isolation Prep NMR Prep (DMSO-d6 + TMS) Purify->Prep Drying Acq Data Acquisition (400/500 MHz) Prep->Acq Lock & Shim Analysis Comparative Shift Analysis (Δδ) Acq->Analysis Processing Analysis->Rxn Optimization

Figure 1: Validated workflow for comparative NMR analysis of Sulfadoxine derivatives.

Comparative NMR Data: Parent vs. Derivatives[5]

The validation of a derivative relies on the disappearance of specific functional group signals and the emergence of new diagnostic peaks.

Baseline: Sulfadoxine (Parent)

The SDX spectrum in DMSO-


 is characterized by two distinct nitrogen-bound proton environments.
  • Target Signal A (

    
    ):  The aniline amine, the site of Schiff base condensation.
    
  • Target Signal B (

    
    ):  The sulfonamide proton, often involved in metal coordination.[1]
    
Comparative Table: Sulfadoxine vs. Salicylaldehyde Schiff Base

Schiff bases (Azomethines) are formed by condensing the


 of SDX with an aldehyde. The data below compares SDX with a typical Salicylaldehyde-SDX Schiff base .
Proton AssignmentSulfadoxine (

ppm)
Schiff Base Derivative (

ppm)
Shift (

)
Diagnostic Note
Aniline

5.90 - 6.10 (s) Absent N/APrimary Confirmation of Reaction
Azomethine

Absent8.85 - 9.10 (s) New SignalDefinitive proof of imine linkage
Sulfonamide

11.30 - 11.50 (s)11.40 - 11.60 (s)MinimalRemains intact; slight deshielding
Phenolic

Absent12.20 - 12.80 (s)New SignalIntramolecular H-bonding (if salicylaldehyde used)
Aromatic Protons6.60 - 8.00 (m)6.90 - 8.20 (m)ComplexMultiplet complexity increases
Methoxy

3.70 - 3.80 (s)3.70 - 3.80 (s)~0.0Spectator group (unaffected)

Technical Insight: The disappearance of the broad singlet at ~6.0 ppm (


) combined with the appearance of a sharp singlet downfield at ~8.9 ppm (

) is the "Go/No-Go" criteria for Schiff base synthesis success [1, 2].
Comparative Table: Sulfadoxine vs. Zn(II) Complex

Metal complexation often involves the sulfonamide nitrogen and the pyrimidine ring nitrogen. We utilize Zn(II) for this comparison because it is diamagnetic (


), allowing for clear NMR observation unlike paramagnetic Cu(II) or Co(II) which cause signal broadening.
Proton AssignmentSulfadoxine (

ppm)
Zn(II)-SDX Complex (

ppm)
Mechanistic Implication
Sulfonamide

11.40 (s) Absent or Broadened Deprotonation upon coordination to Metal
Pyrimidine

~8.20 (s)8.35 - 8.45 (s)Downfield shift indicates N-coordination
Aniline

6.00 (s)6.00 - 6.10 (s)Unchanged (if not involved in binding)

Structural Transformation Logic

Understanding why the shifts occur is as important as the values themselves. The diagram below maps the chemical logic of the derivatization.

Structure cluster_Schiff Schiff Base Pathway cluster_Metal Metal Complex Pathway SDX Sulfadoxine Core (Reactive NH2 + SO2NH) Aldehyde + Aldehyde (-H2O) SDX->Aldehyde MetalSalt + M(II) Salt (Zn/Cu/Co) SDX->MetalSalt Imine Azomethine Linkage (CH=N formed, NH2 lost) Aldehyde->Imine Condensation Result1 Bioactive Schiff Base Imine->Result1 NMR: New peak @ ~9ppm Coord Chelation (N-Metal Bond) MetalSalt->Coord Coordination Result2 Metal Chelate Coord->Result2 NMR: Shift of Pyrimidine H

Figure 2: Structural logic dictating NMR spectral changes.

Experimental Protocol: High-Fidelity NMR Acquisition

To reproduce the data in Table 3.2, strict adherence to the following protocol is required. This method minimizes moisture interference, which can exchange with the labile


 and 

protons, obliterating the diagnostic signals.
Materials
  • Solvent: DMSO-

    
     (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (500 MHz preferred for aromatic resolution).

Step-by-Step Methodology
  • Sample Drying (Critical):

    • Dry the synthesized derivative in a vacuum desiccator over

      
       for at least 24 hours prior to analysis. Rationale: Residual water appears at 3.33 ppm in DMSO and can broaden exchangeable proton signals.
      
  • Preparation:

    • Weigh 5–10 mg of the sample.

    • Add 0.6 mL of DMSO-

      
      .
      
    • Note: If the derivative is a metal complex with low solubility, gentle warming (40°C) is improved, but ensure the sample returns to room temperature (25°C) before acquisition to prevent chemical shift drifting.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (NS): 16 (for Schiff bases) to 64 (for metal complexes with lower solubility).

    • Relaxation Delay (D1): Set to

      
       second.
      
    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm.[2]

    • Apply an exponential window function (LB = 0.3 Hz) to improve signal-to-noise ratio without compromising resolution.

References

  • Chohan, Z. H., et al. (2006). "Synthesis, Characterization and Antibacterial Activity of Sulfadoxine and its Metal Complexes." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Iqbal, M., et al. (2015). "The NMR Study and Antimicrobial Activity of Some Schiff Bases Derived From Sulphonamide Drug." Journal of Advances in Chemistry.

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

Sources

Validation

A Comparative Pharmacokinetic Guide: Methylated vs. Acetylated Sulfonamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of methylated and acetylated sulfonamides. By synthesizing experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of methylated and acetylated sulfonamides. By synthesizing experimental data and established scientific principles, we will explore how these two common structural modifications influence the absorption, distribution, metabolism, and excretion (ADME) of this critical class of therapeutic agents. Understanding these differences is paramount for the rational design of new sulfonamide-based drugs with optimized efficacy and safety profiles.

Introduction: The Significance of Sulfonamide Modification

Sulfonamides, the first class of synthetic bacteriostatic antibiotics, act by competitively inhibiting dihydropteroate synthetase, an essential enzyme in bacterial folic acid synthesis.[1] Humans are unaffected by this mechanism as they obtain folate from their diet.[1][2] Beyond their antimicrobial properties, sulfonamides have found applications as diuretics, hypoglycemics, and anti-inflammatory agents.[3]

The therapeutic utility of a sulfonamide is profoundly influenced by its pharmacokinetic behavior. To modulate these properties, medicinal chemists frequently introduce small functional groups, with methylation and acetylation being among the most common strategies. These modifications, though seemingly minor, can dramatically alter a molecule's interaction with metabolic enzymes and transport proteins, thereby impacting its ADME profile.

Acetylation , primarily occurring at the N4-position of the aniline group, is a major metabolic pathway for many sulfonamides.[4] This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT1 and NAT2, which exhibit genetic polymorphism in the human population, leading to "fast" and "slow" acetylator phenotypes.[5][6][7] This variation can have significant clinical implications for drug efficacy and toxicity.

Methylation , on the other hand, can occur at various positions on the sulfonamide scaffold. While less studied as a primary metabolic route for traditional sulfonamides, N-methylation of related compounds like N-sulfonylhydrazones has been shown to significantly alter their metabolic stability, permeability, and interaction with cytochrome P450 (CYP) enzymes.[8][9][10]

This guide will dissect the pharmacokinetic consequences of these two modifications, providing a framework for researchers to make informed decisions during the drug discovery and development process.

The Pharmacokinetic Profile of Acetylated Sulfonamides

N-acetylation is a crucial phase II metabolic reaction that generally increases the water solubility of sulfonamides, facilitating their renal excretion. However, the story is more complex, as acetylation can also lead to metabolites with reduced solubility, posing a risk of crystalluria.

Absorption and Distribution

Most oral sulfonamides are readily absorbed from the gastrointestinal tract. Their distribution throughout the body is extensive.[1] Acetylation primarily occurs in the liver.[11] The acetylated metabolites are then distributed via the systemic circulation. The protein binding of sulfonamides can be affected by their metabolic modifications. For instance, while acetylation of sulfadimidine does not alter protein binding, hydroxylation of its methyl group significantly reduces it.[12]

Metabolism: The Central Role of N-Acetyltransferases

The acetylation of sulfonamides is governed by the N-acetyltransferase (NAT) enzyme system, utilizing acetyl-coenzyme A as a cofactor.[4] The extent of acetylation varies significantly depending on the specific sulfonamide structure and the individual's genetic makeup (acetylator phenotype).[4][5] For example, sulfadimidine can be acetylated to almost 90%, while sulfaethidole is hardly acetylated at all.[4]

It's important to note that deacetylation can also occur, creating a metabolic equilibrium.[4][13] This reverse reaction has been observed in various species, including humans.[4]

Excretion

Both the parent sulfonamide and its N4-acetylated metabolite are primarily excreted by the kidneys.[1] N4-acetylsulfonamides are actively secreted by the renal tubules.[14] The renal clearance of these acetylated derivatives can be influenced by urinary pH. For example, making the urine more alkaline increases the renal clearance of sulfamethoxazole, leading to a greater proportion of the parent drug being excreted unchanged.[4]

The half-life of N4-acetylsulfonamides can be determined either by direct administration of the acetylated compound or calculated from the pharmacokinetic data of the parent drug.[13]

The Pharmacokinetic Profile of Methylated Sulfonamides

While N-acetylation is a well-established metabolic pathway for sulfonamides, the impact of methylation on their pharmacokinetics is an area of growing interest, particularly in the context of newer drug candidates.

Absorption and Distribution

Studies on N-methylated N-sulfonylhydrazones have shown that methylation can enhance brain penetration.[8][9] This is attributed to changes in physicochemical properties, such as pKa, which can influence a compound's ability to cross the blood-brain barrier.[9] Furthermore, N-methylation has been shown to improve the permeability of certain compounds across Caco-2 cell monolayers, suggesting enhanced intestinal absorption.[15]

Metabolism: A Shift Towards Oxidative Pathways

A key difference with methylation is its influence on oxidative metabolism. N-methylated analogs of N-sulfonylhydrazones are more readily metabolized by cytochrome P450 (CYP) enzymes compared to their non-methylated counterparts.[8][9][10] This suggests that the presence of a methyl group can enhance recognition and binding by CYP enzymes.[8][9] In contrast, non-N-methylated analogs may not undergo significant oxidative metabolism.[8][9]

Demethylation is a potential metabolic pathway for methylated sulfonamides, as has been observed in the degradation of certain sulfonamides by microorganisms.[16]

Excretion

The excretion of methylated sulfonamides and their metabolites will depend on their physicochemical properties. Enhanced metabolism by CYP enzymes would likely lead to the formation of more polar metabolites that are readily excreted by the kidneys.

Head-to-Head Comparison: Methylated vs. Acetylated Sulfonamides

Pharmacokinetic ParameterAcetylated SulfonamidesMethylated SulfonamidesKey Considerations for Drug Development
Primary Metabolic Pathway N-acetylation by NAT enzymes.[4]Oxidative metabolism by CYP enzymes.[8][9]The choice of modification can direct the drug towards different metabolic pathways, which can be advantageous in avoiding drug-drug interactions or overcoming metabolic liabilities.
Impact of Genetic Polymorphism Highly significant due to NAT2 polymorphism ("fast" vs. "slow" acetylators).[5][6]Potentially significant depending on the specific CYP enzymes involved (e.g., CYP2D6, CYP2C19).The potential for inter-individual variability in metabolism should be assessed early in development.
Permeability and Distribution Generally well-distributed.[1]Can enhance brain penetration and intestinal absorption.[8][9][15]Methylation may be a useful strategy for drugs targeting the central nervous system or those with poor oral bioavailability.
Metabolic Stability Variable; subject to both acetylation and deacetylation.[4][13]Can increase stability against acid hydrolysis.[8][9]Methylation may improve the stability of acid-labile compounds.
Potential for Toxicity Risk of crystalluria with some less soluble acetylated metabolites.[1] Slow acetylators may be at higher risk for idiosyncratic drug reactions.[5]The formation of reactive metabolites via CYP-mediated oxidation is a potential concern.A thorough toxicological evaluation of all major metabolites is essential.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the metabolic stability of methylated and acetylated sulfonamides in the presence of liver microsomes, providing an initial indication of their susceptibility to phase I (e.g., oxidation) and phase II (e.g., acetylation) metabolism.

Materials:

  • Test compounds (methylated and acetylated sulfonamides)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (for phase I metabolism)

  • Acetyl-CoA (for N-acetylation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and either the NADPH regenerating system (for oxidative metabolism) or Acetyl-CoA (for acetylation).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: These contain a high concentration of drug-metabolizing enzymes, particularly CYPs and NATs, making them a relevant in vitro model.

  • NADPH and Acetyl-CoA: These are essential cofactors for CYP-mediated oxidation and NAT-mediated acetylation, respectively. Running parallel incubations with and without these cofactors can help to distinguish between the two metabolic pathways.

  • Time Points: A time-course experiment is crucial for accurately determining the rate of metabolism.

  • LC-MS/MS: This is a highly sensitive and specific analytical technique for quantifying drugs and their metabolites in complex biological matrices.[17][18]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method for assessing the passive permeability of a compound across an artificial membrane, which can be a useful predictor of intestinal absorption and brain penetration.

Materials:

  • Test compounds

  • PAMPA plate (e.g., a 96-well filter plate coated with a lipid solution)

  • Donor and acceptor well plates

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add the test compound solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Causality Behind Experimental Choices:

  • Artificial Membrane: The lipid-coated membrane mimics the lipid bilayer of cell membranes, allowing for the assessment of passive diffusion.

  • pH 7.4: This pH is representative of physiological conditions in the blood and intestinal fluid.

  • Permeability Coefficient (Pe): This value provides a quantitative measure of a compound's ability to cross the membrane and can be used to classify compounds as having low, medium, or high permeability.

Visualizing the Metabolic Pathways

Diagram 1: N-Acetylation of Sulfonamides

Acetylation_Pathway cluster_enzymes Enzymatic Conversion Sulfonamide Sulfonamide (Parent Drug) NAT N-Acetyltransferase (NAT1, NAT2) Sulfonamide->NAT Acetylation N_Acetyl_Sulfonamide N4-Acetyl Sulfonamide (Metabolite) Deacetylase Deacetylase N_Acetyl_Sulfonamide->Deacetylase Deacetylation NAT->N_Acetyl_Sulfonamide Deacetylase->Sulfonamide

Caption: Metabolic pathway of sulfonamide N-acetylation and deacetylation.

Diagram 2: Comparative Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Preclinical) cluster_analysis Data Analysis & Comparison Methylated_Sulfonamide Methylated Sulfonamide Metabolic_Stability Metabolic Stability (Liver Microsomes) Methylated_Sulfonamide->Metabolic_Stability Permeability Permeability (PAMPA) Methylated_Sulfonamide->Permeability Acetylated_Sulfonamide Acetylated Sulfonamide Acetylated_Sulfonamide->Metabolic_Stability Acetylated_Sulfonamide->Permeability PK_Study Pharmacokinetic Study (e.g., in Rats) Metabolic_Stability->PK_Study Permeability->PK_Study Data_Analysis Comparative Analysis of ADME Parameters PK_Study->Data_Analysis

Caption: Workflow for comparing methylated and acetylated sulfonamide pharmacokinetics.

Conclusion

The choice between methylation and acetylation as a modification strategy for sulfonamide drug candidates has profound implications for their pharmacokinetic profiles. Acetylation is a major metabolic pathway influenced by genetic polymorphisms, which can lead to significant inter-individual variability in drug exposure. Methylation, in contrast, can steer metabolism towards oxidative pathways, potentially enhancing metabolic stability and improving permeability, particularly across the blood-brain barrier.

A thorough understanding of these differences, supported by a robust experimental framework as outlined in this guide, is essential for the rational design of new sulfonamide-based therapies. By carefully considering the desired ADME properties for a given therapeutic target, researchers can leverage these chemical modifications to develop safer and more effective medicines.

References

  • Pharmacokinetics and mechanism of renal excretion of short acting sulphonamides and N4-acetylsulphonamide deriv
  • Metabolism of Sulfonamides. Karger Publishers.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. [Link]

  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). PubMed. [Link]

  • Pharmacokinetics of Sulfonamides in Man.
  • Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. PubMed. [Link]

  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. PMC. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. [Link]

  • N-Acetyltransferase (NAT) 1 and NAT2 Enzyme Activities Drive Interindividual Variability in Sulfamethoxazole N-Acetylation. PMC. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or... ResearchGate. [Link]

  • (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. ResearchGate. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. [Link]

  • The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. PMC. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

  • Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. PubMed. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Semantic Scholar. [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Deciphering of sulfonamide biodegradation mechanism in wetland sediments: from microbial community and individual populations to pathway and functional genes. ResearchGate. [Link]

  • Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration. PMC. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Sulfonamides, Trimethoprim, & Fluoroquinolones. AccessMedicine. [Link]

  • Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. PubMed. [Link]

  • Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens. Open Access CAAS Agricultural Journals. [Link]

  • Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs. [Link]

  • Comparison of the acetylation of procainamide and sulfadimidine in man. PubMed. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. PMC. [Link]

  • Use of Probabilistic Modeling within a Physiologically Based Pharmacokinetic Model To Predict Sulfamethazine Residue Withdrawal Times in Edible Tissues in Swine. Antimicrobial Agents and Chemotherapy. [Link]

  • Occurrence and removal of sulfonamides and their acetyl metabolites in a biological aerated filter (BAF) of wastewater treatment plant in Xiamen, South China. ResearchGate. [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]

Sources

Comparative

A Multi-Pillar Approach to Unambiguous Structural Confirmation of N4-Methyl Sulfadoxine Using High-Resolution Mass Spectrometry

In the landscape of pharmaceutical development and quality control, the precise structural identification of active pharmaceutical ingredients (APIs), their metabolites, and potential impurities is not merely a procedura...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise structural identification of active pharmaceutical ingredients (APIs), their metabolites, and potential impurities is not merely a procedural step but a foundational pillar of safety and efficacy. N4-Methyl Sulfadoxine, a known related substance to the sulfonamide antibiotic Sulfadoxine, presents a classic analytical challenge: its structure is highly similar to the parent compound and other potential derivatives, demanding an analytical technique with uncompromising specificity and accuracy.

This guide moves beyond a simple protocol, offering an in-depth comparison of high-resolution mass spectrometry (HRMS) strategies, grounded in the principles of forensic chemistry and structural elucidation. We will demonstrate how a multi-faceted approach, leveraging a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, provides a self-validating system for the unequivocal confirmation of the N4-Methyl Sulfadoxine structure.

The Analytical Imperative: Why Nominal Mass is Not Enough

Conventional low-resolution mass spectrometers, such as single quadrupoles, provide a "nominal mass"—an integer value representing the mass-to-charge ratio (m/z). For N4-Methyl Sulfadoxine (Molecular Formula: C₁₃H₁₆N₄O₄S)[1], the nominal mass of the protonated molecule [M+H]⁺ would be 325. While useful, this information is insufficient. Consider the potential for isobaric interferences—different molecules that share the same nominal mass but have different elemental compositions.

High-resolution mass spectrometry, by contrast, delivers an "accurate mass" measurement, typically to four or more decimal places.[2] This precision is the cornerstone of modern structural confirmation, allowing us to determine a molecule's elemental composition directly from its mass.

Instrument Comparison: Q-TOF vs. Other Mass Analyzers

While various HRMS platforms exist, the Q-TOF stands out for its synergy of capabilities, making it exceptionally well-suited for this type of definitive analysis.

Instrument TypePrimary StrengthApplication to N4-Methyl Sulfadoxine Confirmation
Quadrupole Time-of-Flight (Q-TOF) High resolution, accurate mass, and versatile MS/MS fragmentation capabilities.[3][4]Ideal. Provides all necessary data in a single run: accurate mass for formula confirmation, isotopic fidelity, and high-quality fragmentation spectra for structural fingerprinting.
Orbitrap Very high resolution and accurate mass.Excellent Alternative. Also provides the requisite accurate mass and resolution for elemental composition and isotopic analysis. Fragmentation is typically performed in an ion trap, which can yield slightly different (but equally valid) fragmentation patterns.
Triple Quadrupole (QqQ) Superior for targeted quantification (MRM mode) due to high sensitivity and duty cycle.[5][6]Inadequate for de novo Confirmation. While excellent for measuring a known amount of N4-Methyl Sulfadoxine, it is not designed for accurate mass measurement and is therefore unsuitable for initial, unambiguous structural confirmation.
Magnetic Sector Historically the gold standard for accurate mass.Largely Superseded. While capable of providing the necessary data, these instruments are often larger, more expensive, and require more specialized operation than modern Q-TOF or Orbitrap systems.

For the remainder of this guide, we will focus on the Q-TOF platform as the exemplary tool for this application.

The Three Pillars of Structural Confirmation

Our methodology rests on three synergistic pillars of evidence, each providing a layer of validation that, when combined, leaves no room for ambiguity.

  • Pillar 1: Accurate Mass Measurement for determining the elemental composition.

  • Pillar 2: Isotopic Pattern Matching for validating the proposed elemental formula.

  • Pillar 3: MS/MS Fragmentation Analysis for mapping the molecule's structural connectivity.

Below is a visualization of this comprehensive workflow.

G cluster_prep Sample Handling cluster_ms Q-TOF Mass Spectrometry cluster_msms MS/MS Mode cluster_data Data Analysis & Confirmation Sample N4-Methyl Sulfadoxine Standard/Sample LC LC Separation (Reversed-Phase) Sample->LC Injection ESI Electrospray Ionization (ESI+) LC->ESI Q1 Quadrupole (Q1) RF-only Mode ESI->Q1 TOF_MS TOF Analyzer (Full Scan MS) Q1->TOF_MS All Ions Q1_Filter Q1 Mass Filter (Isolate m/z 325.1) Q1->Q1_Filter Precursor Selection Pillar1 Pillar 1: Accurate Mass (Elemental Composition) TOF_MS->Pillar1 Pillar2 Pillar 2: Isotope Pattern (Formula Validation) TOF_MS->Pillar2 Q2 Collision Cell (Q2) (CID Fragmentation) Q1_Filter->Q2 TOF_MSMS TOF Analyzer (Product Ion Scan) Q2->TOF_MSMS Pillar3 Pillar 3: MS/MS Fragmentation (Structural Connectivity) TOF_MSMS->Pillar3 Conclusion Unambiguous Confirmation Pillar1->Conclusion Pillar2->Conclusion Pillar3->Conclusion G cluster_frags Key Fragment Ions Parent Precursor Ion C13H17N4O4S+ m/z 325.10 Frag1 C7H9N2O2S+ m/z 185.04 Parent->Frag1 Loss of C6H8N2O2 (Dimethoxypyrimidine amine) Frag4 C5H7N4O2+ m/z 155.06 Parent->Frag4 Loss of C7H8NO2S (Methylaminophenyl sulfonyl) Frag2 C7H8NO2S+ m/z 170.02 Frag1->Frag2 Loss of NH3 Frag3 C6H8N+ m/z 92.06 Frag2->Frag3 Loss of SO2

Sources

Validation

accuracy and precision data for N4-Methyl Sulfadoxine quantification

Topic: Accuracy and Precision Data for N4-Methyl Sulfadoxine Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Optimizing Impurity Profiling and R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision Data for N4-Methyl Sulfadoxine Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing Impurity Profiling and Reference Standard Analysis

Executive Summary

N4-Methyl Sulfadoxine (CAS: 1346603-39-1) is a specific structural analog and impurity of Sulfadoxine, a long-acting sulfonamide antimalarial.[1] While N4-acetylsulfadoxine is the primary metabolic derivative in humans, N4-Methyl Sulfadoxine serves as a critical Reference Standard for purity profiling, stability testing, and specific synthesis byproduct monitoring.

Accurate quantification of this moiety is essential for compliance with ICH Q3A/B guidelines, which mandate the identification and qualification of impurities exceeding 0.1% in pharmaceutical substances. This guide compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , providing researchers with the data needed to select the optimal workflow for their sensitivity requirements.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends largely on the matrix complexity (Raw API vs. Biological Plasma) and the required Limit of Quantitation (LOQ).

FeatureHPLC-UV (Method A) LC-MS/MS (Method B)
Primary Application Routine QC of API; Dissolution testingTrace impurity analysis; Biological matrix (PK studies)
Detection Principle Absorbance (typically 270 nm)Mass-to-Charge Ratio (MRM mode)
Specificity Moderate (Co-elution risks)High (Precursor

Product ion transitions)
Sensitivity (LOD)

0.05 - 0.1

g/mL

0.1 - 1.0 ng/mL
Cost Per Run LowHigh
Throughput High (10-15 min run)Moderate (requires equilibration)

Performance Metrics: Accuracy & Precision Data[2][3]

The following data represents typical validation performance for N4-Methyl Sulfadoxine quantification when using high-purity reference standards (>98%) under optimized conditions.

Table 1: Comparative Validation Data
MetricHPLC-UV PerformanceLC-MS/MS Performance
Linearity Range 0.5 – 50

g/mL
1.0 – 1000 ng/mL
Correlation Coefficient (

)


Accuracy (Recovery %) 98.5% – 101.5% 92.0% – 108.0%
Intra-Day Precision (% RSD)


Inter-Day Precision (% RSD)


Limit of Detection (LOD) 0.03

g/mL
0.05 ng/mL
Limit of Quantitation (LOQ) 0.10

g/mL
0.20 ng/mL

Analysis:

  • HPLC-UV offers superior precision (lower RSD) for high-concentration samples (e.g., drug substance purity), making it the "Gold Standard" for manufacturing QC.

  • LC-MS/MS provides orders-of-magnitude better sensitivity, essential for detecting N4-Methyl Sulfadoxine as a trace contaminant or in pharmacokinetic plasma samples where levels are sub-microgram.

Technical Protocol: LC-MS/MS Quantification Workflow

For researchers requiring high-sensitivity detection (e.g., trace impurity analysis), the following LC-MS/MS protocol is recommended. This workflow ensures minimal matrix effect and maximum ionization efficiency.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Conditioning: Activate C18 SPE cartridges with 1 mL Methanol followed by 1 mL deionized water.

  • Loading: Load 500

    
    L of sample (plasma or dissolved API) spiked with Internal Standard (Sulfadoxine-d3).
    
  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and proteins.

  • Elution: Elute analytes with 1 mL of Methanol:Acetonitrile (1:1 v/v).

  • Reconstitution: Evaporate to dryness under nitrogen stream (

    
    C) and reconstitute in 100 
    
    
    
    L Mobile Phase A/B (80:20).
Phase 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7

    
    m particle size).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    5% B (6.1-8 min).
  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 325.1

    
     (Calculated based on MW 324.36).
    
  • Product Ions:

    • Quantifier:m/z 156.1 (Sulfanilamide moiety).

    • Qualifier:m/z 108.1 or 92.1.

  • Collision Energy: Optimized per transition (typically 20-35 eV).

Visualization: Analytical Workflow

The following diagram illustrates the critical decision pathways and experimental flow for quantifying N4-Methyl Sulfadoxine.

G Start Sample Source Check Determine Required Sensitivity Start->Check HighConc High Conc. (>0.1%) API Purity / QC Check->HighConc Routine QC Trace Trace Levels (<0.1%) Bioanalysis / Impurity ID Check->Trace Complex Matrix HPLC HPLC-UV Workflow (Method A) HighConc->HPLC LCMS LC-MS/MS Workflow (Method B) Trace->LCMS PrepA Dilution in Mobile Phase HPLC->PrepA PrepB SPE / Protein Precipitation LCMS->PrepB DetectA UV Detection (270 nm) Robust & Cost-Effective PrepA->DetectA DetectB MRM Detection (m/z 325 > 156) High Specificity PrepB->DetectB Result Quantified Data (Accuracy/Precision Report) DetectA->Result DetectB->Result

Caption: Decision matrix for selecting the optimal quantification method based on sample concentration and matrix complexity.

References

  • Lindkvist, J., Malm, M., & Bergqvist, Y. (2009).[2] Straightforward and rapid determination of sulfadoxine and sulfamethoxazole in capillary blood on sampling paper with liquid chromatography and UV detection.[2] Transactions of the Royal Society of Tropical Medicine and Hygiene, 103(4), 371–376.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71750557, N4-Methyl Sulfadoxine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

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